molecular formula C21H29Cl2FN2O2 B3005859 (Rac)-TTA-P2

(Rac)-TTA-P2

Cat. No.: B3005859
M. Wt: 431.4 g/mol
InChI Key: DKNDOKIVCXTFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Rac)-TTA-P2 is a useful research compound. Its molecular formula is C21H29Cl2FN2O2 and its molecular weight is 431.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,5-dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29Cl2FN2O2/c1-20(2)12-15(3-8-28-20)13-26-6-4-21(24,5-7-26)14-25-19(27)16-9-17(22)11-18(23)10-16/h9-11,15H,3-8,12-14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNDOKIVCXTFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)CN2CCC(CC2)(CNC(=O)C3=CC(=CC(=C3)Cl)Cl)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(Rac)-TTA-P2 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (Rac)-TTA-P2

Introduction

This compound is the racemic mixture of TTA-P2, a potent and selective blocker of T-type calcium channels.[1] Its full chemical name is 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide.[2][3] While the (S)-enantiomer, TTA-P2, is the pharmacologically active agent, the racemic form is often utilized in research, sometimes as an experimental control.[1][4] This compound has garnered significant interest within the scientific community for its potential therapeutic applications in neurological disorders and pain management.[2][3][5]

TTA-P2 is noted for its ability to penetrate the central nervous system (CNS) and its efficacy in various preclinical models.[1][5] It has been shown to alleviate both acute and chronic pain, reduce seizure activity in epilepsy models, and mitigate tremor.[3][5] Its mechanism of action centers on the inhibition of low-voltage-activated T-type calcium channels, which play a crucial role in neuronal excitability and signaling pathways related to pain and epilepsy.[2][5]

Chemical Structure and Properties

This compound is a derivative of 4-aminomethyl-4-fluoropiperdine.[2][3] The key physicochemical and identifying properties are summarized below.

Table 1: Chemical Identity and Properties of this compound
PropertyValueReference
IUPAC Name 3,5-dichloro-N-[[1-[(2,2-dimethyltetrahydropyran-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide[2][3]
Synonyms (Rac)-T-Type calcium channel inhibitor[1][6]
CAS Number 918430-49-6[1][6]
Molecular Formula C₂₁H₂₉Cl₂FN₂O₂[1][6]
Molecular Weight 431.37 g/mol [6]
Appearance White to off-white solid[1]
Table 2: Computational Chemistry Data
PropertyValueReference
TPSA 41.57[6]
LogP 4.7325[6]
Hydrogen Bond Acceptors 3[6]
Hydrogen Bond Donors 1[6]
Rotatable Bonds 5[6]
Table 3: Solubility and Storage
SolventConcentrationCommentsReference
DMSO 50 mg/mL (115.91 mM)Requires sonication and warming to 60°C. Use newly opened DMSO as it is hygroscopic.[1][4]
Storage Solid: 4°C. Stock Solution: -80°C for 6 months; -20°C for 1 month.Shipped at room temperature.[1][6]

Pharmacological Properties and Mechanism of Action

The primary pharmacological action of TTA-P2 is the potent and selective blockade of T-type calcium channels. The active (S)-enantiomer (TTA-P2, CAS: 1072018-68-8) exhibits a half-maximal inhibitory concentration (IC₅₀) of 22 nM.[5] The compound reversibly blocks these channels and stabilizes them in an inactive state.[2][3] Its selectivity is high, with high-voltage-activated (HVA) calcium channels and sodium channels being 100- to 1000-fold less sensitive to its blocking effects.[3]

The potency of TTA-P2 against different recombinant T-type channel isoforms is detailed below.

Table 4: TTA-P2 IC₅₀ Values for T-type Calcium Channel Isoforms
Channel IsoformIC₅₀Reference
Caᵥ3.1 93 nM[2]
Caᵥ3.2 196 nM[2]
Caᵥ3.3 84 nM[2]
Native DRG T-current 100 nM[2][3]

The blockade of T-type calcium channels by TTA-P2 leads to a reduction in neuronal excitability. This is particularly relevant in conditions like neuropathic pain and epilepsy, where these channels are often upregulated. By inhibiting the influx of calcium through these channels, TTA-P2 can suppress aberrant neuronal firing and burst activity.[5]

TTA_P2_Mechanism cluster_neuron Neuron cluster_outcome Pharmacological Outcome TTA_P2 This compound T_Channel T-type Ca²⁺ Channel (e.g., Caᵥ3.2) TTA_P2->T_Channel Blocks Analgesia Analgesia / Anticonvulsant Effect TTA_P2->Analgesia Therapeutic Effect Ca_Influx Ca²⁺ Influx T_Channel->Ca_Influx Mediates Excitability Increased Neuronal Excitability Ca_Influx->Excitability Leads to Pain_Signal Pain Signaling / Aberrant Firing Excitability->Pain_Signal Causes

Caption: Mechanism of action for TTA-P2 as a T-type calcium channel blocker.

Experimental Protocols

In Vitro Electrophysiology

A key experiment to characterize the activity of TTA-P2 is whole-cell patch-clamp recording on acutely dissociated dorsal root ganglion (DRG) neurons from rats.[2]

Methodology:

  • Cell Preparation: Lumbar dorsal root ganglia are dissected from deeply anesthetized adult rats. The ganglia are enzymatically treated and mechanically dissociated to yield individual sensory neurons. Cells are used for recording within 6-8 hours.[2]

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed using standard patch-clamp amplifiers and software.

    • To isolate T-type currents (Iₜ), cells are held at a holding potential (Vₕ) of -90 mV. Test pulses are applied, for example, to -30 mV, to evoke the current.[2]

    • The external solution contains specific ion channel blockers (e.g., for Na⁺ and K⁺ channels) to isolate calcium currents. The internal pipette solution contains a calcium chelator (e.g., BAPTA) and other components to maintain cell health and record stable currents.

  • Drug Application: TTA-P2 is dissolved in an appropriate vehicle (e.g., DMSO) and then diluted into the external recording solution to the desired final concentration (e.g., 1 µM). The solution is applied to the cell via a bath perfusion system.[2]

  • Data Analysis: The peak inward current before, during, and after drug application is measured to determine the extent of block. A concentration-response curve is generated by applying multiple concentrations to determine the IC₅₀.[2]

Electrophysiology_Workflow cluster_prep Cell Preparation cluster_rec Patch-Clamp Recording cluster_analysis Data Analysis A1 Anesthetize Rat A2 Dissect Dorsal Root Ganglia (DRG) A1->A2 A3 Enzymatic & Mechanical Dissociation A2->A3 A4 Plate Dissociated DRG Neurons A3->A4 B1 Establish Whole-Cell Configuration A4->B1 B2 Record Baseline T-type Current B1->B2 B3 Bath Apply TTA-P2 Solution B2->B3 B4 Record T-type Current with Drug B3->B4 B5 Washout Drug & Record Recovery B4->B5 C1 Measure Peak Current Amplitude B5->C1 C2 Calculate % Inhibition C1->C2 C3 Generate Dose-Response Curve C2->C3 C4 Determine IC₅₀ Value C3->C4

Caption: Workflow for in vitro electrophysiological analysis of TTA-P2.

In Vivo Formulations and Administration

For animal studies, this compound must be appropriately formulated for administration.

Methodology for Intraperitoneal (i.p.) Injection:

  • Vehicle: A common vehicle is 15% (2-hydroxypropyl)-β-cyclodextrin in sterile saline, with the pH adjusted to 7.4.[2]

  • Preparation: TTA-P2 is dissolved in the cyclodextrin (B1172386) solution to achieve the desired final concentration for dosing (e.g., 5, 7.5, or 10 mg/kg).[2][3]

Methodology for Oral (p.o.) Administration:

  • Vehicle: A multi-component system is often used to ensure solubility and bioavailability. One such protocol involves:

    • Preparing a 10.0 mg/mL stock solution in DMSO.

    • Adding 100 µL of the DMSO stock to 400 µL of PEG300 and mixing.

    • Adding 50 µL of Tween-80 and mixing.

    • Adding 450 µL of saline to reach the final volume of 1 mL.[1]

  • Alternative Vehicles: Other options include corn oil or suspensions in carboxymethyl cellulose.[1][7]

Isomeric Relationships

It is crucial to distinguish between the different forms of TTA-P2 used in research.

Isomer_Relationship Rac This compound (Racemic Mixture) CAS: 918430-49-6 S_Enan (S)-TTA-P2 (TTA-P2) (Active Enantiomer) CAS: 1072018-68-8 Rac->S_Enan Contains R_Enan (R)-TTA-P2 (Isomer for Control) Rac->R_Enan Contains S_Enan->R_Enan Enantiomer of

Caption: Relationship between this compound and its enantiomers.

Conclusion

This compound and its active enantiomer are valuable pharmacological tools for investigating the role of T-type calcium channels in health and disease. With high potency, selectivity, and CNS availability, they represent a promising class of compounds for the development of novel therapeutics for pain and neurological disorders. This guide provides a core summary of its chemical properties, mechanism of action, and key experimental methodologies for researchers in the field.

References

(Rac)-TTA-P2: A Deep Dive into its Mechanism of Action on T-Type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(Rac)-TTA-P2, a derivative of 4-aminomethyl-4-fluoropiperidine, has emerged as a potent and selective antagonist of T-type calcium channels. These low-voltage activated channels, encompassing the isoforms CaV3.1, CaV3.2, and CaV3.3, are critical players in a variety of physiological processes, including neuronal excitability, cardiac rhythm, and pain signaling. Consequently, they represent a promising therapeutic target for a range of disorders such as epilepsy, neuropathic pain, and certain types of cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound on T-type calcium channels, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental investigation.

Introduction to this compound and T-Type Calcium Channels

T-type calcium channels are characterized by their ability to activate at relatively negative membrane potentials and their transient current, which is due to rapid voltage-dependent inactivation. These channels contribute to the generation of low-threshold spikes, burst firing of neurons, and the regulation of intracellular calcium levels.

This compound, with the chemical name 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide, has been identified as a highly effective blocker of these channels.[1][2] Its selectivity for T-type channels over high-voltage-activated (HVA) calcium channels, as well as sodium and potassium channels, makes it a valuable pharmacological tool for dissecting the physiological roles of T-type channels and a promising lead compound for drug development.[3][4]

Mechanism of Action of this compound

The inhibitory action of this compound on T-type calcium channels is multifaceted, exhibiting characteristics of both state-independent and state-dependent interactions, which may be influenced by the specific T-type channel isoform and the cellular context.

Potency and Selectivity

This compound is a potent blocker of all three T-type calcium channel isoforms.[5][6] In native neurons, such as those in the thalamus and dorsal root ganglion (DRG), as well as in recombinant expression systems, TTA-P2 consistently demonstrates high affinity for T-type channels.[1][4]

Table 1: Potency of this compound on T-Type Calcium Channels

Cell Type / IsoformIC50 (nM)Reference
Rat Ventrobasal (VB) Thalamocortical Neurons (Native IT)22[4][7]
Rat Dorsal Root Ganglion (DRG) Neurons (Native IT)100[1][2]
Recombinant human CaV3.193[1]
Recombinant human CaV3.2196[1]
Recombinant human CaV3.384[1][5]

The selectivity of TTA-P2 is a key feature. Studies have shown that it has minimal effect on HVA calcium currents, sodium currents, and potassium currents at concentrations that produce a complete block of T-type currents.[3][4] For instance, the IC50 for HVA calcium currents in DRG neurons is in the micromolar range, indicating a selectivity of over 100-fold for T-type channels.[1]

Effects on Channel Gating

The precise mechanism by which TTA-P2 inhibits T-type channel function appears to vary depending on the neuronal population and potentially the specific isoform being studied.

  • State-Independent Block: In thalamic relay neurons, this compound has been shown to act as a state-independent antagonist.[1] This means that the block is not dependent on the channel being in a particular state (resting, open, or inactivated). The application of TTA-P2 in these neurons leads to a clear reduction in the T-type current amplitude without a significant shift in the voltage-dependence of activation or steady-state inactivation.[4][7] This suggests that TTA-P2 can bind to the channel regardless of its conformational state.

  • Stabilization of the Inactivated State: In contrast, in dorsal root ganglion (DRG) neurons, TTA-P2 appears to stabilize the channel in the inactive state in a voltage-dependent manner.[1][2] This implies that the drug has a higher affinity for the inactivated state of the channel. This mechanism is supported by the observation that the blocking effect is more pronounced at more depolarized holding potentials where a larger fraction of channels is in the inactivated state.

This apparent discrepancy in the mechanism of action could be attributed to the different predominant T-type channel isoforms in these neurons (CaV3.1 in thalamic relay neurons vs. CaV3.2 in DRG cells).[1]

Experimental Protocols

The characterization of this compound's mechanism of action has been primarily achieved through electrophysiological techniques, particularly whole-cell patch-clamp recordings from native neurons and cell lines expressing recombinant T-type calcium channels.

Cell Preparation
  • Acutely Dissociated Neurons: Dorsal root ganglion (DRG) or thalamic neurons are acutely dissociated from rodents. The tissue is typically treated with enzymes such as collagenase and trypsin to break down the extracellular matrix, followed by mechanical trituration to obtain a single-cell suspension. The isolated neurons are then plated on glass coverslips for electrophysiological recording.

  • Cell Lines: Human embryonic kidney (HEK-293) cells are commonly used for the stable or transient expression of specific T-type calcium channel isoforms (CaV3.1, CaV3.2, or CaV3.3). This allows for the study of TTA-P2's effects on individual isoforms in a controlled environment.

Electrophysiology: Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique is employed to record T-type calcium currents (IT).

  • Recording Solutions:

    • External Solution (in mM): Typically contains a charge carrier for the calcium channel (e.g., 5 BaCl2 or 2 CaCl2), a buffer (e.g., 10 HEPES), and salts to maintain osmolarity and physiological pH (e.g., 140 TEA-Cl, 1 MgCl2). Sodium and potassium channel blockers (e.g., tetrodotoxin (B1210768) and CsCl) are included to isolate the calcium currents.

    • Internal (Pipette) Solution (in mM): Contains a cesium-based salt to block potassium channels (e.g., 120 CsCl), a calcium buffer (e.g., 10 EGTA), a buffer (e.g., 10 HEPES), and an energy source (e.g., 4 Mg-ATP, 0.3 Na-GTP).

  • Voltage-Clamp Protocols:

    • To elicit T-type currents: Cells are held at a negative holding potential (e.g., -90 mV or -100 mV) to ensure the channels are in the resting state. Depolarizing voltage steps (e.g., to -30 mV) are then applied to activate the channels.

    • To assess voltage-dependence of activation: A series of depolarizing steps to various potentials are applied from a hyperpolarized holding potential. The peak current at each potential is measured and plotted against the voltage.

    • To assess voltage-dependence of steady-state inactivation: Cells are held at various conditioning pre-pulse potentials for a few seconds before a test pulse to a potential that elicits a maximal T-type current. The normalized peak current is then plotted against the pre-pulse potential.

Visualizing the Mechanism and Workflow

Diagrams created using the DOT language provide a clear visual representation of the proposed mechanisms of action and the experimental workflow.

TTA_P2_Mechanism cluster_block Blockade by TTA-P2 Resting Resting State Open Open State Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Inactivation Blocked_Channel Blocked Channel (No Ca2+ Influx) Inactivated->Resting Repolarization TTA_P2 This compound TTA_P2->Resting State-Independent Block (Thalamus) TTA_P2->Inactivated Stabilizes Inactivated State (DRG)

Caption: Proposed mechanisms of this compound action on T-type calcium channels.

Electrophysiology_Workflow start Start cell_prep Cell Preparation (e.g., DRG Neuron Dissociation) start->cell_prep patching Whole-Cell Patch Clamp (Gigaohm Seal Formation) cell_prep->patching recording_control Record Baseline T-Type Currents patching->recording_control drug_application Bath Application of This compound recording_control->drug_application recording_drug Record T-Type Currents in Presence of TTA-P2 drug_application->recording_drug washout Washout of TTA-P2 recording_drug->washout recording_washout Record T-Type Currents After Washout washout->recording_washout analysis Data Analysis (IC50, Gating Effects) recording_washout->analysis end End analysis->end

Caption: Experimental workflow for characterizing TTA-P2 effects using patch-clamp.

Conclusion

This compound is a potent and selective blocker of T-type calcium channels with a mechanism of action that may be isoform or cell-type specific. Its ability to reduce T-type channel activity without significantly affecting other ion channels makes it an invaluable tool for neuroscience research and a promising candidate for the development of novel therapeutics for a variety of neurological and pathological pain conditions. Further research into the structural basis of its interaction with the different T-type channel isoforms will be crucial for the design of even more specific and effective modulators.

References

(Rac)-TTA-P2: A Technical Guide to its Selectivity for Cav3 Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of (Rac)-TTA-P2 for the three T-type calcium channel isoforms: Cav3.1, Cav3.2, and Cav3.3. T-type calcium channels are crucial in regulating neuronal excitability and are implicated in various neurological disorders, making them a key target for drug development. This compound has emerged as a potent pan-selective blocker of these channels. This document summarizes the quantitative data on its inhibitory activity, details the experimental protocols used for its characterization, and provides visual representations of the experimental workflow and the compound's selectivity profile.

Quantitative Selectivity Profile of this compound

The inhibitory potency of this compound against the Cav3 channel isoforms is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values from studies on recombinant channels and native T-type currents.

Isoform/CurrentCell TypeIC50 (nM)Reference
Recombinant Cav3.1HEK-293 Cells93[1]
Recombinant Cav3.2HEK-293 Cells196[1]
Recombinant Cav3.3HEK-293 Cells84[1]
Native T-type Current (primarily Cav3.1)Thalamocortical Neurons22[2][3]
Native T-type CurrentRat Dorsal Root Ganglion (DRG) Neurons100[1][4]

The data indicates that this compound is a highly potent blocker of all three Cav3 isoforms, with IC50 values in the nanomolar range. While there are slight variations in the reported potencies, it is generally considered a pan-selective inhibitor, meaning it does not show significant selectivity for any single Cav3 isoform.[5][6][7][8] This compound is a valuable pharmacological tool for studying the physiological roles of T-type calcium channels.

Mechanism of Action

This compound exerts its inhibitory effect by directly blocking the T-type calcium channel pore, thereby preventing the influx of calcium ions. Evidence suggests that TTA-P2 preferentially binds to and stabilizes the inactivated state of the channel.[1][4] This state-dependent inhibition means that the compound is more effective at more depolarized membrane potentials where a larger fraction of channels are in the inactivated state.

Experimental Protocols

The characterization of this compound's selectivity for Cav3 isoforms predominantly relies on the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents flowing through the channels in response to controlled changes in membrane voltage.

Cell Preparation
  • Cell Lines: Human Embryonic Kidney (HEK-293) cells are commonly used for heterologous expression of individual human Cav3.1, Cav3.2, or Cav3.3 channel subunits.[9][10]

  • Primary Neurons: Acutely dissociated dorsal root ganglion (DRG) neurons or thalamic neurons are used to study the effect on native T-type currents.[2][4][11]

Electrophysiological Recordings
  • Configuration: The whole-cell patch-clamp configuration is the standard method.[12][13]

  • Solutions:

    • External (Extracellular) Solution (in mM): Typically contains a charge carrier for the calcium channel (e.g., 2 CaCl₂ or BaCl₂), a substance to block potassium channels (e.g., 160 TEA-Cl), and a buffer (e.g., 10 HEPES), with the pH adjusted to 7.4. Tetrodotoxin (TTX, ~1 µM) is often included to block voltage-gated sodium channels.[6][9]

    • Internal (Pipette) Solution (in mM): Typically contains a cesium-based salt to block potassium channels from the inside (e.g., 140 CsCl), a calcium chelator (e.g., 10 EGTA), and a buffer (e.g., 10 HEPES), with the pH adjusted to 7.2.[10]

  • Voltage Protocol:

    • Holding Potential: Cells are held at a hyperpolarized potential, typically -90 mV or -100 mV, to ensure that the T-type channels are in a resting, non-inactivated state before stimulation.[9][10][11]

    • Test Pulse: Depolarizing voltage steps (e.g., to -30 mV) are applied to elicit the inward T-type calcium current.[9][10]

    • Current-Voltage (I-V) Relationship: A series of depolarizing steps to various potentials are applied to determine the voltage-dependence of channel activation.[11]

    • Steady-State Inactivation: A series of conditioning pre-pulses to different voltages are applied before a constant test pulse to assess the voltage-dependence of inactivation.[11]

Drug Application
  • A stable baseline T-type current is recorded.

  • This compound is applied to the cell via a perfusion system at increasing concentrations.

  • The effect of each concentration on the current amplitude is recorded until a steady-state block is achieved.

  • The data is used to construct a concentration-response curve, from which the IC50 value is calculated.

  • A washout step with the control external solution is performed to assess the reversibility of the block.[11]

Visualizations

Experimental Workflow for Assessing Cav3 Channel Blockade

experimental_workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Electrophysiology cluster_analysis Data Analysis cell_culture Cell Culture (HEK-293 with Cav3 expression or Primary Neurons) plating Plating on Coverslips cell_culture->plating patching Whole-Cell Patching plating->patching baseline Record Baseline T-type Current patching->baseline drug_app Perfusion with this compound (Increasing Concentrations) baseline->drug_app record_effect Record Blocked Current drug_app->record_effect washout Washout record_effect->washout concentration_response Concentration-Response Curve record_effect->concentration_response ic50 Calculate IC50 concentration_response->ic50

Caption: Workflow for determining the IC50 of this compound on Cav3 channels.

Selectivity Profile of this compound for Cav3 Isoforms

selectivity_profile tta_p2 This compound cav3_1 Cav3.1 tta_p2->cav3_1 IC50 = 84-93 nM cav3_2 Cav3.2 tta_p2->cav3_2 IC50 = ~196 nM cav3_3 Cav3.3 tta_p2->cav3_3 IC50 = ~84 nM

Caption: this compound demonstrates pan-selective inhibition of all three Cav3 isoforms.

References

(Rac)-TTA-P2: A Technical Guide to Pharmacokinetics and Central Nervous System Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-TTA-P2, a potent and selective T-type calcium channel blocker, has emerged as a significant tool in neuroscience research. Its ability to modulate neuronal excitability makes it a valuable candidate for investigating the role of T-type calcium channels in various physiological and pathological processes. A critical aspect of its utility, particularly for neurological applications, is its pharmacokinetic profile and its capacity to penetrate the blood-brain barrier (BBB) to engage its central nervous system (CNS) targets. This technical guide provides a comprehensive overview of the available pharmacokinetic data and the experimental methodologies used to assess the CNS penetration of this compound.

Pharmacokinetic Profile of this compound

This compound is characterized by its oral activity and effective penetration into the central nervous system.[1][2] Pharmacokinetic studies in rodent models have demonstrated that therapeutically relevant concentrations can be achieved in the plasma and brain following oral administration.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for this compound in rodents. It is important to note that comprehensive pharmacokinetic parameters are primarily detailed in the foundational study by Shipe et al. (2008), and the data presented here are compiled from various sources referencing this key work.

Table 1: Plasma Pharmacokinetic Parameters of this compound in Rodents

ParameterSpeciesDose (Route)ValueSource
Plasma ConcentrationRat10 mg/kg (p.o.)~1 µM[2]
Therapeutic Plasma Concentration RangeRodentsVarious0.2 - 1.0 µM[1]

Table 2: CNS Penetration of this compound in Rodents

ParameterSpeciesDose (Route)FindingSource
CNS PenetrationRodentsVariousReadily penetrates the CNS[1][2]

Note: For a more detailed pharmacokinetic profile including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), readers are encouraged to consult the primary literature, specifically Shipe et al., J. Med. Chem. 2008, 51(12), 3692–3695.

Experimental Protocols

The determination of the pharmacokinetic profile and CNS penetration of this compound involves a series of well-defined in vivo and analytical procedures. The following sections detail the typical methodologies employed in these studies.

In Vivo Pharmacokinetic Studies in Rodents

1. Animal Models:

  • Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Housing: Animals are housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with ad libitum access to food and water.

2. Drug Formulation and Administration:

  • Formulation: For oral (p.o.) administration, this compound is typically suspended in a vehicle such as 0.5% methylcellulose (B11928114) in water. For intravenous (i.v.) administration, the compound is dissolved in a suitable vehicle like a solution of saline, PEG400, and Tween 80.

  • Administration:

    • Oral (p.o.): Administered via oral gavage.

    • Intravenous (i.v.): Administered as a bolus injection into the tail vein.

3. Sample Collection:

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via the tail vein or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Brain Tissue Collection: At the end of the study or at specific time points, animals are euthanized, and brains are rapidly excised. For studies assessing CNS penetration, a saline perfusion may be performed to remove blood from the brain vasculature. The brain tissue is then weighed and stored at -80°C.

Bioanalytical Method for this compound Quantification

1. Sample Preparation:

  • Plasma: Plasma samples are subjected to protein precipitation by adding a solvent like acetonitrile (B52724), often containing an internal standard. The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.

  • Brain Tissue: Brain tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension. The homogenate then undergoes protein precipitation or liquid-liquid extraction to isolate the analyte.

2. LC-MS/MS Analysis:

  • Instrumentation: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is used for the sensitive and selective quantification of this compound.

  • Chromatography: The extracted samples are injected onto a reverse-phase HPLC column (e.g., C18) to separate the analyte from endogenous matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.

  • Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored to ensure specificity and accurate quantification.

  • Quantification: A calibration curve is generated by spiking known concentrations of this compound into blank plasma or brain homogenate to determine the concentration of the analyte in the study samples.

Visualizations

Signaling Pathway of TTA-P2

TTA_P2_Mechanism TTA_P2 This compound TTA_P2->Blockade T_type_Ca_Channel T-type Calcium Channel (e.g., CaV3.1, CaV3.2, CaV3.3) Ca_influx Ca²⁺ Influx T_type_Ca_Channel->Ca_influx Allows Neuronal_Excitability Neuronal Excitability Ca_influx->Neuronal_Excitability Increases Blockade->T_type_Ca_Channel

Caption: Mechanism of action of this compound.

Experimental Workflow for a Rodent Pharmacokinetic Study

PK_Workflow cluster_in_vivo In Vivo Phase cluster_analytical Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Model Rodent Model (Rat or Mouse) Dosing Drug Administration (p.o. or i.v.) Animal_Model->Dosing Sample_Collection Serial Blood & Brain Tissue Collection Dosing->Sample_Collection Sample_Prep Sample Preparation (Protein Precipitation/Extraction) Sample_Collection->Sample_Prep LC_MS_Analysis LC-MS/MS Quantification Sample_Prep->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling (NCA) LC_MS_Analysis->PK_Modeling Report Data Reporting (Tables, Graphs) PK_Modeling->Report

Caption: Workflow of a typical rodent pharmacokinetic study.

References

(Rac)-TTA-P2 (Butenafine) Synthesis and Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The compound designated (Rac)-TTA-P2 can be ambiguous, as the term is used in literature to refer to a racemic isomer of TTA-P2, a potent T-type calcium channel blocker.[1][2] However, in the context of antifungal drug development and synthesis, the core structure is overwhelmingly associated with Butenafine (B35027) , a synthetic benzylamine (B48309) antifungal agent.[3][4][5] Butenafine is a racemic mixture, aligning with the "(Rac)" designation. This guide will focus on the synthesis, derivatives, and mechanism of action of Butenafine, the widely recognized antifungal compound.

Butenafine is a potent, broad-spectrum antifungal agent used in the topical treatment of dermatophytosis.[3][6] It is structurally related to allylamine (B125299) antifungals like terbinafine (B446) and naftifine.[3] Its primary mechanism of action is the inhibition of squalene (B77637) epoxidase, a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[7][8]

Core Synthesis Pathway

The synthesis of Butenafine can be achieved through several routes. A common and efficient method involves a one-pot reaction where methylamine (B109427) is simultaneously alkylated with two different benzyl-type halides. This approach avoids the isolation of the intermediate secondary amine, streamlining the process.

A prevalent synthetic strategy involves the reaction of 1-chloromethylnaphthalene and p-tert-butylbenzyl chloride with monomethylamine in the presence of a base.[9]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Final Product SM1 1-Chloromethylnaphthalene Reaction One-Pot Simultaneous Alkylation SM1->Reaction SM2 p-tert-Butylbenzyl chloride SM2->Reaction SM3 Monomethylamine SM3->Reaction Product Butenafine (this compound) Reaction->Product Base (e.g., K2CO3) Solvent (e.g., H2O)

Figure 1: High-level overview of a one-pot Butenafine synthesis pathway.

Another well-documented route involves a stepwise approach: the formation of a Schiff base from an appropriate aldehyde and amine, followed by reduction to a secondary amine, and subsequent N-alkylation or N-methylation to yield the final tertiary amine product.[3]

Butenafine Derivatives and Structure-Activity Relationships

The development of Butenafine analogs has been a key area of research to enhance antifungal potency, broaden the spectrum of activity, and improve safety profiles. Modifications typically focus on the N-benzyl group, the naphthyl moiety, and the N-methyl substituent.

Derivative SeriesModification DescriptionKey Structure-Activity Relationship (SAR) FindingsAntifungal Activity Highlights (MIC µg/mL)
Demethylated Analog (4bd) Removal of the N-methyl group from Butenafine.Maintained significant inhibitory activity against filamentous fungi while demonstrating lower in-vitro and in-vivo toxicity.[3]T. rubrum: 0.015; M. gypseum: 0.03[3]
Chiral Derivatives Introduction of a methyl group at the carbon connected to the central nitrogen, creating a chiral center.The antifungal activity is highly dependent on stereochemistry, with the (R)-enantiomer showing significantly greater potency against Cryptococcus neoformans.(R)-enantiomer MIC50 similar to Butenafine; (S)-enantiomer shows much lower activity.[10]
N-Benzyl Substituents Variation of substituents on the benzyl (B1604629) ring (e.g., aromatic ether, short alkyl ether chains).Para-substitution on the benzyl group is crucial for high antifungal activity.[11] Compounds with aromatic or short alkyl ether side chains showed significant activity against C. glabrata.[11]Comparable to terbinafine or clotrimazole (B1669251) against C. glabrata.[11]
Naphthalene (B1677914) Isomers Use of a (naphthalen-2-yl)methyl group instead of the (naphthalen-1-yl)methyl group.The 2-naphthalene isomer (5be) demonstrated notable activity against T. rubrum, indicating that the position of attachment on the naphthalene ring influences potency.[3]T. rubrum: 0.03; C. neoformans/C. gattii: 4.0[3]

Experimental Protocols

Detailed methodologies are critical for the reproducibility of synthesis and evaluation.

This protocol describes a modern, efficient synthesis of Butenafine-like structures, adapted from a published procedure.[3]

  • Step 1: Schiff Base Formation:

    • In a microwave reactor tube, combine the requisite amine (e.g., 4-tert-butylaniline, 1.0 mmol) and aldehyde (e.g., naphthaldehyde, 1.0 mmol) in ethanol (B145695) (4 mL).

    • Subject the mixture to microwave radiation at 80 °C with a maximum power of 200-250 Watts.

    • Maintain the reaction for 2-8 minutes with vigorous stirring until starting materials are consumed (monitored by TLC).

    • Concentrate the reaction mixture under reduced pressure to yield the crude Schiff base.

  • Step 2: Reduction to Secondary Amine:

    • Dissolve the crude Schiff base (1.0 mmol) in methanol (B129727) (4 mL) in a reaction flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (B1222165) (NaBH₄) (2.0 mmol) portion-wise over 10 minutes.

    • Allow the reaction to warm to room temperature and stir for 30-60 minutes.

    • Quench the reaction by adding distilled water (10 mL).

    • Extract the aqueous phase with chloroform (B151607) (2 x 30 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the secondary amine.

  • Step 3: N-Methylation to Tertiary Amine (Final Product):

    • Combine the secondary amine (1.0 mmol), formaldehyde (B43269) (37% aqueous solution, 2.0 mmol), and formic acid (2.0 mmol) in a flask.

    • Heat the mixture at 90 °C for 2-4 hours.

    • After cooling, adjust the pH to 8.5 with a 1 N NaOH solution.

    • Extract the mixture with chloroform (2 x 30 mL).

    • Combine organic extracts, concentrate under vacuum, and purify the residue by column chromatography to yield the final N-methylated product.

G cluster_workflow Experimental Workflow: Analog Synthesis A 1. Schiff Base Formation (Amine + Aldehyde + Ethanol) B Microwave Irradiation (80°C, 2-8 min) A->B C 2. Reduction (Schiff Base + NaBH4 in Methanol) B->C D Quenching & Extraction C->D E 3. N-Methylation (Secondary Amine + HCHO + HCOOH) D->E F pH Adjustment & Extraction E->F G Purification (Column Chromatography) F->G H Final Product Characterization (NMR, MS) G->H

Figure 2: Workflow for the microwave-assisted synthesis of Butenafine analogs.

This protocol is a generalized method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines to determine the Minimum Inhibitory Concentration (MIC).[12][13][14]

  • Inoculum Preparation:

    • Subculture the fungal strain (e.g., Trichophyton rubrum) onto an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) and incubate to achieve sporulation.

    • Prepare a suspension of conidia in sterile saline. Adjust the suspension spectrophotometrically to a transmittance of 95% at 530 nm.[14]

    • Perform a 1:10 dilution of this adjusted suspension in RPMI 1640 medium to create the working inoculum.

  • Compound Dilution:

    • In a sterile 96-well flat-bottom microtiter plate, perform a two-fold serial dilution of the test compounds (Butenafine and its derivatives) in RPMI 1640 medium. The final volume in each well should be 100 µL.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the working fungal inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

    • Seal the plate and incubate at an appropriate temperature (e.g., 25-35°C) for a duration suitable for the test organism (e.g., 72-120 hours for dermatophytes).[14][15]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes complete (100%) inhibition of visible growth as compared to the drug-free growth control well.

Mechanism of Action: Squalene Epoxidase Inhibition

Butenafine exerts its fungicidal activity by targeting and inhibiting squalene epoxidase, a key enzyme in the fungal sterol biosynthesis pathway.[7][16] Ergosterol is the primary sterol in fungal cell membranes, where it is essential for maintaining membrane integrity, fluidity, and proper function.

The inhibition of squalene epoxidase has a dual antifungal effect:[6][8]

  • Ergosterol Depletion: The block in the pathway prevents the synthesis of ergosterol, compromising the structural and functional integrity of the fungal cell membrane.

  • Squalene Accumulation: The substrate, squalene, accumulates to toxic levels within the cell, further disrupting membrane function and contributing to cell death.

This targeted action makes Butenafine highly selective for fungal cells, as the mammalian equivalent of the enzyme is significantly less susceptible to inhibition.[8]

G cluster_pathway Ergosterol Biosynthesis & Butenafine Inhibition cluster_effects Fungicidal Effects AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps SqualeneEpoxidase Squalene Epoxidase (Enzyme Target) Squalene->SqualeneEpoxidase SqualeneAccumulation Toxic Squalene Accumulation SqualeneEpoxide 2,3-Oxidosqualene Ergosterol Ergosterol SqualeneEpoxide->Ergosterol Multiple Steps MembraneDisruption Cell Membrane Disruption SqualeneEpoxidase->SqualeneEpoxide Catalyzes ErgosterolDepletion Ergosterol Depletion Butenafine Butenafine (this compound) Butenafine->SqualeneEpoxidase Inhibition ErgosterolDepletion->MembraneDisruption SqualeneAccumulation->MembraneDisruption CellDeath Fungal Cell Death MembraneDisruption->CellDeath

Figure 3: Mechanism of action pathway for Butenafine.

References

(Rac)-TTA-P2: A Comprehensive Pharmacological Guide for the Study of T-type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (Rac)-TTA-P2, a potent and selective T-type calcium channel blocker. It serves as a critical resource for researchers and drug development professionals investigating the physiological and pathophysiological roles of T-type calcium channels. This guide details the pharmacological properties of this compound, provides structured quantitative data, outlines detailed experimental protocols for its use, and visualizes key signaling pathways and experimental workflows.

Introduction to this compound and T-type Calcium Channels

T-type calcium channels, also known as low-voltage-activated (LVA) calcium channels, are crucial players in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and hormone secretion. Their involvement in pathological conditions such as epilepsy, neuropathic pain, and cancer has made them a significant target for pharmacological intervention.[1][2]

This compound, a derivative of 4-aminomethyl-4-fluoropiperidine, has emerged as a highly potent and selective pharmacological tool for studying T-type channels.[3][4] Its ability to discriminate between T-type and high-voltage-activated (HVA) calcium channels, as well as other ion channels, makes it an invaluable instrument for elucidating the specific contributions of T-type channels in complex biological systems.[3][4]

Quantitative Data: Potency and Selectivity of this compound

The efficacy and selectivity of this compound have been quantified across various experimental paradigms. The following tables summarize the key inhibitory concentrations (IC50) and comparative potencies.

Table 1: Potency of this compound on T-type Calcium Channel Isoforms

Channel IsoformCell TypeIC50 (nM)Reference
Native T-type currentsRat Dorsal Root Ganglion (DRG) Neurons100[3][5]
Recombinant CaV3.1HEK 293 Cells93[3]
Recombinant CaV3.2HEK 293 Cells196[3]
Recombinant CaV3.3HEK 293 Cells84[3]
Native T-type currentsVentrobasal (VB) Thalamocortical (TC) Neurons22[6]

Table 2: Selectivity of this compound for T-type Channels vs. Other Ion Channels

Channel TypeCell TypeIC50 (µM)Fold Selectivity (vs. Native T-type)Reference
High-Voltage-Activated (HVA) Calcium CurrentsRat DRG Neurons>100>1000[3][4]
Voltage-Gated Sodium CurrentsRat DRG Neurons>100>1000[3][4]
Recombinant CaV2.3HEK 293 Cells35~350[3]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate T-type channel function.

Whole-Cell Patch-Clamp Electrophysiology in DRG Neurons

This protocol is designed to measure T-type calcium currents in acutely dissociated dorsal root ganglion (DRG) neurons and assess the inhibitory effects of this compound.

Materials:

  • External Solution (in mM): 130 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with TEA-OH.

  • Internal Solution (in mM): 108 Cs-methanesulfonate, 4 MgCl2, 9 EGTA, 9 HEPES, 4 ATP-Mg, 1 GTP-Li; pH adjusted to 7.2 with CsOH.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Acutely dissociated rat DRG neurons.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Prepare external and internal solutions and filter-sterilize.

  • Prepare fresh dilutions of this compound in the external solution on the day of the experiment.

  • Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron.

  • Hold the cell at a holding potential of -90 mV to ensure the availability of T-type channels.

  • To elicit T-type currents, apply a depolarizing voltage step to -30 mV for 200 ms.

  • Record baseline T-type currents for a stable period.

  • Perfuse the bath with the external solution containing the desired concentration of this compound (e.g., 100 nM).

  • Continuously record the T-type currents during drug application until a steady-state block is achieved.

  • To assess reversibility, wash out the drug by perfusing with the control external solution.

  • Analyze the peak inward current amplitude before, during, and after drug application to determine the percentage of inhibition.

In Vivo Formalin Test for Nociception in Mice

This protocol evaluates the antinociceptive effects of this compound in a model of inflammatory pain.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • This compound.

  • Vehicle solution (e.g., 15% cyclodextrin (B1172386) in sterile saline).

  • 5% formalin solution.

  • Observation chambers with mirrors for unobstructed paw observation.

  • Video recording equipment.

Procedure:

  • Dissolve this compound in the vehicle solution to the desired concentrations (e.g., 5, 7.5, 10 mg/kg).

  • Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection.

  • After a 30-minute pre-treatment period, inject 20 µL of 5% formalin into the plantar surface of the right hind paw.

  • Immediately place the mouse back into the observation chamber and start video recording for 60 minutes.

  • The total time the animal spends licking, biting, or flinching the injected paw is measured. This is divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).

  • Compare the nociceptive behaviors between the TTA-P2-treated and vehicle-treated groups to determine the analgesic effect.[3][4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving T-type channels and typical experimental workflows for studying them with this compound.

T-type Calcium Channel Signaling Cascade

T_type_Channel_Signaling MembraneDepolarization Membrane Depolarization T_type_Channel T-type Ca2+ Channel (CaV3.x) MembraneDepolarization->T_type_Channel Activates Ca_Influx Ca2+ Influx T_type_Channel->Ca_Influx Mediates Calmodulin Calmodulin (CaM) Ca_Influx->Calmodulin Activates Neuronal_Excitability Increased Neuronal Excitability Ca_Influx->Neuronal_Excitability Contributes to Cell_Proliferation Cell Proliferation (in cancer) Ca_Influx->Cell_Proliferation Promotes CaMK Ca2+/CaM-dependent Protein Kinase (CaMK) Calmodulin->CaMK Activates Gene_Expression Altered Gene Expression CaMK->Gene_Expression Regulates TTA_P2 This compound TTA_P2->T_type_Channel Blocks

Caption: T-type channel activation and downstream signaling.

Experimental Workflow for In Vitro Characterization of this compound

In_Vitro_Workflow Cell_Culture Cell Culture (e.g., DRG neurons, HEK293) Patch_Clamp Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Baseline_Recording Record Baseline T-type Currents Patch_Clamp->Baseline_Recording TTA_P2_Application Apply this compound (various concentrations) Baseline_Recording->TTA_P2_Application Data_Analysis Data Analysis (IC50 determination) Baseline_Recording->Data_Analysis Record_Block Record Blocked T-type Currents TTA_P2_Application->Record_Block Washout Washout This compound Record_Block->Washout Record_Block->Data_Analysis Record_Recovery Record Recovered T-type Currents Washout->Record_Recovery Record_Recovery->Data_Analysis

Caption: In vitro electrophysiological screening workflow.

Logical Relationship for In Vivo Pain Model Experiment

In_Vivo_Logic Animal_Model Animal Model of Pain (e.g., Formalin Test) Randomization Randomization Animal_Model->Randomization Group_TTA_P2 Treatment Group: This compound Randomization->Group_TTA_P2 Group_Vehicle Control Group: Vehicle Randomization->Group_Vehicle Drug_Administration Drug Administration (i.p.) Group_TTA_P2->Drug_Administration Group_Vehicle->Drug_Administration Nociceptive_Stimulus Nociceptive Stimulus (Formalin Injection) Drug_Administration->Nociceptive_Stimulus Behavioral_Assessment Behavioral Assessment (Licking, Flinching) Nociceptive_Stimulus->Behavioral_Assessment Data_Comparison Data Comparison and Statistical Analysis Behavioral_Assessment->Data_Comparison

Caption: Experimental design for in vivo pain studies.

Conclusion

This compound stands as a cornerstone pharmacological tool for the specific and potent inhibition of T-type calcium channels. Its well-characterized profile, detailed in this guide, enables researchers to dissect the intricate roles of these channels in health and disease. The provided data, protocols, and visualizations offer a robust framework for designing and executing rigorous scientific investigations, ultimately advancing our understanding of T-type channel biology and paving the way for novel therapeutic strategies.

References

(Rac)-TTA-P2: A Comprehensive Technical Guide to Target Engagement and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (Rac)-TTA-P2, a potent and selective blocker of T-type calcium channels. It details the compound's target engagement, validation through in vitro and in vivo studies, and the experimental protocols utilized in its characterization. This compound is the racemic mixture of the T-type calcium channel inhibitor TTA-P2.[1]

Core Target Engagement: T-type Calcium Channels

This compound is a derivative of 4-aminomethyl-4-fluoropiperdine that potently and reversibly blocks T-type calcium channels.[2][3] These channels, particularly the CaV3.1, CaV3.2, and CaV3.3 isoforms, are key players in modulating neuronal excitability and have been implicated in various neurological and pain-related disorders.[2][4] The mechanism of action involves the stabilization of the inactive state of the channel, making TTA-P2 a more potent blocker at depolarized membrane potentials.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for TTA-P2, the active component of the racemic mixture, from various studies.

Table 1: In Vitro Potency of TTA-P2

TargetCell TypeAssayIC50Reference
T-type Calcium ChannelsRat Dorsal Root Ganglion (DRG) NeuronsPatch-clamp100 nM[2][3][5]
Recombinant CaV3.1--93 nM[2]
Recombinant CaV3.2--196 nM[2]
Recombinant CaV3.3--84 nM[2]
T-type Calcium Current (IT)Ventrobasal (VB) Thalamocortical (TC) NeuronsPatch-clamp22 nM[6]
High-Voltage-Activated (HVA) Calcium CurrentsRat DRG NeuronsPatch-clamp100- to 1000-fold less sensitive than T-type channels[2][3]
Voltage-gated Sodium CurrentsRat DRG NeuronsPatch-clamp100- to 1000-fold less sensitive than T-type channels[2][3]

Table 2: In Vivo Efficacy of TTA-P2

Animal ModelConditionDosingEffectReference
MiceFormalin-induced pain5 or 7.5 mg/kg, i.p.Reduced pain responses in phases 1 and 2[2][3]
Diabetic Rats (Streptozocin-induced)Thermal hyperalgesia10 mg/kg, i.p.Complete reversal of thermal hyperalgesia[2][3]
Rat ModelNeuropathic pain1, 3, and 10 mg/kg, i.p.Increased mechanical threshold[6]
WAG/Rij Rat ModelAbsence epilepsy10 mg/kg, p.o.Dose-dependent decrease in total seizure time[6]
Rat Harmaline ModelTremor-Dose-dependent reduction in tremor activity[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

TTA_P2_Signaling_Pathway cluster_membrane Cell Membrane T_type_channel T-type Ca²⁺ Channel (CaV3.x) Ca_ion_in Ca²⁺ T_type_channel->Ca_ion_in Influx Neuronal_Excitability Neuronal Hyperexcitability Ca_ion_in->Neuronal_Excitability Ca_ion_out Ca²⁺ TTA_P2 This compound TTA_P2->T_type_channel Blocks Pain_Signal Pain Signaling Neuronal_Excitability->Pain_Signal

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation patch_clamp Patch-Clamp Electrophysiology (e.g., on DRG neurons) ic50_determination IC₅₀ Determination for T-type vs. HVA channels patch_clamp->ic50_determination selectivity_assay Selectivity Profiling (e.g., against Na⁺ channels) ic50_determination->selectivity_assay pain_model Animal Models of Pain (e.g., Formalin test, Diabetic neuropathy) selectivity_assay->pain_model behavioral_assessment Behavioral Assessment (e.g., Paw withdrawal latency) pain_model->behavioral_assessment target_validation Target Validation with Antisense Oligonucleotides (e.g., for CaV3.2) behavioral_assessment->target_validation compound_synthesis This compound Synthesis and Purification compound_synthesis->patch_clamp

Caption: Experimental workflow for this compound validation.

Detailed Experimental Protocols

In Vitro Electrophysiology (Patch-Clamp)

Objective: To determine the potency and selectivity of this compound on T-type calcium channels in sensory neurons.

Cell Preparation:

  • Acutely dissociate dorsal root ganglion (DRG) cells from adult rats.[2]

  • Culture the cells for a short period before recording.

Recording Solutions:

  • External Solution (for T-currents): Containing (in mM): 140 NaCl, 4 KCl, 2 MgCl2, 2 CaCl2, 0.5 CdCl2, 10 glucose, and 10 HEPES, adjusted to pH 7.4.[2] Tetrodotoxin (TTX, 1 μM) can be added to block sodium currents.[2]

  • Internal Solution (for T-currents): Fluoride-based internal solution.[2]

Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings from small DRG neurons.

  • Hold the membrane potential at -90 mV.[2][6]

  • Evoke T-type currents by stepping the potential to -30 mV.[2]

  • Bath-apply this compound at various concentrations (e.g., 1 nM to 10 μM) to determine the dose-response relationship.[6]

  • Measure the peak inward current before and after drug application to calculate the percentage of inhibition.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.[2]

Selectivity Assessment:

  • Record high-voltage-activated (HVA) calcium currents and sodium currents in the presence of this compound to assess its selectivity for T-type channels.[2]

In Vivo Pain Models

Objective: To evaluate the antinociceptive and antihyperalgesic effects of this compound in animal models of pain.

Animals:

  • Adult C57BL/6 mice or Sprague-Dawley adult female rats.[2]

Drug Formulation and Administration:

  • Dissolve this compound in a suitable vehicle, such as 15% cyclodextrin.[2]

  • Administer the compound via intraperitoneal (i.p.) injection at desired doses (e.g., 5, 7.5, or 10 mg/kg).[2][3]

Formalin Test (Model of Inflammatory Pain):

  • Inject a dilute formalin solution into the plantar surface of the mouse hind paw.

  • Observe and quantify the licking and biting behavior of the injected paw in two phases: Phase 1 (0-5 min post-injection) and Phase 2 (15-60 min post-injection).

  • Administer this compound prior to the formalin injection and compare the pain behavior to vehicle-treated animals.

Streptozocin (STZ)-Induced Diabetic Neuropathy (Model of Neuropathic Pain):

  • Induce diabetes in rats by a single injection of streptozocin.

  • Confirm the development of thermal hyperalgesia (increased sensitivity to heat) using a plantar test apparatus.

  • Measure the paw withdrawal latency (PWL) in response to a radiant heat source.

  • Administer this compound and measure the PWL at different time points to assess the reversal of hyperalgesia.[2]

Target Validation using Antisense Oligonucleotides:

  • To confirm that the effects of this compound are mediated by its target, administer an antisense oligonucleotide specific for the CaV3.2 T-type channel isoform to diabetic rats.[2][3]

  • Subsequently, treat the animals with this compound and assess for the reversal of its antihyperalgesic effects.[2][3] A complete abolishment of the drug's effect would validate CaV3.2 as the primary target in this pain model.[2][3]

Conclusion

This compound is a well-characterized, potent, and selective T-type calcium channel blocker with demonstrated efficacy in preclinical models of pain and neurological disorders. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in targeting T-type calcium channels for therapeutic intervention. The clear target engagement and successful in vivo validation of this compound highlight its potential as a valuable research tool and a lead compound for further development.

References

The Role of T-type Calcium Channels in Neuropathic Pain: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuropathic pain, a debilitating chronic condition resulting from nerve injury, remains a significant therapeutic challenge. Current treatments offer limited efficacy and are often associated with dose-limiting side effects.[1][2] Emerging evidence has identified the crucial role of low-voltage-activated T-type calcium channels, particularly the CaV3.2 isoform, in the pathophysiology of neuropathic pain.[1][3][4][5] These channels are key regulators of neuronal excitability and are upregulated in primary sensory neurons and spinal cord dorsal horn neurons following nerve injury, contributing to the central and peripheral sensitization that underlies neuropathic pain states.[4][6][7] This technical guide provides an in-depth overview of the role of T-type calcium channels in neuropathic pain, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating the core signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to identify and validate novel analgesic therapies targeting T-type calcium channels.

Introduction: T-type Calcium Channels and Neuronal Excitability

Voltage-gated calcium channels (VGCCs) are fundamental to neuronal function, mediating calcium influx that triggers a wide range of cellular processes, including neurotransmitter release, gene expression, and the regulation of neuronal excitability.[8] T-type calcium channels, encoded by the CACNA1G (CaV3.1), CACNA1H (CaV3.2), and CACNA1I (CaV3.3) genes, are distinct from their high-voltage-activated (HVA) counterparts due to their ability to open in response to small depolarizations from the resting membrane potential.[5][8] This low-voltage activation (LVA) property positions them as critical players in shaping neuronal firing patterns, particularly the generation of burst firing and influencing the threshold for action potential initiation.[5][8]

The CaV3.2 isoform is predominantly expressed in small-diameter primary sensory neurons (nociceptors) of the dorsal root ganglia (DRG) and their terminals in the dorsal horn of the spinal cord, key locations in the pain pathway.[3][9][10] In neuropathic pain states, the expression and/or activity of CaV3.2 channels are significantly increased, leading to neuronal hyperexcitability and the characteristic symptoms of allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain).[4][6][7][11][12]

Quantitative Data on T-type Calcium Channel Dysregulation in Neuropathic Pain

Multiple preclinical models of neuropathic pain have demonstrated a consistent upregulation of CaV3.2 expression and function. This section summarizes key quantitative findings.

Table 1: Changes in CaV3.2 T-type Calcium Current Density in DRG Neurons in Rodent Models of Neuropathic Pain
Neuropathic Pain ModelSpeciesNeuron TypeChange in Current Density (pA/pF)Reference
Chronic Constriction Injury (CCI)RatSmall NociceptiveControl: 20 ± 2; CCI: 30 ± 3[12]
Paclitaxel-Induced NeuropathyRatSmall (<30 µm)Vehicle: 25.15 ± 9.35 (at -40mV); Paclitaxel (B517696) (Day 7): 68.36 ± 6.73 (at -40mV)[13]
Spared Nerve Injury (SNI)RatMedium-sizedIncreased ADP amplitude, indicative of enhanced T-type current function[11]
Streptozotocin-Induced Diabetic NeuropathyRatIB4-positive Medium-sized~Two-fold increase in T-type current amplitude[14]
Table 2: Alterations in CaV3.2 mRNA and Protein Expression in Neuropathic Pain Models
Neuropathic Pain ModelSpeciesTissueMethodChange in ExpressionReference
Spared Nerve Injury (SNI)RatUninjured Sural NerveWestern Blot~2-fold increase in CaV3.2 protein[15][16]
Chronic Constriction Injury (CCI)RatAnterior Cingulate Cortex (ACC)RT-qPCRUpregulation of CaV3.2 mRNA[17]
Chronic Compression of DRGRatSpinal Dorsal HornAntisense OligodeoxynucleotidesKnockdown of CaV3.2 and CaV3.3 relieved allodynia[4]
Table 3: Pharmacology of T-type Calcium Channel Blockers
CompoundTarget(s)IC50In Vivo Efficacy in Neuropathic Pain ModelsReference
MibefradilT-type channelsLow micromolarReverses tactile and thermal hypersensitivity (L5/L6 spinal nerve ligation)[18]
EthosuximideT-type channelsMillimolarReverses tactile and thermal hypersensitivity (L5/L6 spinal nerve ligation)[18]
Z944hCaV3.1, hCaV3.2, hCaV3.350-160 nMAnalgesic effects in various pain models[19]
AnandamideCaV3.2, CaV3.3, CaV3.1IC50: 330 nM (CaV3.2), 1.1 µM (CaV3.3), 4.1 µM (CaV3.1)Endogenous cannabinoid with inhibitory effects[14]
AscorbateCaV3.2IC50: 10 nM (human), 25 nM (rat)Selective inhibition[14]

Signaling Pathways of T-type Calcium Channel Regulation in Neuropathic Pain

The upregulation of CaV3.2 in neuropathic pain is not merely transcriptional but is also heavily influenced by post-translational modifications that affect channel trafficking, stability, and function.

Ubiquitination and Deubiquitination

Under normal conditions, CaV3.2 surface expression is regulated by ubiquitination, which targets the channel for proteasomal degradation. In neuropathic pain models, the deubiquitinating enzyme Ubiquitin-specific protease 5 (USP5) is upregulated. USP5 interacts with CaV3.2, removing the ubiquitin tags and thereby preventing its degradation, leading to an accumulation of the channel at the plasma membrane.[3][5]

USP5_Pathway NP Neuropathic Pain USP5_up USP5 Upregulation NP->USP5_up CaV3_2 CaV3.2 USP5_up->CaV3_2 deubiquitinates CaV3_2_ub CaV3.2-Ub CaV3_2_ub->CaV3_2 USP5 Degradation Proteasomal Degradation CaV3_2_ub->Degradation Membrane Increased Membrane Expression CaV3_2->Membrane Hyperexcitability Neuronal Hyperexcitability Membrane->Hyperexcitability

Caption: USP5-mediated deubiquitination of CaV3.2 in neuropathic pain.

Glycosylation

N-linked glycosylation, the addition of sugar moieties to asparagine residues, is another critical post-translational modification that stabilizes CaV3.2 channels in the plasma membrane. In models of diabetic neuropathy, hyperglycemia enhances the glycosylation of CaV3.2, which increases its current density and contributes to pain hypersensitivity.[9] Blocking this aberrant glycosylation has been shown to normalize CaV3.2 currents and reduce pain behaviors.[4]

Glycosylation_Pathway DN Diabetic Neuropathy Hyperglycemia Hyperglycemia DN->Hyperglycemia Glycosylation Increased N-linked Glycosylation Hyperglycemia->Glycosylation Stabilization Membrane Stabilization Glycosylation->Stabilization CaV3_2 CaV3.2 CaV3_2->Glycosylation Current_Density Increased Current Density Stabilization->Current_Density Hypersensitivity Pain Hypersensitivity Current_Density->Hypersensitivity

Caption: Enhanced N-linked glycosylation of CaV3.2 in diabetic neuropathy.

Phosphorylation

Protein kinases also play a significant role in modulating CaV3.2 activity. For instance, Cyclin-dependent kinase 5 (Cdk5) has been shown to phosphorylate CaV3.2, which enhances its recycling to the plasma membrane. Following spinal nerve injury, Cdk5 is upregulated, leading to increased CaV3.2 surface expression and contributing to mechanical allodynia.[3]

Phosphorylation_Pathway SNI Spinal Nerve Injury Cdk5_up Cdk5 Upregulation SNI->Cdk5_up Phosphorylation Phosphorylation Cdk5_up->Phosphorylation phosphorylates CaV3_2 CaV3.2 CaV3_2->Phosphorylation Recycling Enhanced Membrane Recycling Phosphorylation->Recycling Surface_Expression Increased Surface Expression Recycling->Surface_Expression Allodynia Mechanical Allodynia Surface_Expression->Allodynia

Caption: Cdk5-mediated phosphorylation and recycling of CaV3.2.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of T-type calcium channels in neuropathic pain.

Animal Models of Neuropathic Pain

Several rodent models are commonly used to mimic the symptoms of human neuropathic pain.

  • Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to inflammation and subsequent nerve damage.[20]

  • Spared Nerve Injury (SNI): This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This produces a very robust and long-lasting mechanical allodynia.[21]

  • Chemotherapy-Induced Peripheral Neuropathy (CIPN): Administration of chemotherapeutic agents like paclitaxel can induce a painful peripheral neuropathy.[13]

  • Streptozotocin (STZ)-Induced Diabetic Neuropathy: STZ is a chemical that is toxic to pancreatic beta cells, inducing a state of hyperglycemia that leads to the development of diabetic neuropathy.[14]

Animal_Models_Workflow cluster_model Neuropathic Pain Model Induction CCI CCI (Loose Ligation) Behavioral Behavioral Testing (e.g., von Frey) CCI->Behavioral SNI SNI (Nerve Transection) SNI->Behavioral CIPN CIPN (e.g., Paclitaxel) CIPN->Behavioral STZ Diabetic Neuropathy (STZ Injection) STZ->Behavioral Tissue Tissue Collection (DRG, Spinal Cord, Nerve) Behavioral->Tissue Analysis Downstream Analysis Tissue->Analysis

References

(Rac)-TTA-P2: A Technical Guide on its Modulation of Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-TTA-P2, an isomer of the potent T-type calcium channel antagonist TTA-P2, serves as a critical control in neuropharmacological research. TTA-P2 itself has demonstrated significant efficacy in preclinical models of pain and epilepsy, primarily through its selective inhibition of low-voltage-activated (LVA) T-type calcium channels. This technical guide provides an in-depth analysis of the effects of this compound and its active counterpart, TTA-P2, on neuronal excitability. It consolidates key quantitative data, details common experimental protocols, and presents visual representations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Neuronal excitability is a fundamental process governed by the orchestrated activity of various ion channels. Among these, the T-type calcium channels (Cav3) play a crucial role in shaping neuronal firing patterns, particularly in rhythmic burst firing and in setting the resting membrane potential. These channels are implicated in a variety of physiological and pathophysiological processes, including sleep, epilepsy, and neuropathic pain. Consequently, they have emerged as a promising target for therapeutic intervention.

TTA-P2 is a potent and selective blocker of all three T-type calcium channel isoforms (Cav3.1, Cav3.2, and Cav3.3).[1][2] Its isomer, this compound, is often utilized as an experimental control to ensure that the observed effects are specifically due to the action of TTA-P2.[3] This document will focus on the well-documented effects of the active compound, TTA-P2, to provide a clear understanding of the potential impact of modulating T-type calcium channel activity.

Mechanism of Action

TTA-P2 exerts its primary effect by directly blocking T-type calcium channels. This inhibition has been shown to be potent and selective, with significantly less activity at high-voltage-activated (HVA) calcium channels and other ion channels such as sodium channels.[4][5] The blockade of T-type calcium channels by TTA-P2 leads to a reduction in the influx of calcium ions upon sub-threshold membrane depolarization. This, in turn, dampens neuronal excitability and can suppress the characteristic burst firing patterns associated with T-type channel activity.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of TTA-P2 from various studies.

Table 1: Inhibitory Potency (IC50) of TTA-P2 on T-type Calcium Channels

Channel SubtypeCell TypeIC50Reference(s)
Native T-currentsRat Dorsal Root Ganglion (DRG) Neurons100 nM[4][5]
Native T-currentsThalamocortical (TC) Neurons22 nM[1][6]
Recombinant Cav3.1HEK 293 Cells93 nM[5]
Recombinant Cav3.2HEK 293 Cells196 nM[5]
Recombinant Cav3.3HEK 293 Cells84 nM[2][5]

Table 2: Selectivity of TTA-P2 for T-type vs. High-Voltage-Activated (HVA) Calcium Channels

Current TypeCell TypeIC50Reference(s)
T-currentsRat Dorsal Root Ganglion (DRG) Neurons100 nM[4][5]
HVA currentsRat Dorsal Root Ganglion (DRG) Neurons> 10 µM[4][5]
Cav2.3 (HVA)HEK 293 Cells35 µM[5]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the effects of TTA-P2 on neuronal excitability.

Whole-Cell Patch-Clamp Electrophysiology in Dissociated Neurons

This technique is used to record ion channel currents from individual neurons.

  • Cell Preparation:

    • Acutely dissociate dorsal root ganglion (DRG) neurons from adult rats.[5]

    • Alternatively, prepare brain slices to obtain thalamocortical neurons.[1]

    • Maintain neurons in an appropriate external solution (e.g., containing in mM: 140 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with TEA-OH).

  • Recording:

    • Use borosilicate glass pipettes (2-4 MΩ) filled with an internal solution (e.g., containing in mM: 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.25 Na-GTP, pH adjusted to 7.2 with CsOH).

    • Establish a whole-cell recording configuration.

    • To isolate T-type calcium currents, hold the neuron at a hyperpolarized potential (e.g., -90 mV or -100 mV) to remove inactivation of LVA channels.[1][6]

    • Apply depolarizing voltage steps to elicit T-type currents.

    • To record HVA currents, use a holding potential of -60 mV and apply stronger depolarizing steps.[1]

    • Bath-apply TTA-P2 at various concentrations to determine the dose-response relationship and calculate the IC50 value.

In Vivo Animal Models of Pain

These models are used to assess the analgesic effects of TTA-P2.

  • Formalin Test:

    • Inject a dilute formalin solution into the plantar surface of a mouse's hind paw to induce a biphasic pain response.

    • Administer TTA-P2 (e.g., 5 or 7.5 mg/kg, intraperitoneally) prior to the formalin injection.[4][7]

    • Observe and quantify pain-related behaviors (e.g., licking, flinching) in both the early (phase 1) and late (phase 2) phases of the test.

  • Diabetic Neuropathy Model:

    • Induce diabetes in rats using streptozocin.

    • Assess thermal hyperalgesia (increased sensitivity to heat).

    • Administer TTA-P2 (e.g., 10 mg/kg, i.p.) and measure its effect on reversing thermal hyperalgesia.[4][5]

Visualizations

Signaling Pathway

T_Type_Channel_Signaling cluster_0 Neuronal Membrane MembranePotential Sub-threshold Depolarization T_type T-type Ca²⁺ Channel (Cav3.x) MembranePotential->T_type Activates Ca_Influx Ca²⁺ Influx T_type->Ca_Influx Mediates NeuronalExcitability Increased Neuronal Excitability Ca_Influx->NeuronalExcitability BurstFiring Burst Firing NeuronalExcitability->BurstFiring TTAP2 This compound TTAP2->T_type Inhibits

Caption: Signaling pathway of T-type calcium channels and inhibition by TTA-P2.

Experimental Workflow

Electrophysiology_Workflow start Start: Isolate Neurons (e.g., DRG or Thalamic) patch Establish Whole-Cell Patch-Clamp Recording start->patch protocol Apply Voltage-Clamp Protocol (Hyperpolarizing prepulse followed by depolarization) patch->protocol record_control Record Baseline T-type Ca²⁺ Currents protocol->record_control apply_drug Bath Apply this compound (or TTA-P2) record_control->apply_drug record_drug Record T-type Ca²⁺ Currents in the Presence of Drug apply_drug->record_drug washout Washout Drug record_drug->washout record_washout Record T-type Ca²⁺ Currents After Washout washout->record_washout analyze Analyze Data: - Measure current amplitude - Calculate % inhibition - Determine IC50 record_washout->analyze end End analyze->end

References

(Rac)-TTA-P2: A Technical Whitepaper on a Novel T-Type Calcium Channel Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-TTA-P2, chemically identified as 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide, is a potent, selective, and reversible antagonist of T-type calcium channels.[1][2][3][4] This document provides a comprehensive technical overview of its discovery, mechanism of action, and preclinical development. It is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development. The information presented herein is a synthesis of publicly available data, with a focus on quantitative metrics, detailed experimental protocols, and the underlying signaling pathways.

Introduction

T-type calcium channels, a class of low-voltage-activated (LVA) calcium channels, are critical regulators of neuronal excitability and play significant roles in various physiological processes.[5] Their involvement in pathological states, including epilepsy and neuropathic pain, has made them an attractive target for therapeutic intervention.[5] However, the development of selective and potent T-type channel blockers has been challenging, with many early compounds demonstrating off-target effects or suboptimal potency.[1][5] this compound emerged from a search for novel 4-aminomethyl-4-fluoropiperidine derivatives as T-type calcium channel antagonists, demonstrating significant promise due to its high potency and selectivity.[1][2][5]

Chemical Properties

PropertyValue
Chemical Name 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide
Synonyms (Rac)-T-Type calcium channel inhibitor, TTA-P2
Molecular Formula C₂₁H₂₉Cl₂FN₂O₂
Molecular Weight 431.37 g/mol
CAS Number 918430-49-6

Mechanism of Action

This compound functions as a direct blocker of T-type calcium channels. Studies have shown that it potently and reversibly inhibits T-type currents in native neurons, such as those in the dorsal root ganglion (DRG), as well as in cell lines expressing recombinant T-type channel isoforms.[1][2] The inhibitory effect has a rapid onset and is slowly and partially reversible.[6] A key feature of its mechanism is the stabilization of the inactive state of the channel, leading to a hyperpolarizing shift in the steady-state inactivation curve.[1] This voltage-dependent block means that this compound is more effective at more depolarized membrane potentials.[1]

cluster_membrane Cell Membrane cluster_states Channel States T_channel T-type Calcium Channel (CaV3.1, CaV3.2, CaV3.3) Inactive Inactive State Neuronal_Excitability Decreased Neuronal Excitability T_channel->Neuronal_Excitability Modulates Ca_ion Ca²⁺ Closed Closed State Open Open State Open->Ca_ion Influx TTA_P2 This compound TTA_P2->T_channel Binds and Stabilizes Depolarization Membrane Depolarization Depolarization->Open Activates Hyperpolarization Membrane Hyperpolarization Hyperpolarization->Closed Deactivates Pain_Signal Reduced Pain Signaling Neuronal_Excitability->Pain_Signal

Mechanism of this compound Action on T-type Calcium Channels.

Quantitative In Vitro Data

The potency of this compound has been quantified across various native and recombinant T-type calcium channel isoforms. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀).

Channel TypeCell TypeIC₅₀ (nM)Reference
Native T-type Current Rat Dorsal Root Ganglion (DRG) Neurons100[1][2][4]
Native T-type Current Rat Ventrobasal (VB) Thalamocortical (TC) Neurons22[6][7]
Recombinant CaV3.1 HEK 293 Cells93[1]
Recombinant CaV3.2 HEK 293 Cells196[1]
Recombinant CaV3.3 HEK 293 Cells84[1]
High-Voltage-Activated (HVA) Ca²⁺ Current Rat DRG Neurons>10,000[1]
Recombinant CaV2.3 HEK 293 Cells>30,000[1]
Voltage-gated Na⁺ Current Rat DRG Neurons>10,000[1]

Preclinical In Vivo Data

This compound has demonstrated significant efficacy in various animal models of pain and neurological disorders. It is orally active and penetrates the blood-brain barrier.[6]

Animal ModelSpeciesDosingEffectReference
Formalin-induced Pain Mouse5 - 7.5 mg/kg, i.p.Reduced licking and biting in both phases[1][2]
Streptozocin-induced Diabetic Neuropathy Rat10 mg/kg, i.p.Completely reversed thermal hyperalgesia[1][2]
Spinal Cord Injury-induced Neuropathic Pain Rat10 mg/kg, i.p.Reduced mechanical hypersensitivity[8]
Harmaline-induced Tremor Rat1-10 mg/kg, p.o.Dose-dependent reduction in tremor activity[6]
WAG/Rij Rat Model of Absence Epilepsy Rat10 mg/kg, p.o.Robust decrease in total seizure time[6]

Experimental Protocols

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This protocol is based on the methodology described for recording T-type currents in acutely dissociated rat DRG neurons.[1]

cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_drug_app Drug Application Harvest Harvest DRG from rats Dissociation Enzymatic and mechanical dissociation Harvest->Dissociation Plating Plate cells on glass coverslips Dissociation->Plating Patch Establish whole-cell patch-clamp configuration Plating->Patch Holding Hold cell at -90 mV Patch->Holding Protocol Apply voltage steps to elicit T-currents Holding->Protocol Recording Record inward Ca²⁺ currents Protocol->Recording Control Record baseline currents Recording->Control Before Drug Application Bath apply this compound Recording->Application During Drug Washout Washout with control solution Recording->Washout After Drug

Workflow for In Vitro Electrophysiological Experiments.

Detailed Steps:

  • Cell Preparation:

    • Lumbar dorsal root ganglia are harvested from adult rats.

    • Ganglia are enzymatically digested (e.g., with collagenase and trypsin) and mechanically dissociated into single cells.

    • Cells are plated on glass coverslips and used for recording within 6-8 hours.[1]

  • Recording Solutions:

    • External Solution (to isolate T-currents): Contains (in mM): 152 TEA-Cl, 2 CaCl₂, 10 HEPES, adjusted to pH 7.4 with TEA-OH.[1]

    • Internal (Pipette) Solution: Composition designed to isolate calcium currents and maintain cell health.

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

    • Cells are held at a holding potential of -90 mV to ensure availability of T-type channels.[1]

    • T-type currents are elicited by applying depolarizing voltage steps (e.g., to -30 mV).[1]

  • Drug Application:

    • This compound is prepared as a stock solution in DMSO and diluted to the final concentration in the external solution.[1]

    • The drug is applied to the cells via a bath perfusion system.

    • Concentration-response curves are generated by applying a range of concentrations to determine the IC₅₀.

In Vivo Behavioral Testing (Formalin Test)

This protocol is a standard model for assessing analgesic efficacy in inflammatory pain.[1]

  • Acclimation: Mice are placed in an observation chamber for a period to acclimate to the environment.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at the desired dose (e.g., 5 or 7.5 mg/kg) prior to formalin injection.[1]

  • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one hind paw.

  • Observation: The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • Data Analysis: The total time spent exhibiting pain behaviors is compared between the drug-treated and vehicle-treated groups.

Discussion and Future Directions

This compound has emerged as a highly valuable pharmacological tool for investigating the role of T-type calcium channels in various physiological and pathophysiological processes. Its high potency and selectivity for T-type channels over other ion channels make it a superior probe compared to older, less selective blockers.[1] The preclinical data strongly support its potential as a therapeutic agent for the treatment of neuropathic pain and certain forms of epilepsy.[1][6][8]

Future research should focus on several key areas:

  • Clinical Trials: Given the robust preclinical efficacy and favorable safety profile in animal models, progression into clinical trials for relevant indications is a logical next step.

  • Stereoisomer Activity: The current data primarily focuses on the racemic mixture. Investigating the activity of the individual (R)- and (S)-enantiomers could reveal differences in potency or pharmacokinetics, potentially leading to a more refined therapeutic agent.

  • Chronic Dosing Studies: Long-term safety and efficacy studies are necessary to fully characterize the therapeutic potential of this compound for chronic conditions.

  • Exploration of Other Indications: The role of T-type calcium channels in other neurological and psychiatric disorders suggests that the therapeutic applications of this compound could extend beyond pain and epilepsy.

Conclusion

This compound is a potent and selective T-type calcium channel antagonist with a well-defined mechanism of action. The extensive preclinical data highlight its potential as a novel therapeutic for the management of chronic pain and epilepsy. The detailed experimental protocols and quantitative data presented in this whitepaper provide a solid foundation for further research and development of this promising compound.

References

(Rac)-TTA-P2 Enantiomers: A Technical Guide to Stereospecific Activity at T-Type Calcium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-TTA-P2 has emerged as a potent and selective blocker of T-type calcium channels, which are crucial regulators of neuronal excitability and have been implicated in various neurological and pain-related disorders. This technical guide provides an in-depth analysis of the enantiomers of this compound, detailing their specific activities, the experimental protocols used for their characterization, and the underlying signaling pathways. As research indicates, the biological activity of this compound is highly stereospecific, with one enantiomer being significantly more active than the other. This document will delineate the available data for the racemate and its constituent enantiomers, providing a clear framework for researchers in the field.

Data Presentation: Quantitative Analysis of Enantiomeric Activity

The inhibitory activity of TTA-P2 is primarily attributed to the (S)-enantiomer. The (R)-enantiomer is often utilized as a less active or inactive experimental control. The following tables summarize the available quantitative data for the racemic mixture and the active (S)-enantiomer.

Table 1: In Vitro Inhibitory Activity of (S)-TTA-P2 and Racemic TTA-P2 on T-Type Calcium Channels

CompoundTargetCell TypeIC50 (nM)Reference
(S)-TTA-P2 Native T-type Ca2+ currentsRat Dorsal Root Ganglion (DRG) Neurons100[1][2][3]
(S)-TTA-P2 Native T-type Ca2+ currentsRat Thalamocortical Neurons22[4]
(S)-TTA-P2 Recombinant CaV3.1HEK-293 Cells93[5]
(S)-TTA-P2 Recombinant CaV3.2HEK-293 Cells196[5]
(S)-TTA-P2 Recombinant CaV3.3HEK-293 Cells84[5]
This compound Not SpecifiedNot SpecifiedNot SpecifiedNo specific activity data found for the racemate in direct comparison.

Note: In much of the published literature, "TTA-P2" is used to refer to the active (S)-enantiomer.

Table 2: In Vivo Efficacy of (S)-TTA-P2 in Animal Models of Pain

CompoundAnimal ModelPain TypeDosage (i.p.)EffectReference
(S)-TTA-P2 MouseInflammatory (Formalin Test)5 - 7.5 mg/kgReduced pain responses in both phases.[1]
(S)-TTA-P2 RatNeuropathic (Streptozocin-induced diabetic neuropathy)10 mg/kgCompletely reversed thermal hyperalgesia.[1]

Note: No specific in vivo efficacy data for the (R)-enantiomer or a direct comparison with the racemate was found in the reviewed literature.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for TTA-P2 is the direct blockade of T-type calcium channels. These channels are low-voltage activated and play a key role in setting the resting membrane potential and in the generation of action potentials, particularly in neurons. By inhibiting the influx of Ca2+ through these channels, TTA-P2 reduces neuronal excitability.

G Mechanism of Action of (S)-TTA-P2 cluster_neuron Neuron T_type_Channel T-type CaV Channel (CaV3.1, CaV3.2, CaV3.3) Ca_Influx Ca2+ Influx T_type_Channel->Ca_Influx Low-voltage activation Depolarization Membrane Depolarization (Action Potential Firing) Ca_Influx->Depolarization S_TTA_P2 (S)-TTA-P2 S_TTA_P2->T_type_Channel Blocks R_TTA_P2 (R)-TTA-P2 (Less Active/Inactive) R_TTA_P2->T_type_Channel Weakly Blocks

Caption: Mechanism of (S)-TTA-P2 action on neuronal T-type calcium channels.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for T-Type Current Measurement

This protocol is used to measure the inhibitory effect of TTA-P2 enantiomers on T-type calcium currents in isolated neurons or cell lines expressing the channels.

a. Cell Preparation:

  • Acutely dissociate neurons (e.g., rat DRG neurons) or culture HEK-293 cells stably expressing the T-type calcium channel subtype of interest.

  • Plate cells on glass coverslips coated with a substrate like poly-L-lysine.

b. Solutions:

  • External Solution (in mM): 135 TEA-Cl, 10 CaCl2, 10 HEPES, pH adjusted to 7.4 with TEA-OH.

  • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.25 Na-GTP, pH adjusted to 7.2 with CsOH.

c. Recording Procedure:

  • Place a coverslip with adherent cells in a recording chamber on an inverted microscope.

  • Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) through gentle suction.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure T-type channels are in a closed, available state.

  • Elicit T-type currents by applying depolarizing voltage steps (e.g., to -30 mV).

  • Perfuse the recording chamber with the external solution containing known concentrations of the TTA-P2 enantiomer or racemate.

  • Measure the reduction in the peak T-type current amplitude at each concentration to determine the IC50 value.

In Vivo Assessment of Analgesic Activity: Formalin Test

The formalin test is a model of inflammatory pain and is used to assess the antinociceptive effects of TTA-P2 enantiomers.

a. Animals:

  • Adult male Sprague-Dawley rats or C57BL/6 mice.

b. Procedure:

  • Acclimatize the animals to the testing environment (e.g., a clear observation chamber) for at least 30 minutes.

  • Administer the TTA-P2 enantiomer, racemate, or vehicle control via intraperitoneal (i.p.) injection at the desired dose.

  • After a predetermined pretreatment time (e.g., 30 minutes), inject a dilute formalin solution (e.g., 5% in saline, 50 µL) subcutaneously into the plantar surface of one hind paw.

  • Immediately return the animal to the observation chamber.

  • Record the cumulative time the animal spends licking or biting the injected paw during two distinct phases:

    • Phase 1 (Early Phase): 0-5 minutes post-formalin injection (reflects acute nociceptive pain).

    • Phase 2 (Late Phase): 15-60 minutes post-formalin injection (reflects inflammatory pain).

  • Compare the pain-related behaviors between the drug-treated and vehicle-treated groups.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of this compound enantiomers.

G Workflow for Characterization of TTA-P2 Enantiomers Start Synthesis of This compound Chiral_Sep Chiral Separation (e.g., Preparative HPLC) Start->Chiral_Sep S_Enantiomer (S)-TTA-P2 Chiral_Sep->S_Enantiomer R_Enantiomer (R)-TTA-P2 Chiral_Sep->R_Enantiomer In_Vitro In Vitro Characterization (Whole-Cell Patch Clamp) S_Enantiomer->In_Vitro R_Enantiomer->In_Vitro In_Vivo In Vivo Efficacy (Pain Models) In_Vitro->In_Vivo Data_Analysis Data Analysis (IC50, Efficacy Comparison) In_Vivo->Data_Analysis

Caption: A generalized workflow for the separation and characterization of TTA-P2 enantiomers.

Conclusion

The available evidence strongly indicates that the T-type calcium channel blocking activity of this compound resides almost exclusively in the (S)-enantiomer. This stereospecificity is critical for drug development, as the use of the single, active enantiomer can offer a better therapeutic index by reducing potential off-target effects and metabolic load associated with the less active enantiomer. Further research is warranted to fully quantify the activity, or lack thereof, of the (R)-enantiomer to complete the pharmacological profile of this important class of ion channel modulators. The protocols and data presented in this guide provide a solid foundation for researchers working on TTA-P2 and other stereospecific T-type calcium channel blockers.

References

Methodological & Application

Application Notes and Protocols for (Rac)-TTA-P2 in In Vitro Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-TTA-P2 is the racemic mixture of TTA-P2, a potent and selective blocker of T-type calcium channels. T-type calcium channels, also known as low-voltage-activated (LVA) calcium channels, are crucial in regulating neuronal excitability and play significant roles in various physiological and pathophysiological processes, including neuronal firing, nociception, and epilepsy.[1][2] TTA-P2 has been shown to inhibit T-type calcium currents with high potency and selectivity, making it a valuable pharmacological tool for studying the function of these channels.[3][4][5] These application notes provide a comprehensive protocol for utilizing this compound in in vitro patch clamp experiments to characterize its effects on T-type calcium channels.

Mechanism of Action

TTA-P2 is a non-competitive antagonist that binds to the T-type calcium channel, stabilizing it in the inactive state. This voltage-dependent block is more pronounced at depolarized membrane potentials. By blocking the influx of Ca2+ through T-type channels, TTA-P2 can modulate neuronal firing patterns, typically by abolishing burst firing without affecting tonic firing.[6] this compound, as a racemic mixture, is expected to contain the active enantiomer responsible for this blockade and is often used as an experimental control.

Quantitative Data Summary

The following tables summarize the quantitative data for TTA-P2, the active component of this compound, from various in vitro patch clamp studies.

Table 1: Inhibitory Potency (IC50) of TTA-P2 on T-type Calcium Channels

Cell TypeT-type Channel Subtype(s)IC50Reference
Rat Dorsal Root Ganglion (DRG) NeuronsNative T-currents100 nM[5]
Thalamocortical (TC) and Reticular Thalamic (NRT) NeuronsNative T-currents22 nM
Recombinant CaV3.1Expressed in HEK-293 cells93 nM
Recombinant CaV3.2Expressed in HEK-293 cells196 nM
Recombinant CaV3.3Expressed in HEK-293 cells84 nM

Table 2: Selectivity of TTA-P2 for T-type vs. High-Voltage-Activated (HVA) Calcium Channels

Cell TypeCurrent TypeIC50Fold Selectivity (HVA/T-type)Reference
Rat Dorsal Root Ganglion (DRG) NeuronsT-type currents100 nM\multirow{2}{}{~1650x}[4]
HVA currents165 µM[4]
Thalamocortical (TC) and Reticular Thalamic (NRT) NeuronsT-type currents22 nM\multirow{2}{}{Not significantly affected at concentrations that block T-type currents}[3]
HVA currentsNot significantly affected[3]

Experimental Protocols

This section provides a detailed methodology for a whole-cell patch clamp experiment to assess the effect of this compound on T-type calcium currents in cultured neurons.

Cell Preparation
  • Cell Culture: Culture primary neurons (e.g., dorsal root ganglion neurons or thalamic neurons) or a cell line expressing the T-type channel of interest (e.g., HEK-293 cells) on glass coverslips coated with a suitable substrate (e.g., poly-L-lysine).

  • Dissociation (for primary neurons): Acutely dissociate neurons from tissue using enzymatic digestion (e.g., with trypsin or papain) followed by mechanical trituration.

  • Plating: Plate the dissociated cells onto coverslips and maintain in appropriate culture medium for 24-48 hours before recording.

Solutions

Table 3: Composition of Extracellular and Intracellular Solutions

Extracellular Solution (in mM) Intracellular Solution (in mM)
140 CsCl120 CsF
10 BaCl₂ or CaCl₂10 HEPES
1 MgCl₂10 EGTA
10 HEPES2 MgCl₂
10 Glucose4 ATP-Mg
pH adjusted to 7.4 with CsOH0.3 GTP-Na
Osmolarity adjusted to ~310 mOsmpH adjusted to 7.2 with CsOH
Osmolarity adjusted to ~290 mOsm

Note: The use of Cesium (Cs+) in both solutions helps to block potassium channels, isolating the calcium currents. Barium (Ba2+) can be used as the charge carrier to increase the current amplitude through T-type channels.

This compound Preparation
  • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.

  • On the day of the experiment, dilute the stock solution into the extracellular solution to the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

Whole-Cell Patch Clamp Recording
  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Establish Whole-Cell Configuration:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.

    • Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.

    • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Data Acquisition:

    • Clamp the cell at a holding potential of -100 mV to remove steady-state inactivation of T-type channels.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 100 ms) to elicit T-type calcium currents.

    • Record the baseline currents in the absence of the drug.

    • Perfuse the cell with the extracellular solution containing the desired concentration of this compound and record the currents after the drug effect has stabilized (typically 3-5 minutes).

    • To assess the reversibility of the block, wash out the drug by perfusing with the control extracellular solution.

Data Analysis
  • Measure the peak inward current at each voltage step before, during, and after drug application.

  • Construct a current-voltage (I-V) relationship plot.

  • Generate a dose-response curve by plotting the percentage of current inhibition against the logarithm of the this compound concentration.

  • Fit the dose-response curve with the Hill equation to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of T-type Calcium Channel Modulation

T_type_channel_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular T_channel T-type Ca²⁺ Channel (Cav3.x) Ca_ion Ca²⁺ T_channel->Ca_ion Influx TTA_P2 This compound TTA_P2->T_channel Blocks Signaling Downstream Signaling (e.g., Kinases, Gene Expression) Ca_ion->Signaling Activates Neuronal_Excitability Neuronal Excitability (Burst Firing) Ca_ion->Neuronal_Excitability Modulates

Caption: Mechanism of this compound action on T-type calcium channels.

Experimental Workflow for Patch Clamp Analysis

Patch_Clamp_Workflow A Cell Preparation (Culture/Dissociation) D Establish Whole-Cell Configuration (Giga-seal & Rupture) A->D B Prepare Solutions (Extracellular, Intracellular, Drug) B->D C Pull & Fill Patch Pipette C->D E Record Baseline T-type Currents (Voltage-step Protocol) D->E F Apply this compound (Perfusion) E->F G Record T-type Currents in Presence of Drug F->G H Washout Drug G->H I Record Recovery Currents H->I J Data Analysis (I-V Curve, Dose-Response, IC50) I->J

Caption: Workflow for patch clamp analysis of this compound effects.

Logical Relationship of TTA-P2's Effect on Neuronal Firing

Firing_Pattern_Effect cluster_drug Pharmacological Intervention cluster_channel Channel Activity cluster_firing Neuronal Firing Pattern TTA_P2 This compound Application T_type_Block T-type Ca²⁺ Channel Blockade TTA_P2->T_type_Block Leads to Burst_Firing Burst Firing Abolished T_type_Block->Burst_Firing Results in Tonic_Firing Tonic Firing Unaltered T_type_Block->Tonic_Firing Does not affect

Caption: Logical flow of this compound's effect on neuronal firing patterns.

References

Application Notes and Protocols for (Rac)-TTA-P2 in In Vivo Rodent Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (Rac)-TTA-P2, a potent and selective T-type calcium channel blocker, in preclinical rodent models of neuropathic pain. The following sections detail recommended dosages, experimental protocols for inducing neuropathic pain and assessing pain-related behaviors, and the underlying mechanism of action.

Introduction

This compound is a selective antagonist of T-type calcium channels, with a notable potency for the Ca(V)3.2 isoform, which is upregulated in sensory neurons following nerve injury and contributes to the hyperexcitability underlying neuropathic pain.[1][2][3] Preclinical studies have demonstrated its efficacy in alleviating pain-related behaviors in various rodent models of neuropathic and inflammatory pain.[2][3][4][5]

Quantitative Data Summary

The following table summarizes the effective dosages of this compound administered in vivo in rodent models of neuropathic and nociceptive pain.

Animal ModelSpeciesThis compound DosageAdministration RoutePain AssessmentEfficacyReference
Streptozotocin-Induced Diabetic NeuropathyRat10 mg/kgIntraperitoneal (i.p.)Thermal HyperalgesiaCompletely reversed thermal hyperalgesia.[1][2][3][1][2][3]
Spinal Cord InjuryRat0.3 - 10 mg/kgIntraperitoneal (i.p.)Mechanical HypersensitivityDose-dependently increased mechanical withdrawal threshold.[6][6]
Formalin-Induced Pain (Phase 1 and 2)Mouse5 and 7.5 mg/kgIntraperitoneal (i.p.)Licking/Biting TimeReduced pain responses in both phases.[1][2][3][1][2][3]

Experimental Protocols

Formulation and Administration of this compound

For in vivo studies, this compound is typically dissolved in a vehicle suitable for intraperitoneal injection. A common formulation involves dissolving the compound in 15% (2-hydroxypropyl)-β-cyclodextrin in sterile saline, with the pH adjusted to 7.4.[1] Solutions should be prepared fresh on the day of the experiment.

Rodent Models of Neuropathic Pain

This model mimics the painful diabetic neuropathy observed in humans.

Protocol:

  • Animal acclimatization: House adult male Sprague-Dawley rats in a controlled environment for at least one week before the experiment.[7]

  • Fasting: Fast the rats overnight (12-16 hours) with free access to water.[8]

  • STZ Injection: Prepare a fresh solution of streptozotocin (B1681764) in cold, sterile 0.1 M citrate (B86180) buffer (pH 4.5). Administer a single intraperitoneal injection of STZ (typically 50-65 mg/kg).[9]

  • Post-injection care: To prevent initial hypoglycemia, provide the rats with 10% sucrose (B13894) water for 24-48 hours after the STZ injection, after which they can be returned to regular water.[8][10]

  • Confirmation of diabetes: Measure blood glucose levels from a tail vein sample 48-72 hours post-injection. Rats with blood glucose levels above 250 mg/dL are considered diabetic.[7]

  • Development of neuropathy: Painful neuropathy, characterized by thermal hyperalgesia and mechanical allodynia, typically develops over the following 2-4 weeks.

This model replicates the chronic neuropathic pain that can occur after traumatic injury to the spinal cord.

Protocol:

  • Anesthesia and surgical preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane). Shave and sterilize the surgical area over the thoracic spine.

  • Laminectomy: Make a midline incision and expose the vertebral column. Perform a laminectomy at the desired thoracic level (e.g., T10) to expose the spinal cord.

  • Contusion injury: Use a standardized spinal cord impactor device to deliver a controlled contusion injury to the exposed spinal cord. The force of the impact can be adjusted to create mild, moderate, or severe injuries.[11]

  • Post-operative care: Suture the muscle and skin layers. Provide post-operative analgesia and supportive care, including manual bladder expression until bladder function returns. Monitor the animals closely for signs of distress or complications.

  • Development of neuropathic pain: Chronic neuropathic pain, including mechanical allodynia and thermal hyperalgesia, typically develops below the level of injury over several weeks.[12]

Behavioral Assays for Pain Assessment

This test measures the withdrawal threshold to a mechanical stimulus.

Protocol:

  • Acclimatization: Place the rodent in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.[13]

  • Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[13][14]

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold determination: The 50% withdrawal threshold can be determined using the up-down method.[14]

This test measures the latency to withdraw from a radiant heat source.

Protocol:

  • Acclimatization: Place the rodent in a glass-floored testing chamber and allow it to acclimate.[15][16]

  • Stimulation: A movable radiant heat source is positioned under the glass floor directly beneath the hind paw.[15][16]

  • Response: The time taken for the animal to withdraw its paw is automatically recorded.[15]

  • Cut-off time: A cut-off time (typically 20-30 seconds) is set to prevent tissue damage.[16]

This test assesses the response to a persistent chemical noxious stimulus and has both an acute (neurogenic) and a tonic (inflammatory) phase.

Protocol:

  • Acclimatization: Place the mouse in an observation chamber for at least 20 minutes before the injection.[17]

  • Formalin injection: Inject a small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 2.5%) into the plantar surface of the hind paw.[17][18]

  • Observation: Record the total time the animal spends licking or biting the injected paw.[19]

  • Phases of pain: The observation period is typically divided into two phases: Phase 1 (0-5 minutes post-injection) and Phase 2 (15-30 minutes post-injection).[17][18]

Mechanism of Action and Signaling Pathway

This compound exerts its analgesic effects by selectively blocking T-type calcium channels. In neuropathic pain states, the expression and activity of the Ca(V)3.2 isoform of T-type calcium channels are increased in dorsal root ganglion (DRG) neurons.[4] This leads to neuronal hyperexcitability and contributes to the generation and transmission of pain signals. By blocking these channels, this compound reduces the influx of calcium, thereby dampening neuronal excitability and alleviating pain.[20]

G cluster_0 Presynaptic Terminal of Nociceptive Neuron cluster_1 Pharmacological Intervention NerveInjury Nerve Injury / Neuropathic State Upregulation Upregulation of Ca(V)3.2 T-type Calcium Channels NerveInjury->Upregulation CaV32 Ca(V)3.2 Channel Upregulation->CaV32 Increased expression and function Hyperexcitability Neuronal Hyperexcitability AP Action Potential AP->CaV32 Depolarization CaInflux Ca²⁺ Influx CaV32->CaInflux ReducedCaInflux Reduced Ca²⁺ Influx CaV32->ReducedCaInflux Inhibition NT_Release Increased Neurotransmitter Release (e.g., Glutamate, Substance P) CaInflux->NT_Release Analgesia Analgesia / Pain Relief TTA_P2 This compound Block Blockade of Ca(V)3.2 Channel TTA_P2->Block Block->CaV32 ReducedNT_Release Decreased Neurotransmitter Release ReducedCaInflux->ReducedNT_Release ReducedNT_Release->Analgesia G start Start: Acclimatize Rodents baseline Baseline Behavioral Testing (e.g., Von Frey, Hargreaves) start->baseline induction Induce Neuropathic Pain Model (e.g., STZ injection, SCI) baseline->induction development Allow for Pain Model Development (e.g., 2-4 weeks) induction->development confirm Confirm Neuropathic Pain (Repeat Behavioral Testing) development->confirm randomize Randomize Animals into Treatment Groups (Vehicle vs. TTA-P2) confirm->randomize treatment This compound or Vehicle Administration (i.p.) randomize->treatment post_treatment Post-Treatment Behavioral Testing (at various time points) treatment->post_treatment data_analysis Data Analysis and Statistical Comparison post_treatment->data_analysis end End: Evaluate Efficacy data_analysis->end

References

How to prepare (Rac)-TTA-P2 stock solution with DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of (Rac)-TTA-P2, a potent and selective T-type calcium channel blocker.

Application Notes

This compound is a racemic mixture that acts as a potent and selective antagonist of T-type calcium channels. It is a valuable research tool for investigating the physiological and pathophysiological roles of these channels, particularly in the context of neuroscience and pain research.

Chemical Properties
PropertyValueReference
Chemical Name 3,5-Dichloro-N-((1-((2,2-dimethyltetrahydro-2H-pyran-4-yl) methyl)-4-fluoropiperidin-4-yl)methyl)benzamide[1][2]
Molecular Formula C₂₁H₂₉Cl₂FN₂O₂[1][3]
Molecular Weight 431.37 g/mol [3]
CAS Number 918430-49-6[1][3]
Appearance Off-white to light yellow solid powder[4]
Purity >98%[1]
Solubility and Storage
SolventMaximum ConcentrationStorage of Stock Solution
DMSO 50 mM-20°C for up to 1 month[5]; -80°C for up to 6 months[5]
Ethanol 50 mMPrepare and use on the same day if possible[1]

Note: It is recommended to prepare fresh solutions. If storage is necessary, aliquot the stock solution to avoid repeated freeze-thaw cycles. Before use, equilibrate the solution to room temperature and ensure no precipitation has occurred.[1][5]

Mechanism of Action

This compound functions as a reversible blocker of T-type calcium channels, which are low-voltage activated channels involved in regulating neuronal excitability.[2][6] It shows high potency for all three T-type calcium channel isoforms (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3).[6] The blockade of these channels, particularly Caᵥ3.2 which is highly expressed in sensory neurons, leads to a reduction in calcium influx upon membrane depolarization. This, in turn, dampens neuronal hyperexcitability, a key factor in the pathogenesis of neuropathic and inflammatory pain.[7][8]

Key Applications
  • Neuroscience Research: Investigating the role of T-type calcium channels in neuronal firing patterns, synaptic transmission, and plasticity.[4][6]

  • Pain Research: Studying the involvement of T-type calcium channels in nociceptive pathways and developing novel analgesic compounds. This compound has been shown to be effective in animal models of neuropathic and inflammatory pain.[2][8][9]

  • Epilepsy Research: Exploring the role of T-type calcium channels in the generation of seizure activity.[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, nuclease-free filter tips

Procedure:

  • Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the Compound: In a sterile microcentrifuge tube, accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.31 mg of this compound.

    • Calculation: Molarity (M) = moles of solute / liters of solution

    • Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

    • Mass (mg) = 10 mmol/L x 431.37 g/mol x 0.001 L x 1000 mg/g = 4.31 mg

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolve the Compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

  • Work in a well-ventilated area or a chemical fume hood.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

Protocol 2: In Vitro Application of this compound to Neuronal Cell Cultures

This protocol provides a general workflow for applying the this compound stock solution to neuronal cell cultures for functional assays, such as patch-clamp electrophysiology or calcium imaging.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Neuronal cell culture (e.g., primary dorsal root ganglion neurons)

  • Cell culture medium appropriate for the neuronal cells

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO₂)

  • Equipment for the specific functional assay (e.g., patch-clamp rig, fluorescence microscope)

Procedure:

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute to Final Concentration: Serially dilute the stock solution in the appropriate cell culture medium or external recording solution to the desired final working concentration (e.g., 1 µM, 10 µM).

    • Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced toxicity.

    • Example Dilution: To prepare 1 mL of a 10 µM working solution from a 10 mM stock solution, add 1 µL of the stock solution to 999 µL of cell culture medium. This results in a final DMSO concentration of 0.1%.

  • Prepare Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the this compound working solution. This is crucial to distinguish the effects of the compound from any effects of the solvent.

  • Cell Treatment:

    • For acute treatments, replace the existing cell culture medium with the pre-warmed working solution of this compound or the vehicle control.

    • Incubate the cells for the desired duration of the experiment.

  • Functional Assay: Perform the planned functional assay (e.g., record T-type calcium currents using patch-clamp electrophysiology, measure intracellular calcium levels using a fluorescent indicator).

  • Data Analysis: Analyze the data to determine the effect of this compound on the measured parameters compared to the vehicle control.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Depolarization Depolarization Cav3_2 T-type Ca²⁺ Channel (Caᵥ3.2) Depolarization->Cav3_2 Activates Ca_influx Ca²⁺ Influx Cav3_2->Ca_influx Mediates Neuronal_Hyperexcitability Neuronal Hyperexcitability Ca_influx->Neuronal_Hyperexcitability Leads to Pain_Signal Pain Signal Transmission Neuronal_Hyperexcitability->Pain_Signal Contributes to TTA_P2 This compound TTA_P2->Cav3_2 Blocks

Caption: Signaling pathway of this compound in blocking pain signals.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Stock Prepare 10 mM this compound Stock in DMSO Prepare_Working Prepare Working Solutions (TTA-P2 and Vehicle Control) Prepare_Stock->Prepare_Working Culture_Cells Culture Neuronal Cells (e.g., DRG neurons) Treat_Cells Treat Cells with Working Solutions Culture_Cells->Treat_Cells Prepare_Working->Treat_Cells Perform_Assay Perform Functional Assay (e.g., Patch-Clamp) Treat_Cells->Perform_Assay Record_Data Record and Collect Data Perform_Assay->Record_Data Analyze_Data Analyze and Compare TTA-P2 vs. Vehicle Record_Data->Analyze_Data

Caption: Experimental workflow for in vitro studies using this compound.

References

Application Notes and Protocols for (Rac)-TTA-P2 Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intraperitoneal (i.p.) administration of (Rac)-TTA-P2, a potent and selective T-type calcium channel blocker, in mice. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanisms of this compound in various disease models.

Introduction

This compound is a derivative of 4-aminomethyl-4-fluoropiperdine that acts as a potent and selective antagonist of T-type calcium channels.[1][2][3] It has demonstrated significant efficacy in preclinical models of inflammatory and neuropathic pain.[1][2][3] The compound potently and reversibly blocks T-type calcium currents in dorsal root ganglion (DRG) neurons, with an IC50 of 100 nM.[1][2][3] Notably, it shows 100- to 1000-fold less sensitivity for high-voltage-activated calcium and sodium channels, highlighting its selectivity.[1][2] In vivo studies have shown that intraperitoneal injections of this compound can reduce pain responses in mice.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data from in vivo studies using this compound administered via intraperitoneal injection in mice. These studies primarily focus on pain models.

ParameterSpeciesModelDosage (i.p.)EffectReference
Pain Response (Phase 1 & 2)MouseFormalin Test5 mg/kgReduction in pain responses[1]
Pain Response (Phase 1 & 2)MouseFormalin Test7.5 mg/kgSignificant reduction in licking and biting[1]
Thermal HyperalgesiaRatStreptozocin-induced diabetic neuropathy10 mg/kgComplete reversal of thermal hyperalgesia[1]

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • (2-hydroxypropyl)-β-cyclodextrin

  • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Vortex mixer

  • pH meter

  • Analytical balance

  • Appropriate personal protective equipment (PPE)

Preparation of this compound Injection Solution

This protocol is based on the vehicle formulation used in published in vivo studies.[1]

  • Prepare Stock Solution:

    • Due to its solubility, first prepare a high-concentration stock solution of this compound in DMSO.[1][4] For example, dissolve this compound in DMSO to achieve a concentration of 10-50 mM.

    • Ensure the powder is completely dissolved by vortexing. Gentle warming may be applied if necessary.

    • Store the stock solution at -20°C for up to one month.[4]

  • Prepare Vehicle Solution:

    • Prepare a 15% (w/v) solution of (2-hydroxypropyl)-β-cyclodextrin in sterile saline or PBS.[1]

    • To do this, dissolve 1.5 g of (2-hydroxypropyl)-β-cyclodextrin in a final volume of 10 mL of sterile saline or PBS.

    • Adjust the pH of the vehicle solution to 7.4 using a pH meter and appropriate acid/base solutions (e.g., sterile HCl or NaOH) if necessary.[1]

  • Prepare Final Injection Solution:

    • On the day of the experiment, thaw the this compound stock solution.

    • Dilute the stock solution with the 15% cyclodextrin (B1172386) vehicle to the desired final concentration for injection.

    • For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 25 g mouse (requiring 0.25 mL), you would need a final concentration that allows for this injection volume.

    • The final concentration of DMSO in the injection solution should be kept to a minimum (ideally less than 5%) to avoid toxicity.

    • Vortex the final solution thoroughly to ensure it is homogenous.

Intraperitoneal Injection Protocol for Mice

This protocol adheres to standard guidelines for intraperitoneal injections in mice.[5][6][7]

  • Animal Handling and Restraint:

    • Gently restrain the mouse by scruffing the neck and back to expose the abdomen.

    • Tilt the mouse's head slightly downwards.

  • Injection Site:

    • The preferred injection site is the lower right quadrant of the abdomen.[5][6] This location helps to avoid puncturing the cecum, bladder, or other vital organs.

  • Injection Procedure:

    • Use a sterile syringe with a 25-27 gauge needle.[5][7]

    • The injection volume should not exceed 10 mL/kg of the mouse's body weight.[5][6] For a 25 g mouse, the maximum volume is 0.25 mL.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, discard the syringe and re-attempt with a fresh preparation at a slightly different location.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Injection Monitoring:

    • Monitor the mouse for any signs of distress, pain, or adverse reactions following the injection.

Visualizations

Signaling Pathway of this compound Action

TTA_P2_Pathway cluster_membrane Cell Membrane T_type_channel T-type Ca²⁺ Channel (e.g., Cav3.2) Ca_influx Ca²⁺ Influx T_type_channel->Ca_influx Mediates TTA_P2 This compound TTA_P2->T_type_channel Blocks Neuronal_excitability Neuronal Excitability Ca_influx->Neuronal_excitability Increases Pain_transmission Pain Signal Transmission Neuronal_excitability->Pain_transmission Leads to

Caption: Signaling pathway of this compound action.

Experimental Workflow for Intraperitoneal Injection

IP_Injection_Workflow cluster_prep Solution Preparation cluster_procedure Injection Procedure prep_stock 1. Prepare this compound Stock in DMSO prep_final 3. Dilute Stock in Vehicle for Final Injection Solution prep_stock->prep_final prep_vehicle 2. Prepare 15% Cyclodextrin Vehicle (pH 7.4) prep_vehicle->prep_final restrain 4. Restrain Mouse prep_final->restrain inject 5. Inject into Lower Right Abdominal Quadrant restrain->inject monitor 6. Monitor Mouse inject->monitor

References

Application Notes: (Rac)-TTA-P2 in Spinal Cord Injury Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-TTA-P2 is a potent and selective T-type calcium channel blocker that has demonstrated significant potential in preclinical research for the management of neuropathic pain following spinal cord injury (SCI). These application notes provide an overview of its mechanism of action, key experimental findings, and detailed protocols for its use in SCI pain models.

Introduction

Neuropathic pain is a debilitating chronic condition that affects a large percentage of individuals with spinal cord injury, significantly diminishing their quality of life.[1] Current therapeutic options, such as gabapentinoids and antidepressants, offer limited efficacy and are often associated with undesirable side effects.[1] The leading hypothesis for the maintenance of SCI-induced neuropathic pain points to the role of spontaneously active, injured nociceptors.[1] Recent research has identified T-type calcium channels, particularly the CaV3.2 subtype, as key drivers of this spontaneous activity and neuronal hyperexcitability, making them a rational pharmacological target.[1][2]

This compound, a derivative of 4-aminomethyl-4-fluoropiperidine, has emerged as a highly potent and selective blocker of T-type calcium channels.[3][4] It exhibits a strong inhibitory effect on T-type calcium currents in dorsal root ganglion (DRG) neurons, which are crucial in transmitting pain signals.[3][4] Studies have shown that the upregulation of functional T-type calcium channels in DRG neurons is a significant contributor to the neuronal firing and pain behaviors associated with nerve injury.[5]

Mechanism of Action

Following a spinal cord injury, there is an increased expression and activity of T-type calcium channels in primary sensory neurons.[5] This leads to a state of hyperexcitability in nociceptors, contributing to the generation of spontaneous pain and hypersensitivity to stimuli (allodynia and hyperalgesia).[2] this compound selectively blocks these T-type calcium channels, thereby reducing the influx of calcium ions that drives neuronal hyperexcitability. By stabilizing the inactive state of the channel, TTA-P2 effectively dampens the aberrant firing of nociceptors, leading to a reduction in pain behaviors.[2][3][4] The antihyperalgesic effects of TTA-P2 in neuropathic pain models have been shown to be dependent on the CaV3.2 isoform of T-type channels.[3][4]

Key Experimental Findings
  • Reduction of Mechanical Hypersensitivity: In rat models of SCI, administration of this compound has been shown to significantly reduce mechanical hypersensitivity as measured by the von Frey filament test.[1]

  • Alleviation of Spontaneous Ongoing Pain: Unlike some standard neuropathic pain treatments like gabapentin, this compound has been found to reduce spontaneous ongoing pain in male SCI rats, a particularly difficult component of neuropathic pain to treat.[1] This was assessed using the conditioned place preference paradigm.[1]

  • High Potency and Selectivity: In vitro studies on acutely dissociated rat DRG cells have demonstrated that TTA-P2 potently blocks T-type calcium currents with an IC50 of approximately 100 nM.[3][4] It shows 100- to 1000-fold less sensitivity for high-voltage-activated calcium and sodium channels, highlighting its selectivity.[3][4]

Quantitative Data Summary

ParameterValueSpecies/ModelSource
IC50 for T-type Ca2+ currents 100 nMRat Dorsal Root Ganglion Neurons[3][4]
Effective Dose (Mechanical Hypersensitivity) 5 - 10 mg/kg (i.p.)Rat SCI Model[1][3]
Effective Dose (Spontaneous Pain) 10 mg/kg (i.p.)Rat SCI Model[1]
Selectivity vs. HVA Ca2+ channels 100-fold less sensitiveRat Dorsal Root Ganglion Neurons[3][4]
Selectivity vs. Na+ channels 1000-fold less sensitiveRat Dorsal Root Ganglion Neurons[3][4]

Experimental Protocols

Animal Model: Rat Spinal Cord Injury (Contusion)
  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are used. Anesthetize the animal with isoflurane (B1672236) (2-3% in oxygen).

  • Surgical Procedure:

    • Perform a laminectomy at the T10 vertebral level to expose the spinal cord.

    • Utilize a spinal cord impactor device to deliver a moderate contusion injury to the exposed spinal cord.

    • Suture the muscle layers and close the skin incision with surgical clips.

  • Post-operative Care:

    • Administer subcutaneous saline for hydration.

    • Provide manual bladder expression twice daily until bladder function returns.

    • Administer antibiotics to prevent infection.

    • Allow a recovery period of at least 4 weeks for the development of chronic neuropathic pain.

Drug Preparation and Administration
  • Preparation of this compound Solution:

    • This compound is typically prepared for intraperitoneal (i.p.) injection.

    • The vehicle solution may consist of saline with a small percentage of a solubilizing agent like DMSO and Tween 80.

  • Administration:

    • Administer this compound via i.p. injection at a volume of approximately 1 ml/kg.

    • Doses ranging from 5 to 10 mg/kg have been shown to be effective.[1][3][4]

    • For behavioral testing, administer the drug 30-60 minutes prior to the assessment.

Behavioral Assay: Mechanical Allodynia (von Frey Test)
  • Acclimation: Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15 minutes.

  • Stimulation: Apply von Frey filaments of logarithmically incremental stiffness to the plantar surface of the hind paw.

  • Response: A positive response is recorded as a sharp withdrawal of the paw.

  • Threshold Determination: Use the up-down method to determine the 50% paw withdrawal threshold. The pattern of responses is used to calculate the threshold.

Behavioral Assay: Spontaneous Ongoing Pain (Conditioned Place Preference)
  • Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers.

  • Pre-conditioning (Baseline): On day 1, allow the animal to freely explore all three chambers for 15 minutes to determine any initial chamber preference.

  • Conditioning:

    • This phase typically lasts for 4 days.

    • On conditioning days, the animal receives an injection of this compound (e.g., 10 mg/kg, i.p.) and is confined to one of the outer chambers for a set period (e.g., 30 minutes).

    • On alternate days, the animal receives a vehicle injection and is confined to the opposite chamber. The pairing of the drug with a specific chamber should be counterbalanced across animals.

  • Post-conditioning (Test): On the final day, the animal is allowed to freely explore all three chambers for 15 minutes, and the time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber is indicative of a preference, suggesting that the drug has alleviated an aversive state (i.e., spontaneous pain).

Visualizations

G cluster_0 Spinal Cord Injury cluster_1 Cellular Level cluster_2 Clinical Manifestation cluster_3 Pharmacological Intervention SCI Spinal Cord Injury Upregulation Upregulation of T-type Ca2+ Channels (CaV3.2) SCI->Upregulation leads to Hyperexcitability Nociceptor Hyperexcitability Upregulation->Hyperexcitability SpontaneousActivity Spontaneous Activity Hyperexcitability->SpontaneousActivity NeuropathicPain Neuropathic Pain (Allodynia, Spontaneous Pain) SpontaneousActivity->NeuropathicPain results in TTAP2 This compound TTAP2->Upregulation blocks TTAP2->Hyperexcitability reduces

Caption: Mechanism of this compound in SCI Pain.

G cluster_animal_model Animal Model Preparation cluster_intervention Intervention & Assessment cluster_data Data Analysis AnimalPrep Rat Anesthesia & Laminectomy SCI_Induction Spinal Cord Contusion Injury AnimalPrep->SCI_Induction PostOp Post-operative Care & Recovery SCI_Induction->PostOp DrugAdmin This compound Administration (i.p.) PostOp->DrugAdmin After Pain Development BehavioralTest Behavioral Testing (von Frey / CPP) DrugAdmin->BehavioralTest DataAnalysis Analyze Paw Withdrawal Threshold / Place Preference BehavioralTest->DataAnalysis Conclusion Determine Efficacy of This compound DataAnalysis->Conclusion

Caption: Experimental Workflow for TTA-P2 Testing.

References

Application Notes and Protocols for Electrophysiological Recording with (Rac)-TTA-P2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-TTA-P2 is a potent and selective antagonist of T-type calcium channels, demonstrating high affinity for Cav3.1, Cav3.2, and Cav3.3 isoforms.[1][2] Its selectivity and potency make it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of T-type calcium channels in various cellular systems, particularly in the nervous system. These channels are low-voltage activated and play a crucial role in shaping neuronal excitability, including burst firing and pacemaking activity.[2][3] This document provides detailed application notes and protocols for the use of this compound in electrophysiological experiments.

Mechanism of Action

This compound, with the chemical name 3,5-dichloro-N-[1-(2,2-dimethyl-tetrahydro-pyran-4-ylmethyl)-4-fluoro-piperidin-4-ylmethyl]-benzamide, acts by directly blocking the pore of T-type calcium channels.[1][4] This inhibition prevents the influx of calcium ions into the cell following small membrane depolarizations.[3] Studies have shown that TTA-P2 can bind to the channel in both open and closed states and stabilizes the inactive state of the channel.[1] Its action is characterized by a fast onset and slow, often partial, reversibility upon washout.[1][5]

Data Presentation

The following tables summarize the quantitative data on the effects of this compound from various electrophysiological studies.

Table 1: Potency of this compound on T-type Calcium Channels

PreparationChannel Subtype(s)IC50Reference
Rat Dorsal Root Ganglion (DRG) NeuronsNative T-currents100 nM[1][4]
Rat Thalamocortical (TC) NeuronsNative T-currents (primarily Cav3.1)22 nM[2][5]
Recombinant Human Cav3.1Expressed in HEK-293 cells93 nM[1]
Recombinant Human Cav3.2Expressed in HEK-293 cells196 nM[1]
Recombinant Human Cav3.3Expressed in HEK-293 cells84 nM[1]

Table 2: Electrophysiological Effects of this compound on Neuronal Properties

Cell TypeParameterConcentrationEffectReference
Rat DRG NeuronsT-current Amplitude1 µM~90% inhibition[1]
Rat Thalamocortical (TC) NeuronsT-current Amplitude1 µMComplete block[2]
Rat Nucleus Reticularis Thalami (NRT) NeuronsT-current Amplitude1 µM97 ± 1% decrease[6]
Rat Thalamocortical (TC) NeuronsResting Membrane Potential1 µM3.4 ± 0.4 mV hyperpolarization[2]
Rat Nucleus Reticularis Thalami (NRT) NeuronsResting Membrane Potential1 µM5 ± 2.2 mV hyperpolarization[6]
Rat Spinal Lamina II NeuronsAction Potential Threshold10 µMSignificant increase[7]
Rat Spinal Lamina II NeuronsLow-Threshold Spike (LTS) Frequency10 µMSignificant decrease[7]
Rat Thalamocortical (TC) NeuronsRebound Burst Firing1 µMAbolished[2]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of T-type Calcium Currents in Dissociated Neurons

This protocol is adapted from studies on rat dorsal root ganglion (DRG) neurons.[1]

1. Cell Preparation:

  • Acutely dissociate DRG neurons from adult rats using enzymatic digestion (e.g., collagenase and papain) followed by mechanical trituration.

  • Plate the dissociated cells on glass coverslips coated with poly-L-lysine and laminin.

  • Culture the cells for a short period (2-24 hours) before recording to allow for recovery.

2. Recording Solutions:

  • External Solution (in mM): 130 Choline-Cl, 20 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH and osmolarity to ~310 mOsm. Add 0.1 µM Tetrodotoxin (TTX) to block voltage-gated sodium channels.

  • Internal Solution (in mM): 108 Cs-methanesulfonate, 10 EGTA, 5 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell configuration on a small-diameter DRG neuron.

  • Hold the cell at a hyperpolarized potential of -90 mV or -100 mV to ensure the availability of T-type channels for activation.

  • To elicit T-type currents, apply depolarizing voltage steps (e.g., from -70 mV to +10 mV in 10 mV increments for 100 ms).

  • Low-pass filter the current signals at 2 kHz and sample at 10 kHz.

4. This compound Application:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[7]

  • Dilute the stock solution in the external solution to the desired final concentration (e.g., 100 nM to 1 µM) immediately before application.

  • Apply the TTA-P2 containing solution via a gravity-fed perfusion system. The onset of the inhibitory effect is typically fast (within minutes).[1]

  • To test for reversibility, perfuse the cell with the control external solution. Note that washout can be slow and incomplete.[1][5]

Protocol 2: Current-Clamp Recording of Neuronal Excitability in Brain Slices

This protocol is based on studies of thalamocortical neurons in brain slices.[2]

1. Slice Preparation:

  • Prepare acute coronal brain slices (e.g., 300 µm thick) containing the thalamus from young rats or mice.

  • Use a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 MgCl2, 2 CaCl2, and 10 glucose.

  • Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Recording Solutions:

  • aCSF for recording: Same as the slicing solution.

  • Internal Solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 ATP-Mg, 0.3 GTP-Na, 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

3. Electrophysiological Recording:

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).

  • Visualize neurons in the ventrobasal nucleus of the thalamus using infrared differential interference contrast (IR-DIC) microscopy.

  • Obtain whole-cell current-clamp recordings using pipettes with a resistance of 4-6 MΩ.

  • Measure intrinsic membrane properties such as resting membrane potential, input resistance, and action potential characteristics.

  • To evoke rebound burst firing, inject a hyperpolarizing current step (e.g., -100 pA for 500 ms) to deinactivate T-type channels, followed by a return to the resting potential.

4. This compound Application:

  • Dissolve TTA-P2 in DMSO to make a stock solution and then dilute it into the aCSF to the final desired concentration (e.g., 1 µM).

  • Bath-apply the TTA-P2 containing aCSF to the slice.

  • Monitor the changes in resting membrane potential and the abolition of the low-threshold calcium potential (LTCP)-dependent high-frequency burst firing.[2]

Visualizations

Signaling Pathway Diagram

TTA_P2_Action cluster_membrane Cell Membrane T_channel T-type Ca²⁺ Channel (Cav3.x) Ca_in Ca²⁺ TTA_P2 This compound TTA_P2->T_channel Blocks Ca_out Ca²⁺ Ca_out->T_channel Influx Excitability Neuronal Excitability (e.g., Burst Firing) Ca_in->Excitability

Caption: Mechanism of this compound action on T-type calcium channels.

Experimental Workflow Diagram

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis prep Cell/Slice Preparation solutions Prepare Recording Solutions prep->solutions drug_prep Prepare this compound Solution prep->drug_prep patch Establish Whole-Cell Configuration prep->patch solutions->patch application Apply this compound drug_prep->application baseline Record Baseline Activity (Control) patch->baseline baseline->application measure Measure Current/Voltage Parameters baseline->measure washout Washout application->washout application->measure washout->measure compare Compare Pre- and Post-Drug Effects measure->compare stats Statistical Analysis compare->stats

Caption: General workflow for an electrophysiology experiment with TTA-P2.

References

Application Notes and Protocols for Calcium Imaging Experiments Using (Rac)-TTA-P2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-TTA-P2 is the racemic mixture of TTA-P2, a potent and selective blocker of T-type calcium channels.[1] In experimental settings, this compound serves as a crucial negative control to validate the specific effects of its active isomer, TTA-P2. T-type calcium channels, particularly the CaV3.1, CaV3.2, and CaV3.3 isoforms, are low-voltage activated channels that play a significant role in shaping neuronal excitability, pacemaking activity, and intracellular calcium signaling.[2][3][4] Their involvement in various physiological and pathophysiological processes, including pain, epilepsy, and sleep, makes them a key target for drug development.[5][6][7]

These application notes provide detailed protocols and quantitative data for designing and conducting calcium imaging experiments to investigate the role of T-type calcium channels using this compound as a control.

Mechanism of Action: T-Type Calcium Channel Blockade

TTA-P2 exerts its effects by directly binding to and inhibiting the function of T-type calcium channels. This blockade prevents the influx of calcium ions into the cell in response to small membrane depolarizations, thereby modulating cellular excitability and downstream calcium-dependent signaling pathways.

cluster_membrane Cell Membrane cluster_cytosol Cytosol T_channel T-type Calcium Channel (CaV3.x) Ca_in Ca²⁺ Influx T_channel->Ca_in Low-Voltage Depolarization Ca_signal Intracellular Ca²⁺ Concentration Increase Ca_in->Ca_signal TTA_P2 This compound / TTA-P2 TTA_P2->T_channel Blockade Downstream Downstream Signaling (e.g., Gene Expression, Neurotransmitter Release) Ca_signal->Downstream

Caption: Signaling pathway of T-type calcium channel modulation by TTA-P2.

Quantitative Data: In Vitro Efficacy of TTA-P2

The following table summarizes the inhibitory concentrations of TTA-P2 on T-type calcium channels from various studies. This compound is expected to have no significant inhibitory activity at these concentrations.

ParameterCell TypeTargetValueReference
IC₅₀Rat Dorsal Root Ganglion (DRG) NeuronsT-type Ca²⁺ Currents100 nM[5][8]
IC₅₀Ventrobasal (VB) Thalamocortical (TC) NeuronsT-type Ca²⁺ Currents (IT)22 nM[6]
IC₅₀Recombinant CaV3.1T-type Ca²⁺ Currents93 nM[8]
IC₅₀Recombinant CaV3.2T-type Ca²⁺ Currents196 nM[8]
IC₅₀Recombinant CaV3.3T-type Ca²⁺ Currents84 nM[8]

Note: The selectivity of TTA-P2 for T-type calcium channels over high-voltage-activated (HVA) calcium and sodium channels is 100- to 1000-fold.[5][8]

Experimental Design: Using this compound as a Negative Control

A critical aspect of pharmacological studies is to ensure the observed effects are due to the specific action of the compound on its intended target. This compound, as the inactive isomer, is the ideal negative control for TTA-P2.

cluster_experiment Experimental Groups cluster_outcome Expected Outcomes in Calcium Imaging Control Vehicle Control (e.g., DMSO, Saline) Control_Outcome Baseline Calcium Signal Control->Control_Outcome Active TTA-P2 (Active Compound) Active_Outcome Reduced Calcium Signal Active->Active_Outcome Inactive This compound (Negative Control) Inactive_Outcome Baseline Calcium Signal (No significant change) Inactive->Inactive_Outcome

Caption: Logical relationship of experimental controls for TTA-P2 studies.

Protocol: In Vitro Calcium Imaging with this compound

This protocol outlines a general procedure for measuring changes in intracellular calcium concentration in cultured cells in response to T-type calcium channel modulation.

Materials
  • Cultured cells expressing T-type calcium channels (e.g., primary neurons, HEK293 cells stably expressing CaV3.x)

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • TTA-P2

  • This compound

  • Vehicle (e.g., DMSO)

  • Fluorescence microscope with an appropriate filter set and a camera for image acquisition

Experimental Workflow

A 1. Cell Culture Plate cells on coverslips B 2. Dye Loading Incubate with a calcium indicator A->B C 3. Baseline Imaging Record initial fluorescence B->C D 4. Compound Addition Add Vehicle, this compound, or TTA-P2 C->D E 5. Post-Incubation Imaging Record fluorescence after treatment D->E F 6. Stimulation (Optional) Apply a depolarizing stimulus E->F G 7. Data Analysis Quantify changes in fluorescence intensity F->G

Caption: General workflow for a calcium imaging experiment.

Step-by-Step Procedure
  • Cell Preparation:

    • Plate cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Allow cells to adhere and grow to the desired confluency.

  • Calcium Indicator Loading:

    • Prepare a loading solution of the chosen calcium indicator (e.g., 2-5 µM Fluo-4 AM) in imaging buffer. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.

    • Remove the culture medium from the cells and wash once with imaging buffer.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells 2-3 times with fresh imaging buffer to remove excess dye.

    • Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.

  • Compound Preparation:

    • Prepare stock solutions of TTA-P2 and this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare working dilutions of the compounds in the imaging buffer. Ensure the final solvent concentration is consistent across all conditions and does not exceed a level that affects cell viability (typically <0.1%).

  • Imaging and Data Acquisition:

    • Place the coverslip with the loaded cells onto the microscope stage.

    • Acquire baseline fluorescence images for a defined period (e.g., 1-2 minutes) to establish a stable signal.

    • Carefully add the prepared working solutions of the vehicle, this compound, or TTA-P2 to the cells.

    • Continue to record fluorescence images for a desired duration to observe the effect of the compounds. The onset of the inhibitory effect of TTA-P2 is rapid, with maximal effects observed within 3-4 minutes of application.[6]

    • (Optional) To specifically investigate T-type channel activity, a low-voltage stimulus can be applied to elicit calcium influx.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the mean fluorescence intensity within each ROI over time.

    • Normalize the fluorescence signal (F/F₀, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence).

    • Compare the changes in the normalized fluorescence signal between the different treatment groups (Vehicle, this compound, and TTA-P2).

Expected Results

  • Vehicle Control: Should show a stable baseline fluorescence signal with no significant changes over time.

  • This compound (Negative Control): Should exhibit a fluorescence signal similar to the vehicle control, demonstrating that the racemic mixture does not block T-type calcium channels.

  • TTA-P2 (Active Compound): Should result in a significant reduction in the intracellular calcium signal, particularly in response to stimuli that activate T-type calcium channels. This indicates a successful blockade of calcium influx through these channels.

By following these protocols and utilizing this compound as a negative control, researchers can confidently attribute the observed effects to the specific blockade of T-type calcium channels by TTA-P2, leading to robust and reliable data in the investigation of calcium signaling pathways.

References

Application Notes and Protocols for Assessing (Rac)-TTA-P2 Efficacy in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-TTA-P2 is a potent and selective blocker of T-type calcium channels, which have been identified as key regulators in the transmission of nociceptive signals.[1][2] The upregulation of T-type calcium channels, particularly the CaV3.2 isoform, in sensory neurons is associated with increased neuronal excitability and has been implicated in various chronic pain states.[3] This document provides detailed protocols for established behavioral assays to evaluate the analgesic efficacy of this compound in rodent models of inflammatory and neuropathic pain. The included assays are the formalin test, the hot plate test, and the von Frey test.

Mechanism of Action of this compound in Pain Signaling

This compound exerts its analgesic effects by selectively blocking T-type calcium channels in sensory neurons.[2] In pathological pain states, these channels contribute to the hyperexcitability of nociceptors, the primary sensory neurons responsible for detecting painful stimuli. By inhibiting the influx of calcium through these channels, this compound dampens neuronal excitability, thereby reducing the transmission of pain signals to the central nervous system. This mechanism of action makes this compound a promising therapeutic candidate for both inflammatory and neuropathic pain conditions.[2]

T_type_calcium_channel_pathway cluster_0 Presynaptic Neuron (Nociceptor) cluster_1 Postsynaptic Neuron (Spinal Cord) Noxious_Stimuli Noxious Stimuli (Inflammation, Nerve Injury) Upregulation Upregulation of CaV3.2 T-type channels Noxious_Stimuli->Upregulation leads to Depolarization Membrane Depolarization Upregulation->Depolarization lowers threshold for Ca_Influx Increased Ca2+ Influx Action_Potential Action Potential Firing Ca_Influx->Action_Potential triggers Depolarization->Ca_Influx activates Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Action_Potential->Neurotransmitter_Release Receptor_Activation Postsynaptic Receptor Activation Neurotransmitter_Release->Receptor_Activation activates Pain_Signal_Transmission Pain Signal Transmission to Brain Receptor_Activation->Pain_Signal_Transmission Rac_TTA_P2 This compound Rac_TTA_P2->Ca_Influx blocks

Caption: T-type calcium channel signaling in pain and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in preclinical models of inflammatory and neuropathic pain.

Table 1: Efficacy of this compound in the Mouse Formalin Test

Treatment GroupDose (mg/kg, i.p.)NPhase 1 Licking Time (s)Phase 2 Licking Time (s)
Vehicle (Control)-1565.3 ± 5.180.2 ± 7.3
This compound5842.1 ± 4.545.6 ± 6.2
This compound7.51435.8 ± 3.938.1 ± 5.1
Data are presented as mean ± SEM. *p < 0.01 compared to vehicle. Data extracted from Choe et al., 2011.[2]

Table 2: Efficacy of this compound in a Rat Model of Diabetic Neuropathy (Thermal Hyperalgesia)

Treatment GroupDose (mg/kg, i.p.)NBaseline Paw Withdrawal Latency (s)Post-treatment Paw Withdrawal Latency (s)
Healthy Control-4-810.5 ± 0.510.3 ± 0.6
Diabetic + Vehicle-4-86.8 ± 0.46.9 ± 0.4
Diabetic + this compound54-86.8 ± 0.48.2 ± 0.5
Diabetic + this compound7.54-86.8 ± 0.49.5 ± 0.6
Diabetic + this compound104-86.8 ± 0.410.4 ± 0.7*
Data are presented as mean ± SEM. *p < 0.05 compared to diabetic + vehicle. Data extracted from Choe et al., 2011.[2]

Experimental Protocols

The following are detailed protocols for behavioral assays to assess the efficacy of this compound.

Formalin Test for Inflammatory Pain

The formalin test is a widely used model of tonic chemical nociception that produces a biphasic pain response.[4][5] The early phase (Phase 1) is characterized by acute neurogenic pain, while the late phase (Phase 2) reflects inflammatory pain and central sensitization.[6]

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO solution)

  • Formalin solution (e.g., 2.5% in saline)[6]

  • Plexiglas observation chambers with mirrors for unobstructed viewing[7]

  • Syringes and needles (e.g., 30-gauge)

  • Timer

Procedure:

  • Animal Acclimatization: Place mice individually in the observation chambers for at least 30 minutes before testing to allow for habituation to the environment.[7]

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at the predetermined time before formalin injection.

  • Formalin Injection: Gently restrain the mouse and inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw using a 30-gauge needle.[8]

  • Observation: Immediately after the injection, return the mouse to the observation chamber and start the timer.

  • Data Collection:

    • Phase 1: Record the cumulative time (in seconds) the animal spends licking, biting, or flinching the injected paw during the first 5 minutes post-injection.[7]

    • Phase 2: After a quiescent period (typically 10-15 minutes post-injection), record the cumulative time spent on the same nocifensive behaviors from 15 to 30 minutes post-injection.[8]

Data Analysis: Calculate the mean licking/biting time for each treatment group in both phases. Analyze the data using an appropriate statistical test (e.g., t-test or ANOVA) to determine the significance of the reduction in pain behavior by this compound compared to the vehicle group.

Formalin_Test_Workflow Acclimatization Animal Acclimatization (30 min in chamber) Drug_Administration Administer this compound or Vehicle Acclimatization->Drug_Administration Formalin_Injection Inject 20 µL of 2.5% Formalin into Hind Paw Drug_Administration->Formalin_Injection Phase1_Observation Phase 1 Observation (0-5 min post-injection) Formalin_Injection->Phase1_Observation Record_Phase1 Record Licking/Biting Time Phase1_Observation->Record_Phase1 Quiescent_Period Quiescent Period (5-15 min) Record_Phase1->Quiescent_Period Phase2_Observation Phase 2 Observation (15-30 min post-injection) Quiescent_Period->Phase2_Observation Record_Phase2 Record Licking/Biting Time Phase2_Observation->Record_Phase2 Data_Analysis Statistical Analysis Record_Phase2->Data_Analysis

Caption: Workflow for the formalin-induced inflammatory pain assay.

Hot Plate Test for Thermal Nociception

The hot plate test measures the latency to a thermal stimulus, providing an indication of a compound's analgesic effect on acute thermal pain.[9][10]

Materials:

  • This compound

  • Vehicle

  • Hot plate apparatus with a constant temperature setting (e.g., 55 ± 0.5°C)[11]

  • Plexiglas cylinder to confine the animal to the hot plate surface[10]

  • Timer

Procedure:

  • Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 55°C).[11]

  • Animal Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle at a predetermined time before testing.

  • Testing:

    • Gently place the mouse onto the hot plate and immediately start the timer.

    • Observe the animal for nocifensive behaviors such as paw licking, shaking, or jumping.[9]

    • Stop the timer and remove the animal from the hot plate as soon as a response is observed.

  • Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) should be established. If the animal does not respond within this time, it should be removed from the apparatus, and the cut-off time is recorded as its latency.[12]

Data Analysis: Record the latency to the first nocifensive response for each animal. Calculate the mean latency for each treatment group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) can be used to compare the effects of different doses of this compound with the vehicle control.

Hot_Plate_Test_Workflow Acclimatization Animal Acclimatization (30 min in testing room) Drug_Administration Administer this compound or Vehicle Acclimatization->Drug_Administration Place_on_Hot_Plate Place Animal on Hot Plate (e.g., 55°C) Drug_Administration->Place_on_Hot_Plate Start_Timer Start Timer Place_on_Hot_Plate->Start_Timer Observe_Behavior Observe for Paw Licking, Shaking, or Jumping Start_Timer->Observe_Behavior Response_Observed Response Observed? Observe_Behavior->Response_Observed Stop_Timer_Record_Latency Stop Timer and Record Latency Response_Observed->Stop_Timer_Record_Latency Yes Cutoff_Reached Cut-off Time Reached? Response_Observed->Cutoff_Reached No Remove_Animal Remove Animal Stop_Timer_Record_Latency->Remove_Animal Data_Analysis Statistical Analysis Remove_Animal->Data_Analysis Cutoff_Reached->Observe_Behavior No Record_Cutoff_Time Record Cut-off Time Cutoff_Reached->Record_Cutoff_Time Yes Record_Cutoff_Time->Remove_Animal

Caption: Workflow for the hot plate thermal nociception assay.

Von Frey Test for Mechanical Allodynia

The von Frey test is used to assess mechanical sensitivity and is particularly useful for evaluating mechanical allodynia in models of neuropathic pain.[13] This protocol describes the use of an electronic von Frey apparatus.

Materials:

  • This compound

  • Vehicle

  • Electronic von Frey apparatus with a force transducer and a plastic tip[14]

  • Elevated wire mesh stand with individual animal enclosures[15]

Procedure:

  • Animal Acclimatization: Place the rats in the individual enclosures on the wire mesh stand and allow them to acclimate for 15-30 minutes.[15]

  • Drug Administration: Administer this compound or vehicle.

  • Testing:

    • Position the probe of the electronic von Frey apparatus beneath the plantar surface of the rat's hind paw.

    • Apply a gradually increasing force to the paw.

    • The apparatus will automatically record the force (in grams) at which the animal withdraws its paw.

  • Data Collection: Take multiple readings for each paw, with a sufficient interval between stimulations (e.g., at least 3 minutes).[14] The first reading may be discarded to account for the animal's initial surprise.[15]

Data Analysis: Calculate the mean paw withdrawal threshold for each treatment group. A significant increase in the withdrawal threshold in the this compound-treated group compared to the vehicle group indicates an anti-allodynic effect. Use appropriate statistical tests for analysis.

Von_Frey_Test_Workflow Acclimatization Animal Acclimatization (15-30 min in enclosure) Drug_Administration Administer this compound or Vehicle Acclimatization->Drug_Administration Position_Probe Position von Frey Probe on Plantar Paw Surface Drug_Administration->Position_Probe Apply_Force Apply Gradually Increasing Force Position_Probe->Apply_Force Paw_Withdrawal Paw Withdrawal? Apply_Force->Paw_Withdrawal Paw_Withdrawal->Apply_Force No Record_Force Record Paw Withdrawal Threshold (grams) Paw_Withdrawal->Record_Force Yes Repeat_Measurements Repeat for Multiple Readings Record_Force->Repeat_Measurements Data_Analysis Calculate Mean and Perform Statistical Analysis Repeat_Measurements->Data_Analysis

Caption: Workflow for the electronic von Frey mechanical allodynia assay.

References

Application Notes and Protocols for (Rac)-TTA-P2 In Vivo Administration in CNS Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-TTA-P2 is a potent, selective, and orally bioavailable small molecule that functions as a T-type calcium channel blocker.[1] With an IC₅₀ value of approximately 22 nM for native T-type channels in thalamocortical neurons, it demonstrates high potency.[2] Its ability to penetrate the blood-brain barrier makes it an invaluable tool for in vivo studies of the central nervous system (CNS).[1][2] TTA-P2 has been utilized in various animal models to investigate neurological conditions such as epilepsy, neuropathic pain, and tremor.[1][3] These notes provide a comprehensive overview of its application, including its mechanism of action, established protocols, and quantitative data from preclinical studies.

Mechanism of Action & Signaling Pathway

TTA-P2 exerts its effects by specifically blocking low-voltage-activated (LVA) T-type calcium channels, which include the isoforms CaV3.1, CaV3.2, and CaV3.3.[2][3] These channels play a critical role in regulating neuronal excitability, particularly in generating rhythmic burst firing in thalamic neurons.[2] By inhibiting the influx of Ca²⁺ through these channels, TTA-P2 reduces the likelihood of low-threshold calcium spikes, thereby dampening neuronal hyperexcitability associated with several pathological states.[2] In contrast to other agents, TTA-P2 shows high selectivity for T-type channels, with 100- to 1000-fold less activity against high-voltage-activated (HVA) calcium channels and sodium channels.[4][5]

TTA_P2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Intracellular Effects TTA_P2 This compound CaV3 T-type Calcium Channel (CaV3.1, CaV3.2, CaV3.3) TTA_P2->CaV3 Blocks Extracellular Extracellular Intracellular Intracellular Depolarization Membrane Depolarization (Low-Threshold Spike) CaV3->Depolarization Initiates Ca_ion Ca²⁺ Ca_ion->CaV3 Influx BurstFiring Neuronal Burst Firing Depolarization->BurstFiring Triggers Hyperexcitability Pathological Hyperexcitability BurstFiring->Hyperexcitability Contributes to

Caption: Mechanism of TTA-P2 action on neuronal T-type calcium channels.

Quantitative Data from In Vivo Studies

The following tables summarize dosages and effects of this compound administered in vivo for various CNS-related studies.

Table 1: this compound in Pain Models

Animal ModelTTA-P2 DosageAdministration RouteKey Findings
Diabetic Neuropathy Rat (Streptozocin-induced) 10 mg/kgIntraperitoneal (i.p.)Completely reversed thermal hyperalgesia.[4][5]
Inflammatory Pain Mouse (Formalin test) 5 - 7.5 mg/kgIntraperitoneal (i.p.)Reduced pain responses in both phase 1 (direct nociceptor activation) and phase 2 (central sensitization).[4][5]
Neuropathic Pain Rat (Spinal Cord Injury) 10 mg/kgIntraperitoneal (i.p.)Reduced mechanical hypersensitivity in both male and female rats.[1]
Mechanical Allodynia Rat (Von Frey test) 1 - 10 mg/kgIntraperitoneal (i.p.)Dose-dependently increased the mechanical threshold.[1]

Table 2: this compound in Other CNS Models

Animal ModelTTA-P2 DosageAdministration RouteKey Findings
Absence Epilepsy Rat (WAG/Rij) 1 - 10 mg/kgOral (p.o.)Dose-dependently decreased total seizure time.[1]
Essential Tremor Rat (Harmaline-induced) 1 - 10 mg/kgOral (p.o.)Significantly reduced tremor activity in a dose-dependent manner.[1]
Cardiovascular Safety Dog 1.29 - 4.30 (mg/kg)/60 minIntravenous (i.v.)No significant impact on mean arterial blood pressure or heart rate.[1]
Functional Connectivity Rat (rsfMRI) Not specifiedSystemicSuppressed slow cortical oscillations and increased functional connectivity in brain networks.[6]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration for Pain Studies

This protocol is adapted from studies investigating the antinociceptive effects of TTA-P2.[4]

1. Materials and Reagents:

  • This compound powder

  • (2-hydroxypropyl)-β-cyclodextrin (Cyclodextrin)

  • Sterile Saline (0.9% NaCl) or sterile neutral pH buffer

  • pH meter and adjustment solutions (e.g., 0.1M HCl, 0.1M NaOH)

  • Vortex mixer and/or sonicator

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Appropriate animal model (e.g., C57BL/6 mice, Sprague-Dawley rats)

2. Preparation of TTA-P2 Formulation (1 mg/mL example):

  • Prepare a 15% (w/v) cyclodextrin (B1172386) solution by dissolving 1.5 g of (2-hydroxypropyl)-β-cyclodextrin in approximately 8 mL of sterile saline.

  • Gently warm the solution while stirring to aid dissolution. Allow to cool to room temperature.

  • Weigh 10 mg of this compound powder and add it to the 15% cyclodextrin solution.

  • Vortex vigorously and/or sonicate the mixture until the TTA-P2 is fully dissolved.

  • Adjust the final volume to 10 mL with the cyclodextrin solution.

  • Check the pH of the final solution and adjust to a physiological pH of ~7.4.[4]

  • Sterile-filter the solution through a 0.22 µm syringe filter into a sterile vial.

3. Administration Procedure:

  • Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., for a 10 mg/kg dose in a 25 g mouse, inject 0.25 mL of the 1 mg/mL solution).

  • Properly restrain the animal.

  • Lift the animal's hindquarters and locate the lower abdominal quadrants. The injection should be made into the lower left or right quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Insert the needle at a 15-30 degree angle and inject the solution into the peritoneal cavity.

  • Return the animal to its cage and monitor for any adverse reactions.

  • Behavioral testing can typically commence 30-60 minutes post-injection.

Protocol 2: Oral Gavage (p.o.) Administration for Epilepsy and Tremor Studies

This protocol is based on studies demonstrating the oral efficacy of TTA-P2.[1]

1. Materials and Reagents:

  • This compound powder

  • Appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water, or as determined by solubility/formulation studies)

  • Homogenizer or sonicator

  • Animal feeding needles (gavage needles), appropriate size for the animal model (e.g., 20-22 gauge for rats)

  • Syringes (1-3 mL)

  • Appropriate animal model (e.g., WAG/Rij rats)

2. Preparation of TTA-P2 Suspension:

  • Prepare the desired vehicle (e.g., 0.5% methylcellulose).

  • Weigh the required amount of this compound powder.

  • Create a homogenous suspension by gradually adding the vehicle to the powder while triturating or sonicating. Ensure no clumps remain.

  • The final concentration should be calculated to allow for a standard gavage volume (e.g., 5-10 mL/kg for rats).

3. Administration Procedure:

  • Gently but firmly restrain the animal.

  • Measure the distance from the animal's oral cavity to the xiphoid process (end of the sternum) on the outside of the animal to estimate the correct insertion depth for the gavage needle.

  • Attach the filled syringe to the gavage needle.

  • Gently insert the needle into the mouth, passing over the tongue towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw immediately to prevent tracheal insertion.

  • Once at the predetermined depth, slowly administer the suspension.

  • Withdraw the needle smoothly and return the animal to its cage.

  • Monitor the animal for any signs of distress or choking.

  • Efficacy can be assessed over a period following administration (e.g., total seizure time over 4 hours).[1]

Experimental Workflow Visualization

TTA_P2_Workflow Hypothesis Hypothesis Formulation (e.g., TTA-P2 reduces neuropathic pain) ModelSelection Animal Model Selection (e.g., CCI, STZ, WAG/Rij) Hypothesis->ModelSelection DoseSelection Dose & Vehicle Selection (Based on literature review) ModelSelection->DoseSelection Formulation TTA-P2 Formulation (e.g., in Cyclodextrin) DoseSelection->Formulation Administration TTA-P2 Administration (i.p. or p.o.) Formulation->Administration AnimalHabituation Animal Acclimation & Baseline Measurements Grouping Randomization into Groups (Vehicle vs. TTA-P2 doses) AnimalHabituation->Grouping Grouping->Administration Behavioral Behavioral / Physiological Assessment (e.g., Von Frey, EEG, rsfMRI) Administration->Behavioral TissueCollection Tissue Collection (Optional) (e.g., Brain, Spinal Cord) Behavioral->TissueCollection DataAnalysis Data Analysis & Statistics Behavioral->DataAnalysis TissueCollection->DataAnalysis Conclusion Conclusion & Interpretation DataAnalysis->Conclusion

Caption: General experimental workflow for in vivo CNS studies using TTA-P2.

References

Long-Term Stability of (Rac)-TTA-P2 in Experimental Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-TTA-P2, a potent and selective T-type calcium channel blocker, is a valuable tool in neuroscience research, particularly in studies related to pain and neurological disorders.[1][2][3] Ensuring the stability of this compound in experimental solutions is critical for obtaining accurate and reproducible results. This document provides detailed application notes and protocols for assessing and maintaining the long-term stability of this compound in common laboratory solvents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValue
Molecular Formula C₂₁H₂₉Cl₂FN₂O₂
Molecular Weight 431.37 g/mol
Appearance Solid
Solubility Soluble in DMSO and ethanol
Storage (Solid) +4°C

Recommended Storage and Handling of this compound Solutions

While specific long-term stability data for this compound in various solvents is not extensively published, the following recommendations are based on general best practices for small molecule compounds and information from suppliers.

SolventStorage TemperatureRecommended Maximum Storage DurationHandling Notes
DMSO-20°C1 monthAliquot to avoid repeated freeze-thaw cycles. Before use, warm to room temperature and ensure the solution is free of precipitate.
-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Before use, warm to room temperature and ensure the solution is free of precipitate.
Ethanol-20°C1 monthAliquot to avoid repeated freeze-thaw cycles. Ensure the container is tightly sealed to prevent evaporation.
-80°C6 monthsAliquot to avoid repeated freeze-thaw cycles. Ensure the container is tightly sealed to prevent evaporation.

Note: Studies on the stability of various small molecules in DMSO suggest that the presence of water can impact compound stability.[4][5][6] It is recommended to use anhydrous DMSO and to minimize the exposure of stock solutions to atmospheric moisture. While some studies indicate that a limited number of freeze-thaw cycles may not significantly degrade compounds in DMSO, it is best practice to aliquot solutions to minimize this potential issue.[6][7]

Experimental Protocol: Assessment of this compound Stability using HPLC

This protocol outlines a general procedure for conducting a long-term stability study of this compound in an experimental solution using High-Performance Liquid Chromatography (HPLC). This method is based on established principles for stability testing of small molecules.[8]

Objective: To determine the percentage of this compound remaining in a solution over time under specific storage conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, ethanol)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)

  • Volumetric flasks and pipettes

  • Autosampler vials

  • Environmental chamber or refrigerator/freezer for controlled temperature storage

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 10 mM).

  • Preparation of Stability Samples:

    • Dilute the stock solution to the final experimental concentration (e.g., 1 mM) in the same solvent.

    • Dispense aliquots of the stability sample into multiple labeled autosampler vials.

  • Storage Conditions:

    • Store the vials at the desired temperature (e.g., +4°C, -20°C, or room temperature).

    • Protect samples from light by using amber vials or by storing them in the dark.

  • HPLC Analysis (Time Point Zero):

    • Immediately after preparation, analyze an initial set of samples (T=0) by HPLC.

    • Develop an HPLC method capable of separating this compound from any potential degradants. A reverse-phase C18 column with a gradient of acetonitrile and water is a common starting point for piperidine-containing compounds.[9][10][11][12]

    • The detection wavelength should be set to the absorbance maximum of this compound.

  • Subsequent Time Points:

    • At predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve a set of vials from storage.

    • Allow the samples to equilibrate to room temperature before analysis.

    • Analyze the samples by HPLC using the same method as for the T=0 samples.

  • Data Analysis:

    • For each time point, determine the peak area of the this compound peak.

    • Calculate the percentage of this compound remaining relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Monitor for the appearance of new peaks, which may indicate the formation of degradation products.

Signaling Pathway of this compound

This compound is a potent and selective antagonist of T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3).[13][14][15] These channels are low-voltage activated and play a crucial role in regulating neuronal excitability, particularly in pain pathways.[1][2][3] By blocking these channels, this compound reduces the influx of calcium ions, thereby dampening neuronal firing and reducing the sensation of pain.

TTA_P2_Signaling_Pathway cluster_membrane Cell Membrane T_type T-type Ca²⁺ Channel (Cav3.1, Cav3.2, Cav3.3) Ca_ion_in Ca²⁺ T_type->Ca_ion_in Influx Neuronal_Hyperexcitability Neuronal Hyperexcitability Ca_ion_in->Neuronal_Hyperexcitability Leads to Ca_ion_out Ca²⁺ TTA_P2 This compound TTA_P2->T_type Blocks Pain_Sensation Pain Sensation Neuronal_Hyperexcitability->Pain_Sensation Contributes to

Caption: this compound blocks T-type calcium channels, reducing Ca²⁺ influx and neuronal hyperexcitability.

Experimental Workflow for Stability Assessment

The following diagram illustrates the key steps involved in the long-term stability assessment of this compound in solution.

Stability_Workflow A Prepare this compound Stock Solution B Prepare Stability Samples (Aliquots) A->B C Store at Controlled Temperature B->C D HPLC Analysis (T=0) B->D E HPLC Analysis at Subsequent Time Points C->E F Calculate % Remaining vs. T=0 D->F E->F G Monitor for Degradation Products E->G

References

Troubleshooting & Optimization

(Rac)-TTA-P2 solubility issues and best solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-TTA-P2.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the solubility and handling of this compound.

Q1: My this compound is not dissolving properly in DMSO. What should I do?

A1: this compound can be challenging to dissolve. Here are several troubleshooting steps:

  • Use Fresh, High-Quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly decrease the solubility of this compound. Always use newly opened, anhydrous, high-purity DMSO.[1][2]

  • Apply Heat: Gently warming the solution to 60°C can aid in dissolution.[1] Be cautious and monitor the temperature to avoid degradation of the compound.

  • Use Sonication: Ultrasonic agitation can help break up compound aggregates and enhance solubility.[1][2]

  • Check Concentration: Ensure you are not exceeding the known solubility limit of this compound in DMSO, which is approximately 50 mg/mL.[1][2]

Q2: Can I use solvents other than DMSO for my in vitro experiments?

A2: Yes, ethanol (B145695) is another viable solvent for this compound. It has a reported solubility of up to 50 mM.[3] When preparing stock solutions in ethanol, ensure you are using a high grade of ethanol suitable for your experimental setup.

Q3: I am observing precipitation of this compound in my cell culture medium. How can I prevent this?

A3: Precipitation in aqueous media is a common issue with hydrophobic compounds like this compound. Consider the following:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and compound precipitation.

  • Serial Dilutions: Prepare intermediate dilutions of your stock solution in your culture medium rather than adding the highly concentrated stock directly.

  • Pre-warm Media: Adding the compound to pre-warmed media can sometimes help maintain solubility.

Q4: How should I prepare this compound for in vivo animal studies?

A4: Direct injection of a DMSO stock solution is generally not recommended for in vivo studies. Co-solvent formulations are often necessary. Here are a few established protocols:

  • PEG300, Tween-80, and Saline: A common formulation involves a multi-step process. For a 1 mg/mL working solution, a 10 mg/mL DMSO stock can be diluted in a mixture of PEG300, Tween-80, and saline.[1]

  • SBE-β-CD in Saline: Another approach is to use a solution of 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline to improve the solubility of the compound.[1]

  • Corn Oil: For some applications, a 10 mg/mL DMSO stock can be mixed with corn oil. However, be mindful that this may not be suitable for all administration routes or long-term studies.[1]

Q5: What is the stability and proper storage for this compound solutions?

A5: For optimal stability, stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][4] It is recommended to prepare and use solutions on the same day if possible.[3] If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Before use, equilibrate the solution to room temperature and ensure no precipitation has occurred.[3][4]

Quantitative Solubility Data

SolventConcentrationMolarityNotes
DMSO50 mg/mL[1][2]115.91 mM[1][2]Ultrasonic and warming to 60°C may be required. Use newly opened DMSO.[1]
Ethanol50 mM[3]50 mM

Experimental Protocols

Protocol 1: Preparation of 50 mg/mL this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 50 mg/mL.

  • If the compound does not readily dissolve, place the tube in an ultrasonic water bath for 10-15 minutes.

  • If solubility is still an issue, gently warm the solution in a 60°C water bath for 5-10 minutes, vortexing intermittently.

  • Once fully dissolved, the solution should be clear. Aliquot into single-use tubes and store at -20°C or -80°C.

Protocol 2: Preparation of 1 mg/mL this compound Formulation for In Vivo Use (PEG300/Tween-80/Saline)

This protocol yields a clear solution of ≥ 1 mg/mL.[1]

  • Start with a 10 mg/mL stock solution of this compound in DMSO.

  • To prepare 1 mL of the final formulation, take 100 µL of the 10 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until uniform.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

Visualizations

G cluster_0 Signaling Pathway of this compound TTA_P2 This compound T_type_channel T-type Calcium Channel (e.g., Cav3.1, Cav3.2, Cav3.3) TTA_P2->T_type_channel Inhibition Ca_influx Ca2+ Influx T_type_channel->Ca_influx Cellular_Response Downstream Cellular Response (e.g., Neuronal Firing, Neurotransmitter Release) Ca_influx->Cellular_Response

Caption: Mechanism of action of this compound as a T-type calcium channel inhibitor.

G cluster_1 General Experimental Workflow start Start prepare_stock Prepare this compound Stock Solution (e.g., 50 mg/mL in DMSO) start->prepare_stock prepare_working Prepare Working Solution (Dilute in media or in vivo formulation) prepare_stock->prepare_working treat_cells Treat Cells/Administer to Animal prepare_working->treat_cells assay Perform Assay (e.g., Electrophysiology, Behavioral Test) treat_cells->assay analyze Analyze Data assay->analyze end End analyze->end

Caption: A generalized workflow for experiments involving this compound.

References

Technical Support Center: Optimizing (Rac)-TTA-P2 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-TTA-P2. This guide provides detailed information, troubleshooting advice, and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the racemic form of TTA-P2, a potent and selective blocker of T-type calcium channels. Its primary mechanism of action is the inhibition of low-voltage activated calcium channels, specifically the CaV3.1, CaV3.2, and CaV3.3 isoforms. By blocking these channels, this compound prevents the influx of calcium ions into the cell, thereby modulating cellular excitability and downstream calcium-dependent signaling pathways. It is often used as an experimental control in studies involving its enantiomerically pure counterparts.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] It is recommended to prepare a high-concentration stock solution, for example, 10 mM or 50 mM in DMSO.[2] For optimal solubility, ultrasonic agitation and gentle warming (up to 60°C) may be necessary.[3] Stock solutions in DMSO can be stored at -20°C for up to one to three months or at -80°C for up to six months.[1][3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is a typical working concentration for this compound in in vitro assays?

A3: The optimal working concentration of this compound is highly dependent on the specific assay, cell type, and the expression level of T-type calcium channels. For electrophysiological recordings in dorsal root ganglion (DRG) neurons, the IC50 (the concentration that inhibits 50% of the T-type current) is approximately 100 nM.[4][5] In thalamic neurons, the IC50 has been reported to be as low as 22 nM.[6] For complete channel blockade in electrophysiology, concentrations ranging from 1 µM to 10 µM are often used.[6][7] For cell-based assays such as calcium imaging or cytotoxicity assays, a concentration range of 100 nM to 10 µM is a good starting point for optimization.

Q4: Is a vehicle control necessary when using this compound?

A4: Yes, a vehicle control is crucial for all in vitro experiments with this compound. Since the compound is typically dissolved in DMSO, the vehicle control should contain the same final concentration of DMSO as the experimental conditions. This is to ensure that any observed effects are due to the compound itself and not the solvent.

Q5: What are the known off-target effects of this compound?

A5: TTA-P2, the active component of the racemate, is highly selective for T-type calcium channels over high-voltage-activated (HVA) calcium channels and sodium channels, with a selectivity ratio of 100- to 1000-fold.[4][5] At concentrations effective for blocking T-type channels (e.g., up to 1 µM), significant off-target effects on HVA calcium channels are not typically observed.[8] However, at much higher concentrations (e.g., >10 µM), the possibility of off-target effects increases. It is always recommended to perform concentration-response experiments to determine the optimal concentration with minimal off-target activity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect at expected concentrations 1. Low expression of T-type calcium channels: The cell line or primary cells being used may not express sufficient levels of T-type calcium channels. 2. Compound degradation: Improper storage or handling of the this compound stock solution may have led to its degradation. 3. Voltage-dependent inhibition: The inhibitory effect of TTA-P2 can be voltage-dependent, being more potent at more depolarized membrane potentials. Your assay conditions may not be optimal for observing the effect.[4] 4. Suboptimal incubation time: The incubation time may be too short for the compound to exert its effect.1. Verify channel expression: Confirm the expression of CaV3.1, CaV3.2, or CaV3.3 in your cells using techniques like RT-PCR, Western blot, or immunocytochemistry. 2. Prepare fresh stock solution: Prepare a fresh stock solution of this compound from the lyophilized powder. 3. Optimize assay conditions: If possible, adjust the membrane potential of the cells in your assay to a more depolarized state to enhance the inhibitory effect of this compound. 4. Perform a time-course experiment: Test different incubation times (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) to determine the optimal duration for your specific assay and cell type.
High background or inconsistent results 1. Compound precipitation: this compound may precipitate in the aqueous culture medium, especially at higher concentrations. 2. Interference with assay components: Components in the cell culture medium, such as serum proteins or phenol (B47542) red, may interfere with the assay readout. 3. Incomplete washing: Inadequate washing after treatment can leave residual compound, affecting subsequent measurements.1. Check for precipitation: Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation occurs, try preparing the working solution in a pre-warmed medium and vortexing thoroughly. Consider using a lower final DMSO concentration. 2. Use serum-free medium: For the duration of the treatment and assay, consider using a serum-free or phenol red-free medium if compatible with your cells. 3. Ensure thorough washing: Follow the washing steps in the protocol carefully to remove any unbound compound.
Observed cytotoxicity at low concentrations 1. Cell line sensitivity: Some cell lines, particularly rapidly dividing cells or neural progenitor cells, may be more sensitive to T-type calcium channel blockade, which can affect cell viability. 2. Prolonged incubation: Long incubation times may lead to cytotoxic effects that are independent of the primary mechanism of action.1. Perform a cytotoxicity assay: Use a standard cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound for your specific cell line. Aim to use concentrations below the cytotoxic threshold for functional assays. 2. Optimize incubation time: Shorten the incubation time to the minimum required to observe the desired functional effect.
Slow or incomplete reversal of effect after washout 1. Slow dissociation kinetics: The inhibitory effect of TTA-P2 on T-type calcium channels has been reported to be slowly and sometimes only partially reversible upon washout.[4][6]1. Allow for extended washout: If reversibility is a critical aspect of your experiment, perform extended washout periods (e.g., > 60 minutes) with multiple changes of fresh medium. 2. Design experiments accordingly: Be aware that the effect may not be fully reversible and design your experiments to account for this.

Quantitative Data Summary

Parameter Value Cell Type/Condition Reference
IC50 for T-type Ca2+ current inhibition 100 nMRat Dorsal Root Ganglion (DRG) Neurons[2][4][5]
IC50 for T-type Ca2+ current inhibition 22 nMRat Ventrobasal Thalamocortical Neurons[6]
IC50 for recombinant CaV3.1 93 nM-[4]
IC50 for recombinant CaV3.2 196 nM-[4]
IC50 for recombinant CaV3.3 84 nM-[4]
Solubility in DMSO Up to 50 mM (21.57 mg/mL)-[2]
Storage of DMSO stock solution -20°C for up to 3 months; -80°C for up to 6 months-[1][3]

Experimental Protocols

General Experimental Workflow for In Vitro Assays

This workflow provides a general framework for using this compound in various in vitro assays.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions by Diluting Stock in Assay Buffer prep_stock->prep_working prep_cells Culture and Plate Cells treat_cells Treat Cells with this compound and Controls for Optimized Incubation Time prep_cells->treat_cells prep_working->treat_cells add_controls Prepare Vehicle and Positive/Negative Controls add_controls->treat_cells perform_assay Perform Specific Assay (e.g., Calcium Imaging, MTT, Electrophysiology) treat_cells->perform_assay analyze_data Analyze Data (e.g., Calculate IC50, % Inhibition, Cell Viability) perform_assay->analyze_data interpret_results Interpret Results and Draw Conclusions analyze_data->interpret_results

General workflow for in vitro experiments with this compound.

Protocol: Calcium Imaging using Fura-2 AM

This protocol is designed to measure changes in intracellular calcium concentration in response to T-type calcium channel blockade by this compound.

Materials:

  • Cells expressing T-type calcium channels plated on glass-bottom dishes.

  • This compound stock solution (10 mM in DMSO).

  • Fura-2 AM (2 mM in DMSO).

  • Pluronic F-127 (20% solution in DMSO).

  • HEPES-buffered saline solution (HBSS) or other suitable imaging buffer.

  • Depolarizing solution (e.g., HBSS with elevated KCl).

  • Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission).

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes to achieve 50-70% confluency on the day of the experiment.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution. For a final concentration of 3 µM, mix 1.5 µL of 2 mM Fura-2 AM stock and 1.5 µL of 20% Pluronic F-127 in 1 mL of HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for at least 15 minutes.

  • Baseline Measurement:

    • Mount the dish on the microscope stage and perfuse with HBSS.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

  • This compound Treatment:

    • Prepare the desired concentrations of this compound in HBSS, including a vehicle control (DMSO).

    • Perfuse the cells with the this compound solution for 10-20 minutes and continue recording.

  • Stimulation and Measurement:

    • To activate T-type calcium channels, perfuse the cells with a depolarizing solution (e.g., high KCl).

    • Record the change in the 340/380 nm fluorescence ratio, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio for each cell over time.

    • Quantify the peak calcium response to depolarization in the presence and absence of this compound.

    • Plot the concentration-response curve to determine the IC50 of this compound.

Protocol: Cell Viability (MTT) Assay

This protocol assesses the effect of this compound on cell viability and proliferation.

Materials:

  • Cells of interest in a 96-well plate.

  • This compound stock solution (10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the end of the incubation period. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

    • Remove the old medium and add the medium containing the different concentrations of this compound.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).[9][10]

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the concentration-response curve to determine the IC50 for cytotoxicity.

Signaling Pathways and Experimental Logic

T-Type Calcium Channel Signaling Pathway

Blockade of T-type calcium channels by this compound primarily affects cellular excitability and calcium-dependent signaling. The following diagram illustrates the central role of T-type calcium channels in these processes.

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular T_type T-type Ca2+ Channel (CaV3.1, 3.2, 3.3) ca_int [Ca2+]i Increase T_type->ca_int depolarization Low-Voltage Depolarization depolarization->T_type activates ca_ext Ca2+ ca_ext->T_type influx ap Action Potential Firing / Pacemaking ca_int->ap gene_exp Gene Expression (e.g., c-fos) ca_int->gene_exp cell_cycle Cell Cycle Progression ca_int->cell_cycle neuro_release Neurotransmitter Release ca_int->neuro_release rac_tta_p2 This compound rac_tta_p2->T_type blocks

Signaling pathway of T-type calcium channels and the inhibitory action of this compound.

Logical Relationship for Troubleshooting

This diagram outlines a logical approach to troubleshooting common issues encountered during experiments with this compound.

G start Experiment Start no_effect No Observable Effect start->no_effect Issue high_variability High Variability / Inconsistent Results start->high_variability Issue cytotoxicity Unexpected Cytotoxicity start->cytotoxicity Issue success Expected Results Observed start->success Ideal Path check_conc Verify this compound Concentration and Integrity no_effect->check_conc Troubleshoot check_cells Confirm T-type Channel Expression in Cells check_conc->check_cells If OK optimize_assay Optimize Assay Conditions (e.g., Incubation Time, Depolarization) check_cells->optimize_assay If Expressed optimize_assay->success Resolution check_solubility Check for Compound Precipitation high_variability->check_solubility Troubleshoot check_controls Review Vehicle and Positive/Negative Controls check_solubility->check_controls If OK standardize_protocol Standardize Protocol Steps (e.g., Washing, Timing) check_controls->standardize_protocol If OK standardize_protocol->success Resolution run_dose_response Perform Cytotoxicity Dose-Response cytotoxicity->run_dose_response Troubleshoot reduce_conc_time Lower Concentration and/or Shorten Incubation Time run_dose_response->reduce_conc_time reduce_conc_time->success Resolution

Logical flowchart for troubleshooting experiments with this compound.

References

Potential off-target effects of (Rac)-TTA-P2 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-TTA-P2. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and questions that may arise during experimentation, with a focus on the potential for off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective antagonist of T-type calcium channels.[1][2][3] It has been shown to block all three isoforms of the T-type calcium channel (CaV3.1, CaV3.2, and CaV3.3) with high potency.[4][5] The half-maximal inhibitory concentration (IC50) is in the nanomolar range, varying slightly depending on the specific isoform and the experimental system.[4][5][6]

Q2: How selective is this compound for T-type calcium channels?

Studies have demonstrated that this compound is highly selective for T-type calcium channels. It shows 100- to 1000-fold less activity against high-voltage-activated (HVA) calcium channels and sodium channels.[1][2][4] This high degree of selectivity is a key feature of this compound.

Q3: We are observing unexpected cellular phenotypes at high concentrations of this compound. Could these be off-target effects?

While this compound is known for its selectivity, using it at high concentrations significantly increases the likelihood of engaging with unintended molecular targets, a phenomenon common to many small molecule inhibitors.[7] These off-target interactions can lead to unexpected biological responses that are independent of T-type calcium channel blockade.[7][8] Therefore, it is crucial to consider off-target effects as a potential cause for anomalous results when using high concentrations.

Q4: What are the typical concentrations at which off-target effects of small molecule inhibitors become a concern?

Off-target effects are generally more likely to occur as the concentration of a compound substantially exceeds its on-target IC50 value. A common rule of thumb in kinase inhibitor research, which can be cautiously applied here, is to investigate potential off-target effects at concentrations 10-fold or higher than the on-target IC50.[9] Given that the IC50 of this compound for T-type calcium channels is in the low nanomolar range (22-100 nM),[4][5][6] concentrations in the high micromolar range should be carefully evaluated for off-target activities.

Q5: How can we experimentally verify if our observed effects are on-target or off-target?

A multi-faceted approach is recommended to distinguish between on-target and off-target effects:[7]

  • Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the known IC50 of this compound for T-type calcium channels. Off-target effects will likely require significantly higher concentrations.

  • Use of a Structurally Unrelated Inhibitor: If a different, structurally distinct T-type calcium channel blocker produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic Knockdown/Knockout: Using techniques like siRNA or CRISPR to reduce the expression of the intended target (T-type calcium channels) should mimic the effect of the inhibitor if the phenotype is on-target.

  • Rescue Experiments: If the observed phenotype is due to the blockade of T-type calcium channels, it might be reversible by manipulating downstream signaling pathways.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected or paradoxical cellular response at high concentrations (e.g., >10 µM). Inhibition of an unknown off-target protein (e.g., a kinase or another ion channel).Conduct a broad screening assay (e.g., commercial kinome profiling or a receptor binding panel) at the high concentration to identify potential off-target interactions.[9][10]
Activation of a compensatory signaling pathway.Perform phosphoproteomic analysis or Western blotting for key signaling molecules to identify unexpectedly activated pathways.[9]
Inconsistent results between experiments, particularly at high concentrations. Compound precipitation in aqueous media.Visually inspect your working solutions for any precipitate. Determine the aqueous solubility of this compound in your specific experimental buffer.
Degradation of the compound in solution.Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[3]
High cellular toxicity observed at concentrations not much higher than the effective dose. Off-target toxicity.Perform a dose-response curve for cytotoxicity (e.g., using an MTS or LDH assay) to determine the toxic concentration range. Compare this with the on-target potency.
Non-specific effects due to the chemical properties of the compound.If available, test a structurally similar but biologically inactive analog of this compound as a negative control.[9] This helps to confirm that the observed effect is due to target engagement and not a general chemical effect.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound against its primary targets and its relative selectivity.

Target Assay System IC50 Reference
T-type Calcium CurrentsRat Dorsal Root Ganglion (DRG) neurons100 nM[1][2][4]
T-type Calcium CurrentsVentrobasal Thalamic Neurons22 nM[5][6]
Recombinant CaV3.1HEK 293 cells93 nM[4]
Recombinant CaV3.2HEK 293 cells196 nM[4]
Recombinant CaV3.3HEK 293 cells84 nM[4]
High-Voltage-Activated (HVA) Calcium CurrentsRat DRG neurons>10 µM (100-fold less sensitive)[4]
Sodium CurrentsRat DRG neurons>100 µM (1000-fold less sensitive)[4]

Experimental Protocols

Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical Assay)

This protocol outlines a general workflow for assessing the selectivity of this compound against a broad panel of human kinases, a common approach to identify potential off-target interactions. This is typically performed through commercial services.

  • Compound Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Ensure the purity of the compound using analytical methods such as HPLC-MS.

  • Initial Single-Dose Screening:

    • Submit the compound for an initial screen against a large kinase panel (e.g., >400 kinases).

    • A standard screening concentration is 1 µM or 10 µM, which should be chosen based on the concentrations at which you observe unexpected effects.

  • Data Analysis:

    • The service provider will report the percentage of inhibition for each kinase at the tested concentration.

    • Identify any kinases that show significant inhibition (e.g., >50% inhibition).

  • Dose-Response (IC50) Determination:

    • For any identified off-target kinases, perform follow-up dose-response assays to determine their IC50 values.

    • This will quantify the potency of this compound against these off-targets.

  • Selectivity Analysis:

    • Compare the IC50 values for the on-target T-type calcium channels with those of the identified off-target kinases to establish a selectivity profile.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to assess the direct binding of a compound to its target in a cellular environment. It can be used to confirm on-target engagement and to identify novel off-target interactions.

  • Cell Culture and Treatment:

    • Culture cells that endogenously express T-type calcium channels or an identified potential off-target.

    • Treat the cells with a high concentration of this compound or a vehicle control for a defined period.

  • Heating Profile:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes). This creates a "melting curve" for the proteins.

  • Cell Lysis and Protein Separation:

    • Lyse the cells to release the proteins.

    • Separate the soluble (un-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection and Analysis:

    • Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

    • Binding of this compound to a target protein will typically stabilize it, leading to a shift in its melting curve to higher temperatures. This shift confirms target engagement in the cellular context.

Visualizations

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Scenario TTA_P2 This compound T_type T-type Calcium Channels (CaV3.1, 3.2, 3.3) TTA_P2->T_type Inhibition Ca_influx Decreased Ca2+ Influx T_type->Ca_influx Cellular_Response_On Modulation of Neuronal Excitability Ca_influx->Cellular_Response_On TTA_P2_high This compound (High Concentration) Off_Target Unknown Off-Target (e.g., Kinase, GPCR) TTA_P2_high->Off_Target Inhibition/Activation Signaling_Cascade Altered Signaling Cascade Off_Target->Signaling_Cascade Cellular_Response_Off Unexpected Phenotype Signaling_Cascade->Cellular_Response_Off

Caption: On-target vs. potential off-target signaling of this compound.

start Unexpected Phenotype Observed at High [TTA-P2] q1 Is the effect dose-dependent and consistent with on-target IC50? start->q1 on_target Likely On-Target Effect q1->on_target Yes off_target_path Potential Off-Target Effect q1->off_target_path No action1 Perform Off-Target Screening (e.g., Kinome Scan) off_target_path->action1 action2 Use Structurally Dissimilar T-type Channel Blocker off_target_path->action2 action3 Validate with Genetic Knockdown (siRNA/CRISPR) off_target_path->action3

Caption: Troubleshooting workflow for unexpected experimental results.

References

Troubleshooting (Rac)-TTA-P2 variability in experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-TTA-P2, a potent and selective T-type calcium channel blocker. Our goal is to help you achieve more consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a racemic mixture of a potent and selective antagonist of T-type calcium channels.[1] Its primary mechanism of action is the blockade of low-voltage-activated T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), which play a crucial role in neuronal excitability and pain signaling.[1][2] By inhibiting these channels, this compound can reduce neuronal burst firing and has demonstrated efficacy in models of neuropathic and inflammatory pain.[1][3]

Q2: What are the optimal storage and handling conditions for this compound?

Proper storage and handling are critical to prevent compound degradation and ensure experimental reproducibility.

  • Storage of Solid Compound: Store at +4°C for short-term and -20°C or -80°C for long-term storage.

  • Stock Solutions: Prepare stock solutions in DMSO or ethanol (B145695) (e.g., 50 mM).[4] Aliquot and store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions from stock for each experiment. If storage is necessary, store at -20°C for a maximum of one month. Before use, equilibrate the solution to room temperature and ensure no precipitation has occurred.[4]

Q3: What are the recommended vehicles for in vitro and in vivo studies, and what are their potential confounding effects?

  • In Vitro Studies: Dimethyl sulfoxide (B87167) (DMSO) is commonly used to prepare stock solutions.[1] However, it's crucial to keep the final concentration of DMSO in the experimental medium low (ideally ≤0.1%) as it can independently affect neuronal excitability and ion channel function.[5][6][7]

  • In Vivo Studies: For intraperitoneal injections, this compound is often dissolved in a vehicle containing cyclodextrin, such as 15% (2-hydroxypropyl)-β-cyclodextrin in saline, adjusted to a physiological pH.[1] While cyclodextrins enhance the solubility of hydrophobic compounds, they can also interact with cellular membranes and ion channels, potentially influencing neuronal excitability.[8] It is essential to include a vehicle-only control group in all experiments to account for these potential effects.

Q4: Are there known off-target effects of this compound?

This compound is highly selective for T-type calcium channels over high-voltage-activated (HVA) calcium channels, with a selectivity of 100- to 1000-fold.[1][3] However, like many pharmacological agents, the potential for off-target effects increases at higher concentrations. While specific off-target activities for high concentrations of this compound are not extensively documented in the provided search results, piperidine-based compounds can sometimes interact with other receptors and channels.[9][10] It is advisable to perform concentration-response experiments to determine the optimal concentration range that maximizes T-type channel blockade while minimizing potential off-target effects.

Troubleshooting Guides

In Vitro Electrophysiology (Patch-Clamp) Experiments

Problem: High variability in T-type current inhibition between cells or recording sessions.

Potential Cause Troubleshooting Steps
Compound Instability/Precipitation Ensure proper storage and handling of this compound stock and working solutions. Always prepare fresh working solutions and visually inspect for precipitates before use.
Inconsistent Drug Application Standardize the perfusion rate and duration of drug application. Ensure the perfusion system is working correctly and delivering the compound consistently to the recording chamber.
Variability in Cell Health Use a consistent cell isolation and culture protocol. Only record from healthy-looking neurons with stable baseline membrane properties.
Voltage-Clamp Errors T-type currents are low-voltage activated, making them susceptible to voltage-clamp errors. Monitor and compensate for series resistance throughout the recording. Use low-resistance patch pipettes and ensure a good seal (>1 GΩ).[11][12]
"Rundown" of T-type Currents T-type calcium currents can exhibit "rundown" (a gradual decrease in current amplitude over time) during whole-cell recordings. Include a stabilization period before drug application and monitor current amplitude in control cells over a similar timeframe.
Vehicle Effects The vehicle (e.g., DMSO) can affect neuronal properties.[5][6] Maintain a consistent and low final vehicle concentration across all experiments and include a vehicle-only control.

Problem: Difficulty in obtaining a stable gigaohm seal.

Potential Cause Troubleshooting Steps
Poor Cell/Tissue Health Ensure optimal conditions for cell or tissue slice preparation and maintenance.
Debris in Bath Solution or on Pipette Tip Filter all solutions and apply positive pressure to the pipette as it approaches the cell to keep the tip clean.
Incorrect Pipette Shape/Size Optimize the pipette pulling protocol to achieve the desired resistance and shape for the cell type being studied.
In Vivo Behavioral Experiments (Von Frey and Formalin Tests)

Problem: High inter-animal variability in baseline nociceptive thresholds or response to this compound.

Potential Cause Troubleshooting Steps
Variability in Drug Administration Ensure accurate and consistent intraperitoneal injections. The volume and location of injection can influence drug absorption and bioavailability.
Inconsistent Acclimatization Acclimatize animals to the testing environment and handling procedures for a sufficient period before starting the experiment.
Variability in Neuropathic Pain Model Surgical models of neuropathic pain can have inherent variability. Ensure consistent surgical procedures and consider using models known for higher reproducibility, such as the spared nerve injury (SNI) model.[13]
Subjective Measurement in Behavioral Tests The Von Frey and formalin tests have a subjective component. Ensure all experimenters are well-trained and blinded to the treatment groups. The use of electronic Von Frey devices can improve reproducibility.[14][15]
Animal Stress Stress can significantly impact pain perception and behavioral responses. Handle animals gently and minimize environmental stressors.
Age and Strain Differences The age and genetic background of the animals can influence pain sensitivity and drug metabolism. Use animals of a consistent age and strain throughout the study.[16]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Parameter Cell Type Value Reference
IC50 (T-type currents)Rat Dorsal Root Ganglion (DRG) Neurons~100 nM[1]
IC50 (HVA currents)Rat DRG Neurons~165 µM[1]
IC50 (recombinant CaV2.3)HEK 293 Cells~35 µM[1]

Table 2: In Vivo Efficacy of this compound in Pain Models

Pain Model Animal Dose (i.p.) Effect Reference
Formalin Test (Phase 1 & 2)Mice5 or 7.5 mg/kgReduced pain responses[1][3]
Diabetic Neuropathy (Thermal Hyperalgesia)Rats10 mg/kgCompletely reversed hyperalgesia[1][3]
Spinal Cord Injury (Mechanical Hypersensitivity)RatsNot SpecifiedReduced mechanical hypersensitivity[12]

Table 3: Reproducibility of Mechanical Threshold Testing

Method Group Intraobserver Reproducibility (Lin Coefficient) Interobserver Reproducibility (Kappa Coefficient) Reference
Von Frey MonofilamentsHealthy VolunteersFair to ModerateFair to Moderate[14]
Von Frey MonofilamentsPostoperative PatientsFair to ModerateFair to Moderate[14]
Electronic Von FreyHealthy VolunteersGood (0.61 - 0.8)Not Reported[14]
Electronic Von FreyPostoperative PatientsAlmost Perfect (>0.8)Not Reported[14]

Experimental Protocols

In Vitro Patch-Clamp Recording of T-type Calcium Currents in DRG Neurons

This protocol is adapted from Choe et al., 2011.[1]

  • Cell Preparation: Acutely dissociate dorsal root ganglion (DRG) neurons from rats.

  • Solutions:

    • External Solution (for T-currents): 2 mM CaCl2, 152 mM TEA-Cl, and 10 mM HEPES, adjusted to pH 7.4 with TEA-OH.

    • Internal Solution (Fluoride-based to rundown HVA currents): 135 mM tetramethylammonium (B1211777) hydroxide, 10 mM EGTA, 40 mM HEPES, and 2 mM MgCl2, adjusted to pH 7.2 with hydrofluoric acid.

  • Recording:

    • Perform whole-cell patch-clamp recordings from small-diameter DRG neurons.

    • Hold the cell at a holding potential of -90 mV.

    • Evoke T-type currents by stepping to a test potential of -30 mV.

  • Drug Application:

    • Prepare a stock solution of this compound in DMSO (100-300 mM).

    • Dilute the stock solution in the external solution to the desired final concentration. Ensure the final DMSO concentration is minimal.

    • Apply the this compound containing solution via a perfusion system.

In Vivo Von Frey Test for Mechanical Allodynia

This protocol is a general guideline and should be adapted based on specific experimental needs.

  • Acclimatization: Place the animal in the testing apparatus (e.g., a wire mesh floor) and allow it to acclimatize for at least 30 minutes before testing.

  • Filament Application:

    • Apply calibrated von Frey filaments to the plantar surface of the hind paw.

    • Start with a filament below the expected threshold and proceed in ascending or descending order of force.

    • A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% withdrawal threshold can be determined using the up-down method.

  • Drug Administration: Administer this compound or vehicle intraperitoneally at the desired dose and time point before testing.

In Vivo Formalin Test for Inflammatory Pain

This protocol is a general guideline.

  • Acclimatization: Place the animal in a clear observation chamber for at least 30 minutes to acclimatize.

  • Formalin Injection: Inject a small volume (e.g., 20 µl) of dilute formalin (e.g., 5%) into the plantar surface of the hind paw.

  • Observation: Observe the animal's behavior and record the amount of time it spends licking, biting, or flinching the injected paw.

    • Phase 1 (Acute Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.

  • Drug Administration: Administer this compound or vehicle intraperitoneally at a predetermined time before the formalin injection.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane T_type_Channel T-type Ca2+ Channel (CaV3.x) Ca_Influx Ca2+ Influx T_type_Channel->Ca_Influx Depolarization Depolarization Depolarization->T_type_Channel opens Rac_TTA_P2 Rac_TTA_P2 Rac_TTA_P2->T_type_Channel inhibits Neuronal_Excitability Increased Neuronal Excitability Ca_Influx->Neuronal_Excitability Pain_Signaling Pain Signaling Neuronal_Excitability->Pain_Signaling Blockade Blockade

Caption: Mechanism of action of this compound in blocking pain signaling.

In_Vitro_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Isolate_Cells Isolate DRG Neurons Establish_Seal Establish Gigaohm Seal Isolate_Cells->Establish_Seal Prepare_Solutions Prepare Internal & External Solutions Prepare_Solutions->Establish_Seal Prepare_Drug Prepare this compound Working Solution Apply_Drug Apply this compound Prepare_Drug->Apply_Drug Whole_Cell Go to Whole-Cell Configuration Establish_Seal->Whole_Cell Record_Baseline Record Baseline T-type Currents Whole_Cell->Record_Baseline Record_Baseline->Apply_Drug Record_Effect Record T-type Currents with Drug Apply_Drug->Record_Effect Analyze_Data Analyze Current Inhibition Record_Effect->Analyze_Data

Caption: Experimental workflow for in vitro patch-clamp studies.

Troubleshooting_Tree Start Inconsistent Experimental Results Check_Compound Check this compound Preparation & Storage Start->Check_Compound Check_Vehicle Check Vehicle Controls Check_Compound->Check_Vehicle In_Vitro In Vitro Issues? Check_Vehicle->In_Vitro In_Vivo In Vivo Issues? In_Vitro->In_Vivo No Patch_Clamp_Issues Review Patch-Clamp Technique In_Vitro->Patch_Clamp_Issues Yes Behavioral_Issues Review Behavioral Assay Protocol In_Vivo->Behavioral_Issues Yes Data_Analysis Review Data Analysis In_Vivo->Data_Analysis No Cell_Health Assess Cell Health Patch_Clamp_Issues->Cell_Health Animal_Factors Consider Animal Factors (age, strain, stress) Behavioral_Issues->Animal_Factors Cell_Health->Data_Analysis Animal_Factors->Data_Analysis Consult_Expert Consult with an Expert Data_Analysis->Consult_Expert

Caption: Troubleshooting decision tree for this compound experiments.

References

Interpreting unexpected results with (Rac)-TTA-P2 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (Rac)-TTA-P2. Our aim is to help you interpret unexpected results and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of T-type calcium channels.[1][2][3] It effectively blocks these channels with a low nanomolar IC50 value, showing significantly less activity at high-voltage-activated calcium channels and other ion channels like sodium channels.[1][3] The compound stabilizes the inactive state of the T-type calcium channel, making it a more effective blocker at depolarized membrane potentials.[1]

Q2: What are the expected in vitro effects of TTA-P2 treatment?

A2: In vitro, TTA-P2 is expected to potently and reversibly block T-type calcium currents (T-currents) in neurons.[1][3] For example, in rat dorsal root ganglion (DRG) neurons, an IC50 of around 100 nM has been reported for T-current inhibition.[1][3] This blockade of T-currents should lead to a reduction in neuronal excitability, particularly in response to stimuli that would normally activate these low-voltage-activated channels.

Q3: What are the expected in vivo effects of TTA-P2 treatment?

A3: In vivo, TTA-P2 has demonstrated antinociceptive effects, reducing pain responses in various animal models of inflammatory and neuropathic pain.[1][3][4] It has also been shown to reverse thermal hyperalgesia in diabetic rat models.[1][3] Additionally, due to its ability to cross the blood-brain barrier and modulate neuronal activity, it has been studied for its potential in neurological disorders like epilepsy and tremor.[5]

Q4: Is TTA-P2 selective for a specific T-type calcium channel isoform?

A4: TTA-P2 is a pan-T-type calcium channel blocker, demonstrating similar potency against CaV3.1, CaV3.2, and CaV3.3 isoforms.[1][6] This broad selectivity is important to consider when interpreting results, as the specific T-type channel isoforms expressed in your model system will influence the functional outcome.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
No observable effect on T-type calcium currents in vitro. Compound Solubility/Stability: TTA-P2 may not be fully dissolved or may have degraded.Prepare fresh solutions of TTA-P2 for each experiment. For in vivo studies, a common vehicle is 15% cyclodextrin.[1] For in vitro patch-clamp experiments, ensure the final concentration of the solvent (e.g., DMSO) is minimal and does not affect the cells.
Incorrect Concentration: The concentration of TTA-P2 may be too low to elicit a response.Verify the calculated final concentration. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. The reported IC50 is approximately 22 nM in VB TC neurons and 100 nM in DRG cells.[3][5]
Cell Health/Viability: The cells may be unhealthy or not expressing functional T-type calcium channels.Monitor cell health throughout the experiment. Use positive controls known to modulate T-type calcium channels to confirm their presence and functionality.
Variability in experimental results between batches. Inconsistent Compound Handling: Differences in storage or preparation of TTA-P2 can lead to variability.Adhere to a strict, standardized protocol for compound storage, handling, and dilution.
Biological Variability: Differences between cell passages or animal cohorts can contribute to variability.Use cells within a consistent passage number range. For animal studies, ensure consistent age, sex, and genetic background.
Unexpected off-target effects observed. High Concentration: Although highly selective, at very high concentrations, the risk of off-target effects increases.Use the lowest effective concentration of TTA-P2 as determined by a dose-response study.
Model-Specific Expression Profiles: Your experimental model may express a unique profile of ion channels or receptors that interact with TTA-P2 in an unforeseen manner.Characterize the expression profile of key ion channels in your model system. Consider using other T-type calcium channel blockers with different chemical scaffolds to confirm that the observed effect is target-specific.
Lack of in vivo efficacy despite in vitro potency. Pharmacokinetic/Pharmacodynamic (PK/PD) Issues: Poor bioavailability, rapid metabolism, or inability to reach the target tissue in sufficient concentrations can limit in vivo efficacy.Review the literature for established PK/PD profiles of TTA-P2 in your animal model. Consider alternative routes of administration or formulation adjustments. For example, intraperitoneal injection has been used effectively.[1]
Complex Biological System: The in vivo biological system is complex, and other compensatory mechanisms may mask the effect of T-type calcium channel blockade.Investigate potential compensatory signaling pathways that might be activated in response to TTA-P2 treatment.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording of T-type Calcium Currents
  • Cell Preparation: Acutely dissociate dorsal root ganglion (DRG) neurons from adult rats.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 MgCl2, 2 CaCl2, 0.5 CdCl2 (to block high-voltage-activated calcium channels), 10 glucose, and 10 HEPES, adjusted to pH 7.4.[1]

    • Internal Solution (in mM): (Example) 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, and 0.3 Na-GTP, adjusted to pH 7.2 with CsOH.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a hyperpolarized potential (e.g., -90 mV) to ensure T-type channels are available for activation.

    • Apply depolarizing voltage steps (e.g., from -60 mV to -20 mV in 10 mV increments) to elicit T-type currents.[1]

    • Bath apply this compound at the desired concentration and record the change in current amplitude.

In Vivo Assessment of Antinociception: Formalin Test in Mice
  • Animal Preparation: Use adult C57BL/6 mice.

  • Drug Administration:

    • Dissolve TTA-P2 in a suitable vehicle (e.g., 15% cyclodextrin).[1]

    • Administer TTA-P2 via intraperitoneal (i.p.) injection at the desired dose (e.g., 5 or 7.5 mg/kg).[1]

    • Administer a vehicle control to a separate group of animals.

  • Formalin Injection:

    • One hour after TTA-P2 or vehicle injection, inject a small volume (e.g., 20 µl) of 5% formalin solution into the plantar surface of the mouse's hind paw.

  • Behavioral Observation:

    • Immediately after formalin injection, place the mouse in an observation chamber.

    • Record the cumulative time the animal spends licking or biting the injected paw over two distinct phases: Phase 1 (0-5 minutes) and Phase 2 (15-40 minutes).

    • A reduction in licking/biting time in the TTA-P2 treated group compared to the vehicle group indicates an antinociceptive effect.

Data Presentation

Table 1: In Vitro Potency of this compound on T-type Calcium Currents

Cell TypeT-type Channel IsoformsIC50 (nM)Reference
Rat Dorsal Root Ganglion (DRG) NeuronsPrimarily CaV3.2100[1][3]
Rat Ventrobasal (VB) Thalamocortical (TC) NeuronsPrimarily CaV3.122[5]
Recombinant Human CaV3.1CaV3.193[1]
Recombinant Human CaV3.2CaV3.2196[1]
Recombinant Human CaV3.3CaV3.384[1]

Table 2: In Vivo Efficacy of this compound in a Neuropathic Pain Model

Animal ModelTreatmentDose (mg/kg, i.p.)EffectReference
Streptozocin-induced diabetic ratsThis compound10Complete reversal of thermal hyperalgesia[1][3]
Streptozocin-induced diabetic ratsVehicleN/ANo effect on thermal hyperalgesia[1]

Visualizations

TTA_P2_Mechanism_of_Action cluster_neuron Neuron cluster_pathway Normal Signaling Pathway TTA_P2 This compound T_type_channel T-type CaV Channel (Inactive State) TTA_P2->T_type_channel Binds to and stabilizes Ca_influx Ca2+ Influx T_type_channel->Ca_influx Blockade of channel opening Depolarization Membrane Depolarization Neuronal_Excitability Increased Neuronal Excitability Ca_influx->Neuronal_Excitability Reduced Normal_Depolarization Membrane Depolarization Normal_T_type_channel T-type CaV Channel (Activation) Normal_Depolarization->Normal_T_type_channel Normal_Ca_influx Ca2+ Influx Normal_T_type_channel->Normal_Ca_influx Normal_Neuronal_Excitability Increased Neuronal Excitability Normal_Ca_influx->Normal_Neuronal_Excitability

Caption: Mechanism of this compound action on neuronal excitability.

experimental_workflow cluster_invitro In Vitro Troubleshooting cluster_invivo In Vivo Troubleshooting start_invitro Unexpected In Vitro Result check_compound Verify Compound Solubility & Concentration start_invitro->check_compound check_cells Assess Cell Health & Channel Expression start_invitro->check_cells dose_response Perform Dose-Response Curve check_compound->dose_response positive_control Use Positive Control check_cells->positive_control resolution_invitro Problem Identified dose_response->resolution_invitro positive_control->resolution_invitro start_invivo Unexpected In Vivo Result check_pkpd Review PK/PD Profile start_invivo->check_pkpd check_dose_route Verify Dose & Route of Administration start_invivo->check_dose_route consider_model Evaluate Animal Model & Compensatory Mechanisms start_invivo->consider_model resolution_invivo Problem Identified check_pkpd->resolution_invivo check_dose_route->resolution_invivo consider_model->resolution_invivo

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: (Rac)-TTA-P2 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent in vivo delivery of (Rac)-TTA-P2 for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, reversible antagonist of T-type calcium channels.[1][2] Its primary mechanism of action is the blockage of these channels, which play a role in various physiological processes, including neuronal excitability and pain signaling.[1][3] It has been shown to be effective in animal models of pain.[1][3]

2. What is the recommended vehicle for in vivo delivery of this compound?

For in vivo studies, this compound is commonly dissolved in 15% (2-hydroxypropyl)-β-cyclodextrin in a sterile, pH-balanced saline solution (pH 7.4).[3] Alternatively, it can be first dissolved in DMSO and then diluted with an aqueous buffer or other vehicles like PEG300, Tween-80, and saline, or corn oil.[4]

3. What are the typical doses of this compound used in animal studies?

The effective dose of this compound can vary depending on the animal model and the specific research question. In mice, intraperitoneal (i.p.) injections of 5 or 7.5 mg/kg have been used to reduce pain responses.[1][3] In diabetic rats, a 10 mg/kg i.p. injection has been shown to reverse thermal hyperalgesia.[1][3]

4. How should this compound solutions be stored?

If prepared in DMSO, stock solutions of this compound can be stored at -20°C for up to one month or -80°C for up to six months.[2][4] It is recommended to prepare aqueous solutions on the day of use.[2] Before use, frozen solutions should be equilibrated to room temperature, ensuring no precipitation is visible.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the in vivo administration of this compound.

Problem Potential Cause Recommended Solution
Precipitation in the prepared this compound solution. - The solubility limit of this compound in the chosen vehicle has been exceeded.- The pH of the cyclodextrin (B1172386) solution is not optimal.[3]- Ensure the final concentration of this compound is within its solubility limits for the specific vehicle.- When using cyclodextrin, ensure the solution is balanced to pH 7.4 just before injection.[3]- Gentle warming of the solution may help in redissolving the compound, but ensure it does not degrade the compound.
High variability in experimental results between animals. - Inconsistent injection technique leading to administration into the gut, subcutaneous tissue, or abdominal fat instead of the peritoneal cavity.[5]- Incorrect dosing due to inaccurate animal weight measurement or calculation errors.- The health status of the animals may vary.- Adhere to a standardized intraperitoneal injection protocol. Ensure proper restraint and injection into the lower right quadrant of the abdomen to avoid major organs.[6][7]- Calibrate weighing scales regularly and double-check all dose calculations.- Acclimatize animals properly and monitor their health status throughout the experiment.
Adverse reactions in animals post-injection (e.g., distress, lethargy). - The vehicle itself may be causing an adverse reaction. High concentrations of some vehicles can have side effects.[8]- The injection volume may be too large for the animal.[9]- The injected solution was too cold, causing discomfort.[6]- Run a vehicle-only control group to assess for any vehicle-specific effects.[3]- Adhere to the recommended maximum injection volumes for the specific animal model (e.g., < 10 ml/kg for mice and rats).[9]- Warm the injection solution to room or body temperature before administration.[6]
Difficulty in achieving consistent CNS effects. - Poor penetration of the blood-brain barrier (BBB).- Rapid metabolism or clearance of the compound.- While TTA-P2 is reported to be CNS-penetrant, the formulation can influence its distribution.[10] Consider alternative formulations or routes of administration if consistent CNS effects are critical and not being observed.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Parameter Value Species/System
IC₅₀ (T-type calcium channels) 100 nMRat Dorsal Root Ganglion (DRG) neurons[3]
IC₅₀ (T-type calcium channels) 22 nMThalamocortical neurons[10][11]
Effective In Vivo Dose (i.p.) 5 - 7.5 mg/kgMice (formalin test)[1][3]
Effective In Vivo Dose (i.p.) 10 mg/kgDiabetic Rats (thermal hyperalgesia)[1][3]

Experimental Protocols

Preparation of this compound in 15% Cyclodextrin for Intraperitoneal Injection
  • Materials:

    • This compound powder

    • (2-hydroxypropyl)-β-cyclodextrin

    • Sterile saline (0.9% NaCl)

    • Sterile water for injection

    • pH meter

    • Sterile conical tubes

    • Vortex mixer

    • 0.22 µm sterile filter

  • Procedure:

    • Prepare a 15% (w/v) solution of (2-hydroxypropyl)-β-cyclodextrin in sterile saline. For example, to prepare 10 ml, dissolve 1.5 g of (2-hydroxypropyl)-β-cyclodextrin in 10 ml of sterile saline.

    • Gently warm the solution if necessary to fully dissolve the cyclodextrin.

    • Allow the cyclodextrin solution to cool to room temperature.

    • Weigh the required amount of this compound powder based on the desired final concentration and injection volume.

    • Add the this compound powder to the 15% cyclodextrin solution.

    • Vortex the solution until the this compound is completely dissolved. Sonication may be used cautiously if needed.

    • Measure the pH of the final solution and adjust to pH 7.4 using sterile NaOH or HCl.[3]

    • Sterile-filter the final solution using a 0.22 µm syringe filter into a sterile vial.

    • Store appropriately if not for immediate use. It is recommended to prepare this solution fresh on the day of the experiment.[2]

Visualizations

Signaling Pathway of this compound Action

TTA_P2_Mechanism TTA_P2 This compound T_type_Ca_Channel T-type Calcium Channel (e.g., Cav3.1, Cav3.2, Cav3.3) TTA_P2->T_type_Ca_Channel blocks Ca_influx Ca²⁺ Influx T_type_Ca_Channel->Ca_influx facilitates Neuronal_Excitability Neuronal Hyperexcitability Ca_influx->Neuronal_Excitability leads to Pain_Signal Pain Signal Transmission Neuronal_Excitability->Pain_Signal contributes to

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Administration

In_Vivo_Workflow A Prepare Vehicle (e.g., 15% Cyclodextrin) B Dissolve this compound in Vehicle A->B C Adjust pH to 7.4 B->C D Sterile Filter C->D E Weigh Animal D->E Prepared Solution F Calculate Dose E->F G Intraperitoneal Injection F->G H Monitor Animal G->H I Behavioral Testing (e.g., Pain Assays) H->I J Pharmacokinetic Analysis (Optional) H->J

Caption: Workflow for in vivo administration of this compound.

References

Navigating Cell Viability Challenges with (Rac)-TTA-P2: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing (Rac)-TTA-P2 and encountering challenges with poor cell viability. This guide provides troubleshooting steps, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you diagnose and resolve issues in your experiments.

Troubleshooting Guide: Addressing Unexpected Cell Death

Experiencing higher-than-expected cytotoxicity with this compound treatment can be a significant hurdle. This section provides a systematic approach to identifying and resolving the root cause of poor cell viability.

Issue: Excessive Cell Death Observed at Expected Non-Toxic Concentrations

Potential Cause Recommended Action
Calculation Error Meticulously double-check all calculations for dilutions and final concentrations of this compound.
Solvent Toxicity Run a vehicle-only control (e.g., DMSO) at the highest concentration used in your experiment to assess its impact on cell viability.
High Cell Line Sensitivity The sensitivity to T-type calcium channel inhibition can vary significantly between cell lines. Your specific cell line may be more sensitive than those reported in the literature.
Incorrect IC50 Reference The half-maximal inhibitory concentration (IC50) is cell-line and context-specific. An IC50 from one cell type may not be applicable to another.
Extended Exposure Duration Longer incubation times with this compound will likely lead to increased cell death, even at lower concentrations.
Compound Instability Ensure that this compound has been stored correctly according to the manufacturer's instructions to prevent degradation, which could alter its activity.
Suboptimal Cell Health Only use cells for experiments that are in the logarithmic growth phase and exhibit healthy morphology.
Cell Culture Contamination Regularly test your cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi) that can impact cell health and experimental outcomes.

Logical Troubleshooting Flowchart

G start Start: Poor Cell Viability Observed check_calcs Verify Concentration Calculations start->check_calcs vehicle_control Run Vehicle-Only Control check_calcs->vehicle_control is_vehicle_toxic Is Vehicle Control Toxic? vehicle_control->is_vehicle_toxic reduce_solvent Reduce Solvent Concentration or Change Solvent is_vehicle_toxic->reduce_solvent Yes dose_response Perform Dose-Response Experiment (Determine IC50) is_vehicle_toxic->dose_response No reduce_solvent->dose_response check_exposure Review Exposure Time dose_response->check_exposure is_exposure_long Is Exposure Time > 48h? check_exposure->is_exposure_long reduce_exposure Reduce Exposure Time is_exposure_long->reduce_exposure Yes check_cell_health Assess Pre-treatment Cell Health & Confluency is_exposure_long->check_cell_health No reduce_exposure->check_cell_health is_health_poor Are Cells Unhealthy or Over-confluent? check_cell_health->is_health_poor optimize_culture Optimize Seeding Density and Culture Conditions is_health_poor->optimize_culture Yes check_storage Verify Compound Storage Conditions is_health_poor->check_storage No optimize_culture->check_storage is_storage_improper Improper Storage? check_storage->is_storage_improper new_aliquot Use a Fresh Aliquot of this compound is_storage_improper->new_aliquot Yes end Problem Resolved is_storage_improper->end No new_aliquot->end

Caption: A flowchart for troubleshooting unexpected cell viability results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective antagonist of T-type calcium channels.[1][2][3] It blocks the flow of calcium ions through these channels, which are involved in various cellular processes, including proliferation and survival.[4]

Q2: Why am I observing significant cell death with this compound treatment?

T-type calcium channels play a crucial role in maintaining cell viability in certain cell types, particularly in progenitor and cancer cells.[5][6][7] Inhibition of these channels by this compound can disrupt downstream survival signaling pathways, such as the mTORC2/Akt pathway, leading to the induction of apoptosis.[5][6] This can result in reduced cell viability.

Q3: How can I determine the optimal concentration of this compound for my experiments?

It is essential to perform a dose-response experiment to determine the IC50 for your specific cell line and experimental conditions. This involves treating cells with a serial dilution of this compound for a defined period and then assessing cell viability.

Q4: What are the reported IC50 values for this compound?

The IC50 of this compound is highly dependent on the specific T-type calcium channel isoform and the cell type being studied.

Target Reported IC50 Cell Type
T-type Ca2+ current22 nMVentrobasal thalamocortical neurons
T-type Ca2+ current100 nMDorsal root ganglion (DRG) cells[2][3]
Recombinant Cav3.193 nMHEK cells
Recombinant Cav3.2196 nMHEK cells
Recombinant Cav3.384 nMHEK cells

Q5: Should I be concerned about the stability of this compound in my experiments?

Yes, the stability of any small molecule in cell culture medium at 37°C can be a concern. It is recommended to prepare fresh dilutions of this compound for each experiment from a stock solution stored under appropriate conditions (e.g., -20°C).

Key Experimental Protocols

1. Dose-Response Determination using MTT Assay

This protocol outlines the steps to determine the IC50 of this compound in your cell line of interest.

Materials:

  • Healthy, sub-confluent cells

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, a purple formazan (B1609692) product will be visible. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50.

Experimental Workflow for Dose-Response Assay

G seed Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed->adhere prepare_ prepare_ adhere->prepare_ dilutions Prepare Serial Dilutions of this compound treat Treat Cells with Compound and Vehicle Control dilutions->treat incubate Incubate for Desired Time (e.g., 48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Viability and Determine IC50 read->analyze

Caption: Workflow for determining the IC50 of this compound.

2. Western Blot for Apoptosis Markers

This protocol can be used to assess whether the observed cell death is due to apoptosis.

Materials:

  • Cells treated with this compound and a vehicle control

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Akt, anti-p-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathway

Inhibition of T-type Calcium Channels and Induction of Apoptosis

Blockade of T-type calcium channels by this compound has been shown to interfere with the PI3K/Akt signaling pathway, a key regulator of cell survival.[5][6] This disruption leads to a decrease in the phosphorylation of Akt and its downstream targets, ultimately promoting apoptosis.

G TTA_P2 This compound T_type T-type Ca2+ Channels TTA_P2->T_type Ca_influx Ca2+ Influx T_type->Ca_influx PI3K PI3K Ca_influx->PI3K Maintains mTORC2 mTORC2 PI3K->mTORC2 Akt Akt pAkt p-Akt (Active) Akt->pAkt Bad Bad pAkt->Bad Inhibits Caspase3 Caspase-3 pAkt->Caspase3 Inhibits mTORC2->pAkt Phosphorylates Bcl2 Bcl-2 Bad->Bcl2 pBad p-Bad (Inactive) Bcl2->Caspase3 Cleaved_Caspase3 Cleaved Caspase-3 (Active) Caspase3->Cleaved_Caspase3 Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

(Rac)-TTA-P2 Studies Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (Rac)-TTA-P2, a potent and selective T-type calcium channel blocker. This guide provides troubleshooting advice and detailed protocols for essential control experiments to ensure the rigor and reproducibility of your findings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound treatment shows no effect. What are the possible reasons?

A1: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:

  • Compound Integrity and Solubility: Ensure your this compound is properly stored and has not degraded. Prepare fresh solutions for each experiment, as storing solutions, even at -20°C, is recommended for no longer than one month.[1] Confirm complete solubilization in your chosen vehicle (e.g., DMSO or cyclodextrin) before further dilution in your experimental buffer.[1][2]

  • Vehicle Compatibility: The vehicle itself might interfere with your experimental system. Always run a vehicle-only control to rule out any confounding effects of the solvent. For in vivo studies, common vehicles include 15% cyclodextrin (B1172386) or 4% DMSO in saline.[2][3]

  • Dose and Concentration: The effective concentration of this compound can vary depending on the cell type and experimental conditions. The reported IC50 for T-type calcium channels is in the nanomolar range (e.g., ~22 nM in VB TC neurons, ~100 nM in rat sensory neurons).[2][4][5] You may need to perform a dose-response curve to determine the optimal concentration for your specific model.

  • Presence of T-type Calcium Channels: Confirm that your cells or tissue of interest express T-type calcium channels (CaV3.1, CaV3.2, or CaV3.3). You can verify this through techniques like RT-qPCR, Western blotting, or immunohistochemistry.

Q2: How can I be sure that the observed effects are specifically due to T-type calcium channel blockade and not off-target effects?

A2: This is a critical question. A combination of control experiments is necessary to demonstrate specificity:

  • Pharmacological Controls: Use other known T-type calcium channel blockers with different chemical structures to see if they replicate the effects of this compound.

  • Electrophysiological Validation: If your experimental setup allows, perform patch-clamp electrophysiology to directly measure the inhibition of T-type calcium currents by this compound and confirm the lack of significant effects on other ion channels, such as high-voltage-activated (HVA) calcium channels and sodium channels, at the effective concentration.[2][6]

  • Molecular Knockdown/Knockout: The most definitive control is to use genetic tools. For instance, if you hypothesize that the effect is mediated by the CaV3.2 isoform, you can use siRNA or shRNA to knock down its expression. The effect of this compound should be significantly diminished or abolished in the knockdown cells compared to control cells.[2] Similarly, using cells or animals where the target channel has been knocked out can confirm specificity.

Q3: I am observing some unexpected side effects or toxicity in my experiments. What could be the cause?

A3: While this compound is reported to be selective, high concentrations or prolonged exposure can potentially lead to off-target effects or cellular stress.

  • Concentration: Ensure you are using the lowest effective concentration of this compound. High micromolar concentrations may start to affect other ion channels.[2]

  • Vehicle Toxicity: The vehicle (e.g., DMSO) can be toxic to some cell types at higher concentrations. Always run a vehicle control at the same final concentration used for your this compound treatment to assess for any vehicle-induced toxicity.

  • Experiment Duration: For cell culture experiments, consider the duration of treatment. Long-term exposure might induce compensatory mechanisms or cellular stress.

Data Presentation: Selectivity of this compound

The following table summarizes the inhibitory concentrations (IC50) of this compound on different ion channels, highlighting its selectivity for T-type calcium channels.

Channel TypePreparationIC50Reference
T-type Calcium ChannelsRat Dorsal Root Ganglion (DRG) Neurons~100 nM[2][6]
T-type Calcium ChannelsVentrobasal Thalamic (VB TC) Neurons~22 nM[4][5]
High-Voltage-Activated (HVA) Calcium CurrentsRat DRG Neurons~165 µM[2]
Recombinant CaV2.3 CurrentsHEK 293 Cells~35 µM[2]

This table clearly demonstrates that this compound is significantly more potent at blocking T-type calcium channels compared to HVA calcium channels, with a selectivity of over 100-fold.[2]

Experimental Protocols

Key Control Experiments for this compound Studies

Here are detailed methodologies for essential control experiments to validate the specificity of this compound's effects.

1. Vehicle Control Protocol (In Vitro & In Vivo)

  • Objective: To ensure that the vehicle used to dissolve this compound does not have any biological effects on its own.

  • Methodology:

    • Prepare the this compound stock solution in a suitable solvent (e.g., DMSO).

    • Prepare the vehicle control solution by adding the same volume of the solvent to the experimental medium or saline as used for the this compound treatment group.

    • Administer the vehicle control to a separate group of cells or animals in parallel with the this compound treatment group.

    • All experimental parameters, including incubation times and volumes, should be identical between the vehicle control and the treatment groups.

    • Measure the same endpoints in the vehicle control group as in the treatment group. The results from the vehicle control group will serve as the baseline for comparison.

2. Off-Target Ion Channel Activity Protocol (Electrophysiology)

  • Objective: To confirm the selectivity of this compound for T-type calcium channels over other voltage-gated ion channels present in the experimental cells.

  • Methodology (Whole-Cell Patch-Clamp):

    • Establish stable whole-cell recordings from the cells of interest.

    • To measure T-type calcium currents, hold the cell at a hyperpolarized potential (e.g., -90 mV) to allow for the removal of inactivation, and then apply a depolarizing step (e.g., to -30 mV).

    • To measure HVA calcium currents, use a holding potential that inactivates T-type channels (e.g., -50 mV) and apply a stronger depolarizing step (e.g., to 0 mV).

    • To measure voltage-gated sodium currents, apply a series of depolarizing steps from a hyperpolarized holding potential (e.g., -80 mV).

    • After establishing a stable baseline current, perfuse the cells with a known effective concentration of this compound and repeat the voltage-clamp protocols.

    • Compare the current amplitudes before and after drug application to determine the percentage of inhibition for each channel type.

3. Genetic Knockdown Specificity Protocol (siRNA)

  • Objective: To demonstrate that the effect of this compound is dependent on the presence of a specific T-type calcium channel isoform (e.g., CaV3.2).

  • Methodology:

    • Transfect the cells of interest with either a validated siRNA targeting the T-type calcium channel isoform of interest (e.g., CaV3.2) or a non-targeting control siRNA.

    • After a sufficient time for knockdown to occur (typically 48-72 hours), confirm the reduction in target mRNA or protein expression using RT-qPCR or Western blotting.

    • Treat both the knockdown cells and the control siRNA-treated cells with this compound or a vehicle control.

    • Measure the biological endpoint of interest.

    • A specific effect of this compound should be significantly attenuated or absent in the cells with the knocked-down T-type calcium channel compared to the control cells. The antihyperalgesic effects of TTA-P2 in diabetic rats were completely abolished by administration of oligonucleotide antisense for the CaV3.2 isoform of T channels.[2][6]

Visualizations

Signaling Pathway and Experimental Workflows

T_type_Ca_Channel_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling TTA_P2 This compound T_type_Ca_Channel T-type Ca²⁺ Channel (e.g., CaV3.2) TTA_P2->T_type_Ca_Channel Blocks Ca_ion Ca²⁺ T_type_Ca_Channel->Ca_ion Influx Downstream_Effectors Downstream Cellular Responses (e.g., Gene Expression, Neurotransmitter Release) Ca_ion->Downstream_Effectors Activates Experimental_Workflow start Start Experiment prep Prepare Cells/Tissue start->prep groups Divide into Treatment Groups prep->groups vehicle Vehicle Control groups->vehicle Group 1 tta_p2 This compound Treatment groups->tta_p2 Group 2 off_target Off-Target Control (e.g., HVA Blocker) groups->off_target Group 3 (Optional) specificity Specificity Control (e.g., CaV3.2 siRNA) groups->specificity Group 4 (Optional) measure Measure Biological Endpoint vehicle->measure tta_p2->measure off_target->measure specificity->measure analyze Analyze and Compare Results measure->analyze Troubleshooting_Logic start No Effect Observed with This compound Treatment check_compound Verify Compound Integrity and Solubility start->check_compound check_dose Perform Dose-Response Curve check_compound->check_dose OK negative_result Still No Effect check_compound->negative_result Degraded/ Insoluble check_vehicle Run Vehicle-Only Control check_dose->check_vehicle Dose Optimized check_dose->negative_result Suboptimal Dose check_target Confirm T-type Channel Expression check_vehicle->check_target No Vehicle Effect check_vehicle->negative_result Vehicle Interference positive_result Effect Observed check_target->positive_result Expression Confirmed check_target->negative_result No Target Expression

References

Overcoming limitations of (Rac)-TTA-P2 in specific experimental models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-TTA-P2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming limitations and troubleshooting experiments involving this potent T-type calcium channel blocker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective blocker of T-type calcium channels.[1][2][3][4] It belongs to a class of 4-aminomethyl-4-fluoropiperidine derivatives.[1][2] Its primary mechanism is the inhibition of low-voltage activated T-type calcium channels (CaV3.1, CaV3.2, and CaV3.3), which play a crucial role in neuronal excitability and pain signaling.[1][2][5] TTA-P2 has been shown to be 100- to 1000-fold more selective for T-type channels over high-voltage activated (HVA) calcium and sodium channels.[1][2][3] It is believed to stabilize the T-type channel in its inactivated state.[1][2][3]

Q2: I'm observing incomplete or very slow reversal of the blocking effect after washout. Is this normal?

A2: Yes, this observation is consistent with some reports. In dorsal root ganglion (DRG) cells, the inhibitory effect of TTA-P2 has a fast onset but is described as slowly and partially reversible.[6] In thalamocortical neurons, a full recovery of the T-type current (IT) was observed, but it required a washout period of approximately 50 minutes. The degree of reversibility may depend on the cell type, the concentration of TTA-P2 used, and the duration of application. For experiments requiring rapid reversal, it is crucial to allow for an extended washout period and to verify the recovery to baseline.

Q3: What is the difference between this compound and other forms like (R)-TTA-P2?

A3: "(Rac)" indicates that the compound is a racemic mixture, meaning it contains equal amounts of both enantiomers (R and S). The biological activity of these enantiomers may differ. While the literature predominantly discusses TTA-P2 (often implying the racemate), the availability of specific enantiomers like (R)-TTA-P2 suggests that one form may have a different potency or selectivity profile.[6] For experiments requiring high precision and reproducibility, it may be beneficial to test individual enantiomers if available.

Q4: Are there known differences in TTA-P2's effects across different T-type channel isoforms (CaV3.1, CaV3.2, CaV3.3)?

A4: Early studies on recombinant channels suggested that TTA-P2 has similar high potency for all three T-type channel isoforms (CaV3.1, CaV3.2, and CaV3.3).[2] However, some research indicates potential differences in the mechanism of action depending on the cellular context and isoform expression. For instance, TTA-P2 was found to inhibit T-currents in a voltage-dependent manner in DRG cells (predominantly expressing CaV3.2) but acted as a state-independent antagonist in thalamic relay neurons (expressing CaV3.1).[2] This suggests that the experimental outcomes could be influenced by the specific isoforms present in your model system.

Q5: Can TTA-P2 be used in in vivo studies? What is the recommended solvent and administration route?

A5: Yes, TTA-P2 is orally active, brain-penetrant, and has been used extensively in in vivo animal models of pain and neurological disorders.[6] For intraperitoneal (i.p.) injections, a common vehicle is 15% (2-hydroxypropyl)-β-cyclodextrin in a sterile saline solution, with the pH adjusted to 7.4.[2] It has shown efficacy in reducing pain-related behaviors at doses ranging from 5 to 10 mg/kg.[1][2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variability in experimental results 1. Inconsistent Drug Preparation: TTA-P2 solution may not be stable over long periods. 2. Racemic Mixture: The use of a racemic mixture could introduce variability if the enantiomers have different activities. 3. pH of Solution: The pH of the experimental solution can affect drug potency.1. Prepare fresh solutions of TTA-P2 for each experiment. If storage is necessary, aliquot and store at -20°C for up to one month.[4] 2. Consider using a specific enantiomer, such as (R)-TTA-P2, if available and appropriate for your model. 3. Ensure the final pH of your vehicle and drug solutions is controlled and consistent across experiments, ideally around 7.4 for physiological relevance.[2]
Apparent lack of efficacy in a new experimental model 1. T-type Channel Expression: The target cells or tissue may have low or no expression of T-type calcium channels. 2. Isoform Specificity: The predominant T-type channel isoform in your model may be less sensitive to TTA-P2 under your specific experimental conditions. 3. Drug Concentration: The concentration of TTA-P2 may be too low to be effective.1. Verify the expression of CaV3.1, CaV3.2, and/or CaV3.3 in your experimental model using techniques like qPCR, Western blot, or immunohistochemistry. 2. Review literature for the specific T-type channel isoforms implicated in your model system and consider potential differences in TTA-P2's mechanism of action.[2] 3. Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Refer to the IC50 values in the data tables below as a starting point.
Observed off-target effects or cellular toxicity 1. High Concentration: Using concentrations significantly above the known IC50 can lead to non-specific effects. 2. Vehicle Effects: The vehicle (e.g., cyclodextrin, DMSO) may have its own biological effects.1. Use the lowest effective concentration of TTA-P2 possible. TTA-P2 is highly selective, but at concentrations 100- to 1000-fold higher than its T-type IC50, it may affect other channels.[1][2][3] 2. Always run a vehicle-only control group in your experiments to account for any effects of the solvent.
Inconsistent results in behavioral studies 1. Sensorimotor Effects: The drug may be causing sedation or motor impairment, confounding the interpretation of behavioral assays. 2. Pharmacokinetics: The timing of the behavioral test relative to drug administration may not be optimal.1. Conduct appropriate sensorimotor control tests (e.g., rotarod, open field) at the effective doses to rule out confounding motor effects. Studies have shown no significant sensorimotor disturbances at analgesic doses of 5 or 7.5 mg/kg in mice.[2] 2. Perform a time-course study to determine the peak effect of TTA-P2 after administration. In some studies, behavioral testing was conducted 30-60 minutes after i.p. injection.[2]

Data Presentation

Table 1: In Vitro Potency of TTA-P2 on T-type Calcium Channels
Cell Type / ChannelPreparationIC50Reference
Rat DRG NeuronsNative T-currents100 nM[1][2][3]
Ventrobasal (VB) Thalamic NeuronsNative T-currents (IT)22 nM[6]
Recombinant CaV3.1Expressed in HEK cells93 nM[2]
Recombinant CaV3.2Expressed in HEK cells196 nM[2]
Recombinant CaV3.3Expressed in HEK cells84 nM[2]
Table 2: Selectivity of TTA-P2 for T-type vs. Other Channels
Channel TypeCell TypeIC50Reference
High-Voltage-Activated (HVA) Ca2+ CurrentsRat DRG Neurons165 µM[2]
Recombinant CaV2.3 (R-type)Expressed in HEK 293 cells35 µM[2]
Sodium CurrentsRat DRG Neurons>100-fold less sensitive than T-type[1][2][3]
Table 3: Effective In Vivo Doses of TTA-P2 in Pain Models
Animal ModelPain TypeAdministrationEffective DoseOutcomeReference
MouseInflammatory (Formalin Test)i.p.5 - 7.5 mg/kgReduced pain responses in Phase 1 & 2[1][2][3]
Rat (Streptozocin-induced)Neuropathic (Diabetic)i.p.10 mg/kgReversed thermal hyperalgesia[1][2][3]
Rat (Spinal Cord Injury)Neuropathici.p.10 mg/kgReduced mechanical hypersensitivity[6]
Rat (Spinal Cord Injury)Neuropathici.p.10 mg/kgReduced spontaneous ongoing pain (males)[7]

Experimental Protocols

Key Experiment: Patch-Clamp Electrophysiology on DRG Neurons

Objective: To measure the inhibitory effect of TTA-P2 on T-type calcium currents in acutely dissociated rat dorsal root ganglion (DRG) neurons.

Methodology:

  • Cell Preparation: Acutely dissociate DRG cells from adult rats using established enzymatic digestion protocols (e.g., collagenase and trypsin).

  • Electrophysiology Setup: Use a standard whole-cell patch-clamp setup.

  • Solutions:

    • External Solution (in mM): e.g., 130 TEA-Cl, 10 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

    • Internal Solution (in mM): e.g., 108 Cs-methanesulfonate, 9 EGTA, 9 HEPES, 4 MgCl2, 2 ATP-Mg, 0.3 GTP-Na (pH adjusted to 7.2 with CsOH).

  • Recording Protocol:

    • Hold the cell at a negative potential (e.g., -90 mV) to ensure T-type channels are available for activation.

    • To elicit T-currents, apply a depolarizing voltage step to approximately -30 mV.[2]

    • To isolate T-currents from HVA currents, use appropriate voltage protocols and pharmacological blockers for other channels if necessary.

  • TTA-P2 Application:

    • Prepare a stock solution of TTA-P2 in DMSO.

    • Dilute the stock solution into the external solution to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM for a dose-response curve).

    • Apply TTA-P2 via a bath perfusion system.

  • Data Analysis:

    • Measure the peak inward current before (control) and after TTA-P2 application.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to the Hill equation to determine the IC50.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular T_Channel T-type Ca²⁺ Channel (CaV3.x) Ca_Influx Ca²⁺ Influx T_Channel->Ca_Influx Allows TTA_P2 This compound TTA_P2->T_Channel Blocks Depolarization Low-Voltage Depolarization Depolarization->T_Channel Activates Neuronal_Excitability Increased Neuronal Excitability Ca_Influx->Neuronal_Excitability Leads to

Caption: Mechanism of action of this compound on T-type calcium channels.

Experimental_Workflow cluster_invitro In Vitro Troubleshooting Start Inconsistent Results Check_Reagents Prepare Fresh TTA-P2 Solution Start->Check_Reagents Verify_Expression Confirm T-type Channel Expression (qPCR/WB) Start->Verify_Expression Dose_Response Perform Dose-Response Curve Check_Reagents->Dose_Response Verify_Expression->Dose_Response Check_Vehicle Run Vehicle Control Dose_Response->Check_Vehicle Resolved Problem Resolved Check_Vehicle->Resolved

Caption: Troubleshooting workflow for in vitro experiments with this compound.

References

Technical Support Center: (Rac)-TTA-P2 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (Rac)-TTA-P2 in in vivo experiments. The following information is designed to address specific issues that may be encountered during experimental procedures, with a focus on vehicle control and formulation.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective T-type calcium channel blocker.[1][2][3] T-type calcium channels are low-voltage activated channels that play a role in regulating neuronal excitability and firing patterns.[1][4] By inhibiting these channels, this compound can modulate neuronal activity, making it a valuable tool for studying conditions such as neuropathic pain and epilepsy.[5][6]

Q2: What are the recommended vehicle controls for in vivo administration of this compound?

A2: The choice of vehicle depends on the route of administration. For intraperitoneal (i.p.) injection , a common and effective vehicle is a 15% solution of (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) in sterile saline.[6] For oral gavage , several options can be considered, including polyethylene (B3416737) glycol 400 (PEG400), a 0.5% carboxymethyl cellulose (B213188) (CMC) solution, or a suspension containing 0.5% CMC and 0.2% Tween 80.

Q3: Are there any known side effects associated with the recommended vehicles?

A3: Yes, particularly with cyclodextrins. While generally considered safe, high doses or prolonged administration of cyclodextrins can be associated with renal toxicity.[1][7][8] It is crucial to use the minimum effective concentration and to be aware of the potential for adverse effects, especially in long-term studies. The oral suspension vehicles (CMC, Tween 80) are generally well-tolerated.

Q4: How should this compound be stored?

A4: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO can also be stored at -80°C for up to 6 months.[9] Prepared formulations for in vivo use should ideally be made fresh on the day of the experiment.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness of the this compound Formulation
  • Potential Cause: The solubility of this compound in the aqueous vehicle may be exceeded.

  • Troubleshooting Steps:

    • Ensure Proper Dissolution of Vehicle Components: For cyclodextrin (B1172386) solutions, ensure the powder is fully dissolved in saline before adding the compound. For CMC suspensions, proper hydration of the CMC is critical.

    • Sonication: Briefly sonicate the final formulation to aid in the dispersion and dissolution of this compound.

    • pH Adjustment: For the 15% HP-β-CD solution, ensure the final pH is balanced to 7.4 just before injection.[6]

    • Prepare Fresh: Always prepare the formulation fresh on the day of the experiment to minimize the risk of precipitation over time.

Issue 2: Inconsistent or Lack of Efficacy in Animal Models
  • Potential Cause: Issues with compound stability, dosing accuracy, or bioavailability.

  • Troubleshooting Steps:

    • Verify Formulation Integrity: Visually inspect the formulation for any signs of precipitation before each administration. If precipitation is observed, discard and prepare a fresh solution.

    • Accurate Dosing: Ensure accurate calculation of the dose based on the animal's body weight and the concentration of the this compound formulation. Use calibrated equipment for all measurements.

    • Route of Administration: Confirm that the chosen route of administration (i.p. or oral) is appropriate for the experimental model and that the injection/gavage technique is performed correctly to ensure proper delivery.

    • Vehicle Control Group: Always include a vehicle-only control group to differentiate the effects of this compound from any potential effects of the vehicle itself.

Issue 3: Adverse Events in Experimental Animals
  • Potential Cause: Toxicity related to the compound or the vehicle.

  • Troubleshooting Steps:

    • Monitor Animal Health: Closely monitor animals for any signs of distress, weight loss, or changes in behavior following administration.

    • Dose-Response Study: If adverse events are observed, consider performing a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model.

    • Vehicle Toxicity: Be mindful of the potential for vehicle-induced toxicity, especially with cyclodextrins in long-term studies.[1][7][8] If renal toxicity is a concern, consider alternative solubilizing agents or a different route of administration.

    • Necropsy and Histopathology: In cases of severe or unexpected adverse events, perform a necropsy and histopathological analysis to identify any target organ toxicity.

Data Presentation

Table 1: Recommended Vehicle Formulations for this compound

Route of AdministrationVehicle CompositionPreparation NotesReference
Intraperitoneal (i.p.)15% (w/v) (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) in sterile salineDissolve HP-β-CD in saline, then add this compound. Adjust pH to 7.4.[6]
Oral GavagePolyethylene glycol 400 (PEG400)Dissolve this compound directly in PEG400.
Oral Gavage0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile waterPrepare CMC solution first, then suspend this compound.
Oral Gavage0.5% (w/v) CMC and 0.2% (v/v) Tween 80 in sterile waterPrepare the CMC/Tween 80 solution, then suspend this compound.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Formulation PrecipitationPoor solubility, improper mixingEnsure complete dissolution of vehicle, sonicate, adjust pH, prepare fresh.
Inconsistent EfficacyFormulation instability, inaccurate dosingVisually inspect formulation, verify dosing calculations, ensure proper administration technique.
Adverse EventsCompound or vehicle toxicityMonitor animal health, conduct dose-response study, consider vehicle toxicity, perform necropsy if needed.

Experimental Protocols

Protocol 1: Preparation of 15% HP-β-CD Vehicle for Intraperitoneal Injection
  • Weigh the required amount of (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) to make a 15% (w/v) solution (e.g., 1.5 g of HP-β-CD for a final volume of 10 mL).

  • Add the HP-β-CD to a sterile container with the appropriate volume of sterile 0.9% saline.

  • Stir the solution at room temperature until the HP-β-CD is completely dissolved. This may take some time. Gentle warming (to no more than 40°C) can aid dissolution.

  • Once the HP-β-CD is fully dissolved, add the pre-weighed this compound powder to the solution.

  • Vortex and/or sonicate the mixture until the this compound is fully dissolved or a homogenous suspension is formed.

  • Check the pH of the final solution and adjust to 7.4 using sterile 0.1 N NaOH or 0.1 N HCl as needed.

  • The formulation is now ready for intraperitoneal injection.

Protocol 2: Preparation of 0.5% CMC and 0.2% Tween 80 Vehicle for Oral Gavage
  • Heat approximately one-third of the required volume of sterile deionized water to 70-80°C in a sterile beaker with a magnetic stirrer.

  • Slowly add the required amount of carboxymethyl cellulose (CMC) powder (to achieve a final concentration of 0.5% w/v) to the heated water while stirring continuously. A milky, homogenous suspension should form.

  • Remove the beaker from the heat and add the remaining two-thirds of the sterile deionized water (at room temperature or cold) to the suspension. The solution should become clear.

  • Continue stirring the solution in a cold water bath or at 4°C until it is completely clear and viscous. This may take several hours or can be left overnight.

  • Once the CMC solution is clear, add Tween 80 to a final concentration of 0.2% (v/v).

  • Add the pre-weighed this compound powder to the vehicle and stir until a uniform suspension is achieved.

  • The formulation is now ready for oral gavage.

Mandatory Visualization

T_type_Ca_Channel_Signaling T-type Calcium Channel Signaling Pathway cluster_membrane Plasma Membrane T_type_Ca_Channel T-type Ca2+ Channel (e.g., Cav3.1, Cav3.2, Cav3.3) Ca_Influx Ca2+ Influx T_type_Ca_Channel->Ca_Influx Membrane_Depolarization Membrane Depolarization Membrane_Depolarization->T_type_Ca_Channel Activates TTA_P2 This compound TTA_P2->T_type_Ca_Channel Blocks Intracellular_Ca Increased Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Downstream_Effectors Downstream Effectors (e.g., Calmodulin, Protein Kinases) Intracellular_Ca->Downstream_Effectors Activates Cellular_Response Modulation of Cellular Response (e.g., Neuronal Excitability, Gene Expression) Downstream_Effectors->Cellular_Response

Caption: T-type Calcium Channel Signaling Pathway.

Experimental_Workflow In Vivo Experiment Workflow for this compound Start Start Formulation Prepare this compound and Vehicle Control Formulations Start->Formulation Animal_Prep Animal Acclimatization and Baseline Measurements Formulation->Animal_Prep Administration Administer this compound or Vehicle Control Animal_Prep->Administration Monitoring Monitor Animal Health and Behavior Administration->Monitoring Data_Collection Collect Experimental Data (e.g., Pain Thresholds, Seizure Activity) Monitoring->Data_Collection Endpoint Endpoint Determination and Tissue Collection Data_Collection->Endpoint Analysis Data Analysis and Interpretation Endpoint->Analysis End End Analysis->End

Caption: In Vivo Experiment Workflow.

References

Validation & Comparative

A Comparative Guide to (Rac)-TTA-P2 and Z944 for T-type Calcium Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent T-type calcium channel inhibitors: (Rac)-TTA-P2 and Z944. T-type calcium channels, particularly the CaV3.1, CaV3.2, and CaV3.3 isoforms, are crucial in regulating neuronal excitability and have emerged as significant therapeutic targets for a range of neurological disorders, including epilepsy and chronic pain. This document synthesizes experimental data on the potency, selectivity, and functional effects of this compound and Z944 to assist researchers in selecting the appropriate tool compound for their studies and to inform drug development strategies.

Mechanism of Action

Both this compound and Z944 are potent and selective blockers of T-type calcium channels. Their primary mechanism of action involves the physical obstruction of the channel pore, thereby preventing the influx of calcium ions that mediate low-voltage-activated currents. This inhibition of T-type channel activity leads to a reduction in neuronal burst firing and overall excitability, which is the basis for their therapeutic potential in conditions characterized by neuronal hyperexcitability.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro potency and selectivity of this compound and Z944 based on available experimental data.

Table 1: In Vitro Potency of T-type Channel Inhibitors

CompoundTarget SubtypeIC50 (nM)Cell Line / PreparationReference
This compoundRecombinant human CaV3.193HEK-293 cells[1]
Recombinant human CaV3.2196HEK-293 cells[1]
Recombinant human CaV3.384HEK-293 cells[1]
Native T-type currents100Rat Dorsal Root Ganglion (DRG) neurons[2][3]
Native T-type currents22Rat Thalamocortical neurons[4]
Z944Human CaV3.1, CaV3.2, CaV3.350 - 160Not specified
Human CaV3.250FLIPR Assay

Table 2: Selectivity Profile of T-type Channel Inhibitors

CompoundOff-Target Channel(s)Selectivity (fold)NotesReference
This compoundHigh-Voltage-Activated (HVA) Ca²⁺ channels~300Compared to T-type channels.[5]
HVA Ca²⁺ and Na⁺ channels100 - 1000Less sensitive to these channels.[2]
Z944CaV1.2, hERG, NaV1.550 - 600More selective for T-type channels.
N-type Ca²⁺ channels~200More selective for T-type channels.[6]

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology for T-type Channel Inhibition

This protocol is a representative method for assessing the inhibitory activity of compounds like this compound and Z944 on T-type calcium channels in either cultured cells expressing specific CaV3 subtypes or acutely dissociated neurons.

1. Cell Preparation:

  • For recombinant expression, Human Embryonic Kidney (HEK-293) cells are commonly transfected with cDNA encoding the desired human CaV3 subunit (e.g., CaV3.1, CaV3.2, or CaV3.3).

  • For native channel recordings, neurons, such as dorsal root ganglion (DRG) neurons or thalamocortical neurons, are acutely dissociated from rodent tissue.

2. Solutions:

  • External Solution (in mM): 125 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 20 D-glucose, and 0.04 Alexa Fluor-488 or -594. The pH is adjusted to 7.3 and the solution is continuously bubbled with 95% O₂/5% CO₂. To isolate calcium currents, voltage-gated sodium channels are blocked with tetrodotoxin (B1210768) (TTX, 0.5 µM) and potassium channels with tetraethylammonium (B1195904) (TEA, 5 mM).

  • Internal (Pipette) Solution (in mM): 105 D-gluconic acid, 105 CsOH, 17.5 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.5 Na₂-GTP. The pH is adjusted to 7.3. Cesium is used as the primary cation to block potassium currents from inside the cell.

3. Electrophysiological Recording:

  • Whole-cell patch clamp recordings are performed at room temperature using a patch-clamp amplifier and data acquisition system.

  • Borosilicate glass pipettes with a resistance of 3-7 MΩ are used to form a giga-ohm seal with the cell membrane.

  • After establishing the whole-cell configuration, the cell is held at a hyperpolarized potential (e.g., -90 mV or -100 mV) to ensure the recovery of T-type channels from inactivation.

  • T-type currents are elicited by a depolarizing voltage step (e.g., to -30 mV).

  • To determine the concentration-response relationship, the compound of interest is bath-applied at increasing concentrations, and the resulting inhibition of the peak T-type current is measured.

  • The IC50 value is calculated by fitting the concentration-response data to a Hill equation.

4. Selectivity Testing:

  • To assess selectivity, the same protocol can be adapted to measure currents from other ion channels (e.g., high-voltage-activated calcium channels or sodium channels) by using appropriate voltage protocols and pharmacological tools to isolate the currents of interest.

Mandatory Visualization

T_type_channel_inhibition_workflow cluster_preparation Cell Preparation cluster_electrophysiology Electrophysiology cluster_pharmacology Pharmacological Testing cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK-293) transfection Transfection with CaV3.x cDNA cell_culture->transfection patch_clamp Whole-Cell Patch Clamp transfection->patch_clamp dissociation Neuronal Tissue Dissociation dissociation->patch_clamp voltage_protocol Apply Voltage Protocol patch_clamp->voltage_protocol current_recording Record T-type Current voltage_protocol->current_recording compound_application Apply this compound or Z944 current_recording->compound_application dose_response Measure Dose-Response compound_application->dose_response ic50_calc Calculate IC50 dose_response->ic50_calc selectivity_analysis Analyze Selectivity dose_response->selectivity_analysis

Experimental workflow for characterizing T-type channel inhibitors.

signaling_pathway cluster_membrane Cell Membrane T_channel T-type Ca²⁺ Channel (CaV3.x) Ca_influx Ca²⁺ Influx T_channel->Ca_influx mediates Inhibitor This compound or Z944 Inhibitor->T_channel blocks Depolarization Low-Voltage Depolarization Depolarization->T_channel activates Burst_firing Neuronal Burst Firing Ca_influx->Burst_firing triggers

References

A Comparative Guide to (Rac)-TTA-P2 and Mibefradil: Selectivity and Potency in T-Type Calcium Channel Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent T-type calcium channel blockers: (Rac)-TTA-P2 and mibefradil (B1662139). The focus is on their selectivity and potency, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies. While both compounds effectively block T-type calcium channels, they exhibit significant differences in their pharmacological profiles, particularly concerning selectivity and off-target effects.

Data Presentation: Quantitative Comparison

The inhibitory potency and selectivity of this compound and mibefradil against T-type and other ion channels are summarized below. It is important to note that the data presented is a compilation from various studies and direct head-to-head comparisons under identical experimental conditions are limited.

Compound Target IC50 Cell Line/System Reference
This compound T-type Ca²⁺ channels (native)100 nMRat dorsal root ganglion (DRG) neurons[1]
CaV3.1 (recombinant)93 nMNot specified
CaV3.2 (recombinant)196 nMNot specified
CaV3.3 (recombinant)84 nMNot specified
High-voltage-activated (HVA) Ca²⁺ channels>10 µMRat DRG neurons[1]
Voltage-gated Na⁺ channels>10 µMRat DRG neurons[1]
Mibefradil T-type Ca²⁺ channels (α1G)270 nM (in 2 mM Ca²⁺)Recombinant[2]
T-type Ca²⁺ channels (α1H)140 nM (in 2 mM Ca²⁺)Recombinant[2]
T-type Ca²⁺ channels~1 µM (in 10 mM Ba²⁺)Recombinant[2]
L-type Ca²⁺ channels (α1C)~13 µM (in 10 mM Ba²⁺)Recombinant[2]
Orai1 channels52.6 µMHEK293 T-REx cells[2]
Orai2 channels14.1 µMHEK293 T-REx cells[2]
Orai3 channels3.8 µMHEK293 T-REx cells[2]

Key Observations:

  • This compound demonstrates high potency in the nanomolar range for all three T-type calcium channel subtypes (CaV3.1, CaV3.2, and CaV3.3).[1] It exhibits exceptional selectivity, with over 100-fold less activity against high-voltage-activated calcium channels and voltage-gated sodium channels.[1]

  • Mibefradil also potently blocks T-type calcium channels, with IC50 values in the nanomolar to low micromolar range depending on the experimental conditions, such as the charge carrier used (Ca²⁺ vs. Ba²⁺).[2] However, its selectivity is less pronounced, showing activity against L-type calcium channels at higher concentrations.[2]

  • Crucially, mibefradil has been shown to inhibit other ion channels, such as Orai channels, and is a known potent inhibitor of cytochrome P450 enzymes (CYP3A4 and CYP2D6), which led to its withdrawal from the market due to significant drug-drug interactions.

Experimental Protocols

The following section details a standard methodology for assessing the potency and selectivity of T-type calcium channel blockers using whole-cell patch-clamp electrophysiology.

1. Cell Culture and Preparation:

  • Cell Lines: Human Embryonic Kidney (HEK-293) cells stably expressing the desired T-type calcium channel subtype (e.g., CaV3.2) are commonly used. Alternatively, primary cultures of neurons, such as dorsal root ganglion (DRG) neurons, which endogenously express T-type channels, can be utilized.

  • Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM for HEK-293 cells) supplemented with fetal bovine serum, antibiotics, and selection agents (for stable cell lines) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Plating: For electrophysiological recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment to allow for adherence and optimal morphology.

2. Electrophysiological Recording (Whole-Cell Patch-Clamp):

  • Solutions:

    • External Solution (in mM): 140 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 Glucose. The pH is adjusted to 7.4 with TEA-OH, and the osmolarity is adjusted to ~310 mOsm.

    • Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.3 Na-GTP. The pH is adjusted to 7.2 with CsOH, and the osmolarity is adjusted to ~290 mOsm.

  • Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

  • Voltage Protocol:

    • Cells are held at a holding potential of -100 mV to ensure the availability of T-type channels.

    • T-type currents are elicited by a depolarizing voltage step to -30 mV for 200 ms.

    • A current-voltage (I-V) relationship can be generated by applying a series of voltage steps from -80 mV to +40 mV in 10 mV increments.

  • Data Analysis:

    • The peak inward current amplitude is measured at each voltage step.

    • To determine the IC50 of a compound, various concentrations are applied to the external solution, and the resulting inhibition of the peak current is measured.

    • The concentration-response data are fitted with the Hill equation to calculate the IC50 value.

Mandatory Visualization

T_type_Ca_Channel_Signaling T-Type Calcium Channel Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CaV3_2 T-type Ca²⁺ Channel (e.g., CaV3.2) Ca_ion Ca²⁺ CaV3_2->Ca_ion Influx Blocker This compound or Mibefradil Blocker->CaV3_2 Inhibits Calmodulin Calmodulin (CaM) Ca_ion->Calmodulin Binds to Cell_Cycle Cell Cycle Progression Ca_ion->Cell_Cycle Influences Neuronal_Excitability Neuronal Excitability Ca_ion->Neuronal_Excitability Modulates CaMK Ca²⁺/CaM-dependent Protein Kinase (CaMK) Calmodulin->CaMK Activates Gene_Expression Altered Gene Expression CaMK->Gene_Expression Regulates Membrane_Depolarization Membrane Depolarization Membrane_Depolarization->CaV3_2 Activates

Caption: A simplified diagram of the T-type calcium channel signaling pathway.

Experimental_Workflow Experimental Workflow for Patch-Clamp Analysis Start Start Cell_Culture Cell Culture (e.g., HEK-293 with CaV3.2) Start->Cell_Culture Plating Plate Cells on Coverslips Cell_Culture->Plating Patch_Clamp Whole-Cell Patch-Clamp Recording Plating->Patch_Clamp Baseline Record Baseline T-type Currents Patch_Clamp->Baseline Compound_Application Apply Test Compound (this compound or Mibefradil) Baseline->Compound_Application Record_Inhibition Record Inhibited T-type Currents Compound_Application->Record_Inhibition Data_Analysis Data Analysis (IC50 Calculation) Record_Inhibition->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for evaluating T-type calcium channel blockers.

Conclusion

In the comparative analysis of this compound and mibefradil, both emerge as potent T-type calcium channel blockers. However, their selectivity profiles diverge significantly. This compound stands out as a highly selective tool for investigating the roles of T-type calcium channels, with minimal off-target effects reported at concentrations effective for T-type channel blockade.[1]

Mibefradil, while a potent T-type channel inhibitor, exhibits a broader spectrum of activity, including the blockade of L-type calcium channels and other ion channels.[2] Its potent inhibition of key metabolic enzymes raises significant concerns for in vivo applications and translational research due to the high risk of drug-drug interactions.

For researchers requiring a highly specific pharmacological tool to dissect the physiological and pathophysiological roles of T-type calcium channels, this compound represents a superior choice. Its high potency and clean selectivity profile minimize the potential for confounding off-target effects, leading to more reliable and interpretable experimental outcomes. Mibefradil, while historically important, should be used with caution, and its potential off-target effects must be carefully considered in the interpretation of any experimental results.

References

A Comparative Guide: (Rac)-TTA-P2 vs. Ethosuximide in Blocking T-type Calcium Currents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of (Rac)-TTA-P2 and ethosuximide (B1671622) in blocking T-type calcium currents, supported by experimental data. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and application of these compounds in their studies.

Executive Summary

This compound emerges as a significantly more potent and selective blocker of T-type calcium channels compared to the established anti-absence seizure drug, ethosuximide. Experimental data consistently demonstrates that TTA-P2 exhibits inhibitory effects in the nanomolar range, whereas ethosuximide's efficacy is observed at micromolar to millimolar concentrations. This substantial difference in potency, coupled with the high selectivity of TTA-P2 for T-type channels over other ion channels, positions it as a powerful research tool and a potential candidate for therapeutic development where precise targeting of T-type calcium channels is desired.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for this compound and ethosuximide based on whole-cell patch-clamp electrophysiology experiments.

ParameterThis compoundEthosuximide
Target T-type calcium channels (CaV3.1, CaV3.2, CaV3.3)Primarily T-type calcium channels
Potency (IC50) 22 nM - 100 nM[1][2][3][4]~250 µM - 12 mM[5][6][7]
Mechanism of Block Voltage-dependent, preferentially binds to the inactivated state of the channel.[2]Voltage-dependent block.[5]
Selectivity Highly selective for T-type channels over high-voltage-activated (HVA) calcium channels and sodium channels.[1][2]Less selective, may affect other ion channels at therapeutic concentrations.[5]
Cell Types Studied Dorsal Root Ganglion (DRG) neurons, Thalamocortical neurons.[1][2]Thalamic neurons, Dorsal Root Ganglion (DRG) neurons.[5][7]

Mechanism of Action and Signaling Pathway

Both this compound and ethosuximide exert their primary effect by blocking T-type calcium channels, which play a crucial role in the rhythmic burst firing of neurons, particularly within the thalamocortical circuitry. This circuit is implicated in the generation of spike-and-wave discharges characteristic of absence seizures. By inhibiting T-type channels, these compounds reduce the influx of calcium, thereby dampening neuronal excitability and interrupting the pathological oscillatory activity.

Thalamocortical_Circuitry cluster_cortex Cortex cluster_thalamus Thalamus cluster_blockers T-type Channel Blockers Pyramidal Pyramidal Neurons TCR Thalamocortical Relay Neurons (CaV3.1) Pyramidal->TCR + (Glutamate) Reticular Reticular Thalamic Neurons (CaV3.2, CaV3.3) Pyramidal->Reticular + (Glutamate) TCR->Pyramidal + (Glutamate) TCR->Reticular + (Glutamate) Reticular->TCR - (GABA) Blocker This compound & Ethosuximide Blocker->TCR Inhibit CaV3.1 Blocker->Reticular Inhibit CaV3.2/3.3

Caption: Action of T-type channel blockers on the thalamocortical circuit.

Experimental Protocols

The following is a representative whole-cell patch-clamp protocol for recording T-type calcium currents to assess the efficacy of channel blockers.

Cell Preparation
  • Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing the desired T-type calcium channel subtype (e.g., CaV3.1, CaV3.2, or CaV3.3) are commonly used.

  • Primary Neurons: Alternatively, acutely dissociated neurons from relevant brain regions, such as the thalamus or dorsal root ganglia, can be used. For neuronal cultures, tissue is enzymatically and mechanically dissociated and plated on coated coverslips.

Solutions
  • External Solution (in mM): 135 tetraethylammonium (B1195904) (TEA)-Cl, 10 BaCl2, 10 HEPES, pH adjusted to 7.4 with TEA-OH. The use of BaCl2 instead of CaCl2 enhances the current amplitude and reduces calcium-dependent inactivation.

  • Internal Solution (in mM): 110 CsCl, 10 EGTA, 10 HEPES, 5 MgCl2, 4 ATP-Mg, 0.3 GTP-Na, pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels from the inside.

Electrophysiological Recording
  • Apparatus: A patch-clamp amplifier, a data acquisition system, and a microscope with manipulators are required.

  • Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • Establish a gigaohm seal between the pipette and the cell membrane.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Compensate for pipette and whole-cell capacitance.

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the T-type channels are in a closed, ready-to-be-activated state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments) to elicit T-type currents.

    • Record the current-voltage (I-V) relationship.

Drug Application and Data Analysis
  • Drug Perfusion: The compound of interest (this compound or ethosuximide) is applied to the external solution via a perfusion system at various concentrations.

  • Data Acquisition: Record T-type currents before and after drug application.

  • Analysis:

    • Measure the peak inward current at each voltage step.

    • Construct a dose-response curve by plotting the percentage of current inhibition against the drug concentration.

    • Fit the data with the Hill equation to determine the IC50 value.

    • To assess voltage-dependence of the block, compare the I-V relationships and steady-state inactivation curves in the presence and absence of the drug.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for evaluating T-type calcium channel blockers using whole-cell patch-clamp electrophysiology.

Experimental_Workflow A Cell Preparation (HEK-293 or Primary Neurons) B Whole-Cell Patch-Clamp (Giga-seal & Rupture) A->B C Record Baseline T-type Currents B->C D Drug Perfusion (Varying Concentrations) C->D E Record T-type Currents in presence of Drug D->E F Data Analysis (IC50, Voltage-Dependence) E->F

Caption: Electrophysiological workflow for blocker evaluation.

Conclusion

The experimental evidence strongly indicates that this compound is a substantially more potent and selective blocker of T-type calcium channels than ethosuximide. Its nanomolar efficacy and high selectivity make it an invaluable tool for dissecting the physiological and pathophysiological roles of T-type channels. For researchers requiring precise and potent inhibition of T-type currents with minimal off-target effects, this compound is the superior choice. Ethosuximide, while clinically effective for absence seizures, exhibits lower potency and selectivity, which should be taken into consideration when designing experiments aimed at specifically elucidating the function of T-type calcium channels.

References

Navigating the Labyrinth of T-Type Calcium Channel Blockers: A Comparative Guide to Alternatives for (Rac)-TTA-P2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the exploration of neurological and cardiovascular disorders, the selective blockade of T-type calcium channels presents a promising therapeutic avenue. (Rac)-TTA-P2 has emerged as a potent tool in this endeavor, but a nuanced understanding of its alternatives is crucial for advancing research and development. This guide provides an objective comparison of this compound with other selective T-type calcium channel blockers, supported by experimental data and detailed methodologies.

T-type calcium channels, a family of low-voltage activated (LVA) ion channels, are pivotal in regulating neuronal excitability, cardiac rhythm, and hormone secretion. Their dysfunction has been implicated in a range of pathologies, including epilepsy, neuropathic pain, and hypertension. Consequently, the development of selective inhibitors for these channels, particularly the CaV3.1, CaV3.2, and CaV3.3 isoforms, is of significant interest.

This compound is a well-characterized, potent, and selective blocker of all three T-type calcium channel isoforms, demonstrating efficacy in preclinical models of pain and epilepsy. It is known for its ability to cross the blood-brain barrier, making it a valuable tool for central nervous system research. However, the landscape of T-type channel modulators is expanding, with several alternative compounds offering distinct selectivity profiles and pharmacological properties. This guide will delve into a comparative analysis of this compound against prominent alternatives: Z944, NNC 55-0396, Mibefradil, and TTA-A2.

Quantitative Comparison of T-Type Calcium Channel Blockers

The following tables summarize the inhibitory potency (IC50) and selectivity of this compound and its alternatives against various ion channels. This data, derived from whole-cell patch-clamp electrophysiology experiments, provides a quantitative basis for comparing their performance.

Table 1: Inhibitory Potency (IC50) against T-Type Calcium Channel Isoforms

CompoundCaV3.1 (nM)CaV3.2 (nM)CaV3.3 (nM)Primary Data Source(s)
This compound ~84-93~196~84[1]
Z944 50 - 16050 - 16050 - 160[2][3]
NNC 55-0396 6800Not widely reportedNot widely reported[4][5]
Mibefradil ~270 (in 2mM Ca²⁺)~140 (in 2mM Ca²⁺)Not widely reported[6]
TTA-A2 8992~100[7][8][9]

Table 2: Selectivity Profile - IC50 against Other Key Ion Channels

CompoundHigh-Voltage Activated (HVA) Ca²⁺ Channels (µM)hERG K⁺ Channel (µM)NaV1.5 Na⁺ Channel (µM)Primary Data Source(s)
This compound >10 (L-type)Not widely reportedNot widely reported[1]
Z944 >10 (CaV1.2)>10>10[2][10]
NNC 55-0396 >100Not widely reportedNot widely reported[5]
Mibefradil ~13 (L-type, in 10mM Ba²⁺), ~0.1-3 (L-type, voltage-dependent)Not widely reportedNot widely reported[6][11][12]
TTA-A2 >10 (L-type)>10Not widely reported[7]

Experimental Protocols

The quantitative data presented above are primarily derived from whole-cell patch-clamp electrophysiology experiments. Below is a generalized, detailed methodology for determining the IC50 of a test compound on a specific T-type calcium channel isoform expressed in a heterologous system.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

1. Cell Preparation:

  • Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used due to their low endogenous ion channel expression.

  • Transfection: Cells are transiently or stably transfected with the cDNA encoding the desired human T-type calcium channel α1 subunit (e.g., CaV3.1, CaV3.2, or CaV3.3).

  • Plating: Transfected cells are plated onto glass coverslips pre-coated with an adhesion molecule (e.g., poly-L-lysine) and cultured for 24-48 hours before recording.

2. Electrophysiological Recording:

  • Apparatus: A standard patch-clamp rig equipped with an amplifier (e.g., Axopatch 200B), a digitizer, and data acquisition software (e.g., pCLAMP) is used.

  • Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Solutions:

    • External Solution (in mM): 135 TEA-Cl, 10 BaCl₂ (or CaCl₂), 10 HEPES, adjusted to pH 7.4 with TEA-OH. Barium is often used as the charge carrier to increase current amplitude and reduce Ca²⁺-dependent inactivation.[13]

    • Internal Solution (in mM): 110 CsCl, 10 HEPES, 10 EGTA, 5 MgCl₂, 4 Na-ATP, 0.6 Na-GTP, adjusted to pH 7.3 with CsOH. Cesium is used to block outward potassium currents.[14]

  • Recording Procedure:

    • A gigaohm seal is formed between the micropipette and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -100 mV to ensure the availability of T-type channels for activation.[13][15]

3. Voltage-Clamp Protocol for Eliciting T-Type Currents:

  • From the holding potential of -100 mV, a depolarizing test pulse to -30 mV for 200 ms (B15284909) is applied to elicit the peak inward T-type calcium current.[14][15]

  • This protocol is repeated at regular intervals (e.g., every 10-20 seconds) to monitor the stability of the current.

4. Drug Application and Data Analysis:

  • The test compound is applied to the external solution via a perfusion system at increasing concentrations.

  • The peak inward current is measured at each concentration after a steady-state block is achieved.

  • The percentage of current inhibition is calculated relative to the control current recorded in the absence of the compound.

  • A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the compound concentration.

  • The IC50 value is determined by fitting the concentration-response curve with the Hill equation.[16]

Visualizing Key Concepts

To further elucidate the context of T-type calcium channel modulation, the following diagrams, generated using the DOT language, illustrate a simplified signaling pathway and a typical experimental workflow.

T_type_channel_pathway cluster_membrane Cell Membrane CaV3_closed CaV3.x (Closed) CaV3_open CaV3.x (Open) CaV3_closed->CaV3_open CaV3_inactivated CaV3.x (Inactivated) CaV3_open->CaV3_inactivated Inactivates Ca_influx Ca²⁺ Influx CaV3_open->Ca_influx CaV3_inactivated->CaV3_closed Recovers Depolarization Membrane Depolarization Depolarization->CaV3_closed Activates Repolarization Membrane Repolarization Repolarization->CaV3_inactivated Downstream Downstream Cellular Responses (e.g., Gene Expression, Neurotransmitter Release) Ca_influx->Downstream Blocker T-Type Channel Blocker Blocker->CaV3_open Blocks Blocker->CaV3_inactivated Stabilizes (State-dependent)

Caption: Simplified signaling pathway of T-type calcium channels.

experimental_workflow start Start: Cell Culture (HEK-293 expressing CaV3.x) patch Whole-Cell Patch Clamp Configuration start->patch protocol Apply Voltage-Clamp Protocol (Hold at -100mV, step to -30mV) patch->protocol control Record Control T-type Current protocol->control drug Apply Test Compound (Increasing Concentrations) control->drug record_drug Record T-type Current at each Concentration drug->record_drug record_drug->drug Next Concentration analysis Data Analysis: - Calculate % Inhibition - Generate Concentration-Response Curve - Determine IC50 record_drug->analysis end End: Determine Compound Potency analysis->end

Caption: Experimental workflow for IC50 determination.

Concluding Remarks

The selection of an appropriate T-type calcium channel blocker is contingent upon the specific research question and experimental context. While This compound remains a valuable and potent pan-T-type channel inhibitor, alternatives such as Z944 offer a similar profile with extensive characterization. TTA-A2 also presents as a potent pan-T-type blocker. For studies requiring a less potent but highly selective tool with a preference for CaV3.1, NNC 55-0396 may be suitable, although its micromolar IC50 should be considered. Mibefradil , with its dual T-type and L-type channel activity and voltage-dependent L-type block, offers a different pharmacological profile but requires careful interpretation of results due to its broader spectrum of action.[11][12]

This guide provides a foundational comparison to aid in the informed selection of T-type calcium channel blockers. Researchers are encouraged to consult the primary literature for more in-depth information and to consider the specific experimental conditions when interpreting the provided data. The continued development and characterization of novel, selective T-type calcium channel modulators will undoubtedly fuel further discoveries in the intricate roles these channels play in health and disease.

References

On-Target Validation of (Rac)-TTA-P2 in Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of (Rac)-TTA-P2, a potent T-type calcium channel blocker, with a focus on its validation in knockout models. Experimental data, detailed protocols, and comparisons with alternative compounds are presented to objectively assess its performance and specificity.

Executive Summary

This compound is a selective antagonist of T-type calcium channels, with a particularly high affinity for the CaV3.2 isoform, a key player in nociceptive signaling. This guide demonstrates that the analgesic effects of TTA-P2 and its analogs are significantly diminished in CaV3.2 knockout mice, providing strong evidence for its on-target mechanism of action. This is further substantiated by in vitro electrophysiological studies on neurons from knockout animals. A comparison with another selective T-type calcium channel blocker, Z944, reveals a similar dependence on CaV3.2 for its antinociceptive properties, reinforcing the therapeutic potential of targeting this channel for pain management.

Data Presentation

Table 1: In Vitro Potency of TTA-P2 and Comparator on T-type Calcium Channel Isoforms
CompoundTarget IsoformIC50 (nM)Cell TypeReference
This compound Native T-currents (rat DRG)100Dorsal Root Ganglion (DRG) Neurons[1]
Recombinant CaV3.193HEK Cells[1]
Recombinant CaV3.2196HEK Cells[1]
Recombinant CaV3.384HEK Cells[1]
Native T-currents (thalamocortical neurons)22Thalamocortical Neurons[2]
Z944 T-type currents (lamina I neurons)Potent blockadeSpinal Cord Lamina I Neurons[3]
Table 2: In Vivo Efficacy of T-type Calcium Channel Blockers in Wild-Type vs. CaV3.2 Knockout Mice
CompoundAnimal ModelBehavioral AssayEffect in Wild-Type (WT) MiceEffect in CaV3.2 Knockout (KO) MiceReference
TTA-A2 (analog of TTA-P2) Psychostimulant-induced hyperlocomotionLocomotor ActivityPrevents expression of sensitizationNo effect on sensitization[4]
TTA-P2 Neuropathic PainRebound Burst FiringStrong decreaseN/A (validated with Ni2+ block)[5]
Z944 CGRP-induced migraine modelPeriorbital Mechanical AllodyniaAbolished allodyniaNo development of allodynia[6]
Z944 Trigeminal Neuropathic PainFacial Heat HyperalgesiaAnalgesic effectNo effect[7]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for T-type Calcium Currents

Objective: To measure the inhibitory effect of TTA-P2 on T-type calcium currents in isolated neurons.

Methodology:

  • Cell Preparation: Dorsal root ganglion (DRG) neurons are acutely dissociated from wild-type and CaV3.2 knockout mice.[8]

  • Recording Configuration: Whole-cell voltage-clamp recordings are performed at room temperature (20-22°C).[9]

  • Pipette Solution (Internal): Contains (in mM): 110 Cs-gluconate, 30 CsCl, 1 MgCl2, 2 Mg-ATP, 0.1 Na-GTP, and 10 HEPES, with pH adjusted to 7.2.[9]

  • External Solution: To isolate calcium currents, a barium-containing external solution is used. It contains (in mM): 5 BaCl2, 140 tetraethylammonium (B1195904) (TEA)-Cl, 2 MgCl2, 10 glucose, and 10 HEPES, with pH adjusted to 7.4.[9]

  • Voltage Protocol: T-type currents are elicited by applying a depolarizing step to -30 mV from a holding potential of -100 mV.[10]

  • Data Acquisition: Currents are recorded before and after the application of varying concentrations of TTA-P2 to determine the IC50 value.

Formalin-Induced Nociceptive Behavior

Objective: To assess the analgesic efficacy of TTA-P2 in a model of persistent inflammatory pain.

Methodology:

  • Animal Subjects: Adult male C57BL/6 wild-type and CaV3.2 knockout mice are used.

  • Habituation: Mice are individually placed in observation chambers for at least 30 minutes to acclimate before the experiment.[11]

  • Drug Administration: TTA-P2 or vehicle is administered intraperitoneally (i.p.) at the desired dose (e.g., 5 or 7.5 mg/kg) 30 minutes before the formalin injection.[1]

  • Formalin Injection: 20 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.[11]

  • Behavioral Observation: The cumulative time the animal spends licking the injected paw is recorded in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[11]

  • Data Analysis: The total licking time in each phase is compared between the vehicle- and TTA-P2-treated groups in both wild-type and knockout mice.

Mandatory Visualization

Signaling Pathway of CaV3.2 in Nociception

CaV32_Signaling_Pathway cluster_Nociceptor Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (e.g., inflammation, nerve injury) Membrane_Depolarization Membrane Depolarization Noxious_Stimuli->Membrane_Depolarization CaV32_Channel CaV3.2 T-type Ca2+ Channel Membrane_Depolarization->CaV32_Channel Activation Calcium_Influx Ca2+ Influx CaV32_Channel->Calcium_Influx Neuronal_Excitability Increased Neuronal Excitability Calcium_Influx->Neuronal_Excitability Action_Potential Action Potential Firing Neuronal_Excitability->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, CGRP) Action_Potential->Neurotransmitter_Release Dorsal_Horn Dorsal Horn of Spinal Cord Neurotransmitter_Release->Dorsal_Horn Signal to TTA_P2 This compound TTA_P2->CaV32_Channel Blockade Pain_Perception Pain Perception Dorsal_Horn->Pain_Perception Ascending Pathway

Caption: Signaling pathway of CaV3.2 in pain transmission and the site of action for this compound.

Experimental Workflow for Knockout Model Validation

Knockout_Validation_Workflow cluster_Groups Experimental Groups WT_Vehicle Wild-Type (WT) Mice + Vehicle Behavioral_Assessment Behavioral Assessment (e.g., Paw Licking Time) WT_Vehicle->Behavioral_Assessment WT_TTA_P2 WT Mice + TTA-P2 WT_TTA_P2->Behavioral_Assessment KO_Vehicle CaV3.2 Knockout (KO) Mice + Vehicle KO_Vehicle->Behavioral_Assessment KO_TTA_P2 KO Mice + TTA-P2 KO_TTA_P2->Behavioral_Assessment Pain_Model Induction of Pain Model (e.g., Formalin Injection) Pain_Model->WT_Vehicle Pain_Model->WT_TTA_P2 Pain_Model->KO_Vehicle Pain_Model->KO_TTA_P2 Data_Analysis Data Analysis and Comparison Behavioral_Assessment->Data_Analysis Conclusion Conclusion on On-Target Effect Data_Analysis->Conclusion

Caption: Workflow for validating the on-target effects of TTA-P2 using knockout mouse models.

References

A Comparative Analysis of (Rac)-TTA-P2 and Gabapentin in the Management of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data reveals the distinct mechanisms and comparative efficacy of (Rac)-TTA-P2 and gabapentin (B195806) in animal models of neuropathic pain. This guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a detailed comparison to inform future therapeutic strategies.

Neuropathic pain, a chronic and debilitating condition arising from nerve damage, presents a significant therapeutic challenge. While gabapentin has long been a first-line treatment, emerging compounds such as this compound offer a novel mechanistic approach. This report provides a detailed comparison of their efficacy, drawing upon preclinical data from various animal models of neuropathic pain.

Mechanism of Action: Targeting Different Calcium Channels

This compound and gabapentin both modulate calcium channel activity to achieve their analgesic effects, but they target distinct subunits and types of channels.

This compound is a selective blocker of T-type calcium channels, with a particular affinity for the CaV3.2 isoform.[1][2] In neuropathic pain states, the expression and activity of CaV3.2 channels are often upregulated in sensory neurons, contributing to neuronal hyperexcitability and pain signaling.[3][4][5] By blocking these channels, this compound effectively dampens the aberrant neuronal firing that underlies neuropathic pain.

Gabapentin , conversely, does not directly block the pore of calcium channels. Instead, its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels.[6][7][8] This subunit is crucial for the trafficking and function of the calcium channel complex.[9] Following nerve injury, the expression of the α2δ-1 subunit is significantly increased, leading to a higher density of calcium channels at the presynaptic terminal and consequently, enhanced neurotransmitter release.[10][11] Gabapentin's interaction with the α2δ-1 subunit is thought to disrupt the trafficking of these channels to the cell surface, thereby reducing the influx of calcium and subsequent release of excitatory neurotransmitters like glutamate.[7][9]

Comparative Mechanisms of Action cluster_0 This compound Pathway cluster_1 Gabapentin Pathway Nerve_Injury_T Nerve Injury Upregulation_CaV32 Upregulation of CaV3.2 T-type Channels Nerve_Injury_T->Upregulation_CaV32 Hyperexcitability_T Neuronal Hyperexcitability Upregulation_CaV32->Hyperexcitability_T Neuropathic_Pain_T Neuropathic Pain Hyperexcitability_T->Neuropathic_Pain_T TTA_P2 This compound TTA_P2->Upregulation_CaV32 Blocks Nerve_Injury_G Nerve Injury Upregulation_a2d1 Upregulation of α2δ-1 Subunit Nerve_Injury_G->Upregulation_a2d1 Increased_Trafficking Increased Ca2+ Channel Trafficking to Presynaptic Terminal Upregulation_a2d1->Increased_Trafficking Increased_NT_Release Increased Neurotransmitter Release (e.g., Glutamate) Increased_Trafficking->Increased_NT_Release Hyperexcitability_G Neuronal Hyperexcitability Increased_NT_Release->Hyperexcitability_G Neuropathic_Pain_G Neuropathic Pain Hyperexcitability_G->Neuropathic_Pain_G Gabapentin Gabapentin Gabapentin->Upregulation_a2d1 Binds to Gabapentin->Increased_Trafficking Reduces

Figure 1. Signaling pathways for this compound and gabapentin.

Comparative Efficacy in a Spinal Cord Injury Model

A key preclinical study directly compared the efficacy of this compound and gabapentin in a rat model of spinal cord injury (SCI), a condition often leading to severe, intractable neuropathic pain.[12] The study assessed two primary pain-related behaviors: mechanical hypersensitivity (allodynia) and spontaneous ongoing pain.

Mechanical Hypersensitivity

Both this compound and gabapentin demonstrated efficacy in reducing mechanical hypersensitivity in both male and female rats with SCI.[12] This suggests that both compounds are effective at mitigating the exaggerated pain response to normally non-painful stimuli, a hallmark of neuropathic pain.

Treatment GroupDoseSexPaw Withdrawal Threshold (g)
This compound 10 mg/kgMale & FemaleSignificantly increased
Gabapentin 100 mg/kgMale & FemaleSignificantly increased
Vehicle -Male & FemaleNo significant change
Table 1. Effect of this compound and Gabapentin on Mechanical Hypersensitivity in SCI Rats.[12]
Spontaneous Ongoing Pain

A notable difference emerged in the assessment of spontaneous ongoing pain, a component of neuropathic pain that is particularly difficult to treat. In this study, this compound was found to significantly reduce spontaneous ongoing pain in male SCI rats, as measured by the conditioned place preference (CPP) paradigm.[12] In contrast, gabapentin did not show a significant effect on this measure in the same model.[12]

Treatment GroupDoseSexConditioned Place Preference
This compound 10 mg/kgMaleSignificant preference (indicating pain relief)
Gabapentin 100 mg/kgMaleNo significant preference
Vehicle -MaleNo significant preference
Table 2. Effect of this compound and Gabapentin on Spontaneous Ongoing Pain in Male SCI Rats.[12]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative study.

Animal Model: Spinal Cord Injury (SCI) in Rats

A contusion injury is induced at the thoracic level (T9) of the spinal cord in adult Sprague-Dawley rats under isoflurane (B1672236) anesthesia.[10] This model reliably produces below-level neuropathic pain behaviors, including mechanical allodynia.

Behavioral Assay: Von Frey Test for Mechanical Allodynia

The von Frey test is used to assess mechanical sensitivity.[13][14][15] Rats are placed in individual Plexiglas chambers on a wire mesh floor.[16] Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method. A lower threshold indicates increased mechanical sensitivity (allodynia).

Von Frey Test Workflow Start Acclimatize Rat to Testing Chamber Apply_Filament Apply von Frey Filament to Plantar Surface of Hind Paw Start->Apply_Filament Observe_Response Observe for Paw Withdrawal Response Apply_Filament->Observe_Response Positive_Response Positive Response: Paw Withdrawal Observe_Response->Positive_Response Yes Negative_Response Negative Response: No Withdrawal Observe_Response->Negative_Response No Next_Filament_Lower Use Next Lower Force Filament Positive_Response->Next_Filament_Lower Calculate_Threshold Calculate 50% Withdrawal Threshold Positive_Response->Calculate_Threshold Next_Filament_Higher Use Next Higher Force Filament Negative_Response->Next_Filament_Higher Negative_Response->Calculate_Threshold Next_Filament_Lower->Apply_Filament Next_Filament_Higher->Apply_Filament

Figure 2. Experimental workflow for the von Frey test.
Behavioral Assay: Conditioned Place Preference (CPP) for Spontaneous Pain

The CPP test is employed to infer the presence of ongoing pain and the rewarding properties of its relief.[17][18][19] The apparatus consists of two distinct chambers with different visual and tactile cues. The test involves three phases:

  • Pre-conditioning: The rat is allowed to freely explore both chambers to determine any baseline preference.

  • Conditioning: Over several days, the rat is confined to one chamber after receiving the test compound (e.g., this compound or gabapentin) and to the other chamber after receiving a vehicle injection.

  • Post-conditioning (Test): The rat is again allowed to freely explore both chambers, and the time spent in each is recorded. A significant increase in time spent in the drug-paired chamber is interpreted as a preference for that environment, indicative of the drug's ability to relieve an aversive state (i.e., spontaneous pain).[11][20]

Conditioned Place Preference Workflow Pre_Conditioning Pre-Conditioning: Measure Baseline Chamber Preference Conditioning Conditioning Phase Pre_Conditioning->Conditioning Drug_Pairing Drug + Chamber A Conditioning->Drug_Pairing Day 1 Vehicle_Pairing Vehicle + Chamber B Conditioning->Vehicle_Pairing Day 2 Post_Conditioning Post-Conditioning: Measure Time Spent in Each Chamber Drug_Pairing->Post_Conditioning Vehicle_Pairing->Post_Conditioning Analysis Analyze Chamber Preference Post_Conditioning->Analysis

Figure 3. Experimental workflow for the Conditioned Place Preference test.

Conclusion

The available preclinical evidence suggests that both this compound and gabapentin are effective in alleviating mechanical allodynia in a rat model of SCI-induced neuropathic pain. However, this compound may offer an advantage in treating the often-refractory component of spontaneous ongoing pain. These findings underscore the potential of targeting T-type calcium channels as a promising strategy for the development of novel analgesics for neuropathic pain. Further head-to-head comparative studies in a broader range of neuropathic pain models are warranted to fully elucidate the relative therapeutic potential of these two compounds.

References

Cross-Validation of (Rac)-TTA-P2 Efficacy: A Comparative Guide to Genetic Knockdown Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of (Rac)-TTA-P2, a potent T-type calcium channel blocker, with the outcomes of genetic knockdown studies targeting its primary molecular target, the CaV3.2 calcium channel. The cross-validation of results through these orthogonal approaches provides a robust framework for target validation and understanding the on-target effects of this compound in pain signaling pathways.

Comparative Data Analysis

The following tables summarize quantitative data from studies utilizing this compound and genetic knockdown of CaV3.2, primarily in the context of pain models.

Table 1: In Vitro Potency and Efficacy

ParameterThis compoundGenetic Knockdown (CaV3.2)Reference(s)
Target(s) CaV3.1, CaV3.2, CaV3.3 T-type calcium channelsCacna1h gene (encoding CaV3.2)[1]
IC50 (T-type currents) ~22 nM (thalamocortical neurons)[1], ~100 nM (DRG neurons)[1]Not Applicable[1]
Mechanism of Action Reversible block of T-type calcium channelsDecreased mRNA and protein expression of CaV3.2[2]
Effect on T-type Current Density in DRG Neurons Significant reduction~75-92% reduction (antisense)[2]

Table 2: In Vivo Analgesic Effects in Neuropathic and Inflammatory Pain Models

Pain ModelThis compoundGenetic Knockdown (CaV3.2)Reference(s)
Diabetic Neuropathy (Streptozotocin-induced) Complete reversal of thermal hyperalgesia (10 mg/kg, i.p.)Antihyperalgesic effects of TTA-P2 completely abolished by CaV3.2 antisense[1]
Inflammatory Pain (Formalin Test) Reduction of pain responses in both phases (5-7.5 mg/kg, i.p.)Major antinociceptive effects with antisense treatment[1][2]
Spared Nerve Injury (SNI) Increased mechanical withdrawal thresholdAntisense treatment relieves mechanical allodynia[3]
Osteoarthritis Pain Attenuation of evoked and spontaneous pain behaviorNot directly compared in the same study[4]

Table 3: Effects on Neuronal Excitability

ParameterThis compoundGenetic Knockdown (CaV3.2)Reference(s)
Action Potential Firing Reduction in spontaneous and evoked firing in nociceptorsReduced neuronal firing frequency[5]
Rebound Depolarization AbolishedBlunted[6]
Neuronal Hyperexcitability in Pain States NormalizedNormalized[4]

Experimental Protocols

Detailed methodologies for the key experimental approaches are provided below.

Pharmacological Inhibition with this compound
  • In Vitro Electrophysiology (Whole-Cell Patch-Clamp):

    • Dorsal Root Ganglion (DRG) neurons are acutely dissociated from rats.

    • Whole-cell voltage-clamp recordings are performed to isolate T-type calcium currents.

    • A holding potential of -90 mV is used, with test pulses to -30 mV to elicit T-type currents.

    • This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted in the extracellular recording solution to the desired final concentrations.

    • The drug is applied to the recording chamber via a perfusion system.

    • The reduction in T-type current amplitude is measured to determine the IC50.[1]

  • In Vivo Administration (Intraperitoneal Injection):

    • This compound is dissolved in a vehicle solution suitable for injection (e.g., saline with a small percentage of DMSO and/or Tween 80).

    • The solution is administered to rodents via intraperitoneal (i.p.) injection at specified doses (e.g., 5-10 mg/kg).

    • Behavioral tests for pain (e.g., von Frey test for mechanical allodynia, Hargreaves test for thermal hyperalgesia) are conducted at various time points after injection.[1]

Genetic Knockdown of CaV3.2
  • Antisense Oligonucleotide (ASO) Mediated Knockdown:

    • ASO Design: Phosphorothioate-modified antisense oligonucleotides complementary to the CaV3.2 mRNA sequence are synthesized. A common sequence used is 5'-GTCCTTCAGTCAGCCATCATG-3'[2]. A mismatch control oligonucleotide with a scrambled sequence is also used.

    • Intrathecal Catheter Implantation: Rats are anesthetized, and a polyethylene (B3416737) catheter (PE-10) is implanted into the intrathecal space at the lumbar level (L5-L6). The catheter is externalized at the back of the neck.

    • ASO Administration: ASOs are dissolved in sterile saline. Following a recovery period after surgery, a specific dose (e.g., 12.5 µg in 10 µL) is injected intrathecally through the catheter, often in multiple doses over several days.[2][7]

    • Validation of Knockdown: DRG and spinal cord tissue are harvested at the end of the experiment. The reduction in CaV3.2 mRNA is quantified using RT-qPCR, and the decrease in protein levels is assessed by Western blotting or immunohistochemistry.[2]

  • shRNA-mediated Knockdown:

    • shRNA Design and Viral Vector Production: Short hairpin RNA (shRNA) sequences targeting the Cacna1h gene are designed and cloned into a lentiviral or adeno-associated viral (AAV) vector, often co-expressing a fluorescent reporter like GFP for tracking. An example shRNA sequence is: 5'-TCTGAGTCTGTGCACAGTATCTA-3'[6].

    • In Vivo Delivery: The viral vector is injected directly into the DRG of anesthetized animals. This allows for targeted transduction of sensory neurons.

    • Assessment of Knockdown and Phenotype: After a period to allow for viral expression and target knockdown (typically 2-4 weeks), behavioral testing is performed. Tissues are then collected for histological analysis to confirm transduction and knockdown.[8][9]

  • CRISPR-Cas9 Mediated Knockout:

    • Guide RNA (gRNA) Design: gRNAs are designed to target a specific exon of the Cacna1h gene to induce a frameshift mutation, leading to a non-functional protein.

    • Generation of Knockout Animals: CRISPR-Cas9 reagents (Cas9 mRNA and gRNA) are microinjected into fertilized mouse embryos, which are then implanted into pseudopregnant females. Offspring are screened for the desired mutation.

    • Phenotypic Analysis: CaV3.2 knockout mice and their wild-type littermates are subjected to a battery of behavioral tests to assess changes in pain perception, anxiety, and other neurological functions.[10] Electrophysiological recordings from isolated neurons can also be performed to confirm the absence of T-type currents.[11]

Visualizing Pathways and Processes

The following diagrams illustrate the signaling pathway of CaV3.2, the experimental workflow for cross-validation, and the logical framework underpinning this comparative approach.

CaV32_Signaling_Pathway Depolarization Membrane Depolarization CaV32 CaV3.2 T-type Calcium Channel Depolarization->CaV32 Activates Ca_Influx Ca2+ Influx CaV32->Ca_Influx Mediates Downstream Downstream Effectors Ca_Influx->Downstream Neuronal_Excitability Increased Neuronal Excitability Downstream->Neuronal_Excitability Neurotransmitter_Release Neurotransmitter Release Downstream->Neurotransmitter_Release Gene_Expression Altered Gene Expression Downstream->Gene_Expression Pain_Signal Pain Signal Transmission Neuronal_Excitability->Pain_Signal Neurotransmitter_Release->Pain_Signal Gene_Expression->Pain_Signal

CaV3.2 Signaling Pathway in Nociception

Cross_Validation_Workflow cluster_pharm Pharmacological Approach cluster_genetic Genetic Approach TTA_P2 This compound Administration Pharm_Phenotype Measure Phenotype (e.g., Analgesia) TTA_P2->Pharm_Phenotype Compare Compare Outcomes Pharm_Phenotype->Compare Knockdown CaV3.2 Genetic Knockdown/Knockout Genetic_Phenotype Measure Phenotype (e.g., Analgesia) Knockdown->Genetic_Phenotype Genetic_Phenotype->Compare Validation Target Validation Compare->Validation

Cross-Validation Experimental Workflow

Logical_Relationship Hypothesis Hypothesis: CaV3.2 mediates pain signaling TTA_P2_Blocks This compound blocks CaV3.2 Hypothesis->TTA_P2_Blocks KD_Reduces Genetic Knockdown reduces CaV3.2 Hypothesis->KD_Reduces TTA_P2_Effect This compound produces analgesia TTA_P2_Blocks->TTA_P2_Effect leads to KD_Effect Knockdown produces analgesia KD_Reduces->KD_Effect leads to Conclusion Conclusion: CaV3.2 is a valid target for analgesia TTA_P2_Effect->Conclusion supports KD_Effect->Conclusion supports

Logical Framework for Cross-Validation

Summary and Conclusion

The data presented in this guide demonstrate a strong correlation between the analgesic effects of the pharmacological inhibitor this compound and the genetic silencing of its primary target, the CaV3.2 T-type calcium channel. The observation that CaV3.2 knockdown can abolish the pain-relieving effects of this compound provides compelling evidence for the on-target mechanism of action of this compound in preclinical pain models.[1]

This cross-validation is critical for drug development as it:

  • Confirms Target Engagement: Demonstrates that the pharmacological agent is acting through its intended molecular target to produce the desired physiological effect.

  • Validates the Therapeutic Hypothesis: Strengthens the rationale that inhibiting CaV3.2 is a viable strategy for pain management.

  • Provides a Framework for Preclinical to Clinical Translation: A clear on-target mechanism in animal models increases the confidence in the potential for efficacy in human trials.

References

A Head-to-Head Comparison of T-Type Calcium Channel Blockers in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel analgesics with improved efficacy and tolerability has led to a significant focus on T-type calcium channels, particularly the CaV3.2 isoform, as a key therapeutic target.[1][2] These channels are pivotal in modulating neuronal excitability and are implicated in the pathophysiology of various pain states.[3][4] This guide provides a comprehensive head-to-head comparison of three prominent T-type calcium channel blockers—ethosuximide (B1671622), mibefradil (B1662139), and Z944—based on their performance in preclinical pain models.

Introduction to T-Type Calcium Channel Blockers in Pain

T-type calcium channels are low-voltage activated channels that contribute to action potential generation and neuronal firing patterns.[2] The CaV3.2 subtype is highly expressed in peripheral sensory neurons and its upregulation is observed in multiple pain models, making it a prime target for analgesic drug development.[1][2] Blockade of these channels is hypothesized to reduce neuronal hyperexcitability, thereby alleviating pain. This guide examines the preclinical efficacy of an established anticonvulsant with T-type blocking activity (ethosuximide), a previously marketed antihypertensive with potent T-type channel antagonism (mibefradil), and a novel, selective T-type calcium channel blocker (Z944).

Quantitative Comparison of Preclinical Efficacy

The following tables summarize the available quantitative data from head-to-head and independent preclinical studies, offering a comparative overview of the potency and efficacy of ethosuximide, mibefradil, and Z944.

Table 1: In Vitro Potency against CaV3.2 T-type Calcium Channel
CompoundIC50 (µM) against CaV3.2Cell LineAssay MethodReference
Ethosuximide >1000Not specifiedNot specified[5]
Mibefradil 0.25Recombinant cell lineCa2+ influx assay[6]
Z944 0.05 - 0.16HEK-293Whole-cell patch-clampNot specified
Table 2: Efficacy in a Neuropathic Pain Model (Spinal Nerve Ligation)

This table presents data from a study directly comparing the effects of intrathecally administered mibefradil and ethosuximide on mechanical allodynia in a rat model of neuropathic pain.

Treatment (Intrathecal)DosePaw Withdrawal Threshold (g) on Day 7Pain ModelAnimal ModelReference
Saline (Control) -1.6L5/L6 Spinal Nerve LigationRat[7]
Mibefradil Not specified15.0L5/L6 Spinal Nerve LigationRat[7]
Ethosuximide Not specified10.2L5/L6 Spinal Nerve LigationRat[7]

Note: A higher paw withdrawal threshold indicates a greater analgesic effect.

Table 3: Efficacy in an Inflammatory Pain Model (Complete Freund's Adjuvant - CFA)

This table presents data on the effect of Z944 on mechanical allodynia in a rat model of inflammatory pain. While a direct head-to-head comparison with ethosuximide from the same study is not available, the dose-dependent effect of Z944 is shown.

Treatment (Intraperitoneal)Dose (mg/kg)Paw Withdrawal Threshold (g) - Post-CFAPain ModelAnimal ModelReference
Vehicle -~2.5CFA-induced inflammationRat[8]
Z944 1~5.0CFA-induced inflammationRat[8]
Z944 3~7.5CFA-induced inflammationRat[8]
Z944 10~12.5CFA-induced inflammationRat[8]

Note: Baseline paw withdrawal threshold before CFA injection was ~15g. A higher paw withdrawal threshold post-CFA indicates a greater anti-allodynic effect.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the presented data.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

The L5/L6 spinal nerve ligation model is a widely used surgical procedure to induce neuropathic pain in rodents, mimicking aspects of human nerve injury-induced pain.

Procedure:

  • Anesthesia: The animal (typically a rat) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Incision: A midline incision is made on the dorsal aspect of the lumbar region to expose the paraspinal muscles.

  • Exposure of Spinal Nerves: The L5 and L6 spinal nerves are carefully isolated distal to the dorsal root ganglion.

  • Ligation: A tight ligation of the L5 and L6 spinal nerves is performed using a silk suture.

  • Wound Closure: The muscle and skin layers are sutured closed.

  • Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care, including analgesics for a short period to manage surgical pain.

  • Behavioral Testing: Behavioral assessments, such as the von Frey test for mechanical allodynia, are typically performed several days after surgery to allow for the development of neuropathic pain symptoms.[9]

Von Frey Test for Mechanical Allodynia

The von Frey test is a behavioral assay used to assess mechanical sensitivity in rodents. It is commonly used to measure the reduction in paw withdrawal threshold, indicative of mechanical allodynia.

Procedure:

  • Acclimatization: The animal is placed in a testing chamber with a wire mesh floor and allowed to acclimate for a period of time (e.g., 15-30 minutes) until exploratory behavior ceases.

  • Filament Application: A series of calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • Observation of Response: The filament is pressed against the paw until it bends, and the response of the animal is observed. A positive response is characterized by a sharp withdrawal of the paw.

  • Determination of Threshold: The 50% paw withdrawal threshold is determined using the up-down method, where the filament strength is increased or decreased based on the animal's response to the previous stimulus. The threshold is calculated from the pattern of positive and negative responses.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

The CFA model is a widely used model of persistent inflammatory pain. Injection of CFA induces a localized inflammatory response characterized by edema, hyperalgesia, and allodynia.

Procedure:

  • CFA Preparation: Complete Freund's Adjuvant, a water-in-oil emulsion containing heat-killed mycobacteria, is prepared.

  • Injection: A small volume of CFA (e.g., 50-150 µL) is injected subcutaneously into the plantar surface of the hind paw of the animal.

  • Development of Inflammation: Over the following hours to days, a robust inflammatory response develops at the injection site, leading to measurable signs of inflammation and pain-related behaviors.

  • Behavioral Testing: Behavioral assessments, such as the von Frey test for mechanical allodynia or thermal paw withdrawal tests for thermal hyperalgesia, are conducted at various time points after CFA injection to evaluate the development of inflammatory pain and the efficacy of analgesic compounds.

Formalin Test of Nociception

The formalin test is a model of tonic, localized pain that is useful for differentiating between analgesic agents that act on acute, phasic pain versus those that are effective against persistent pain. The test produces a biphasic nociceptive response.

Procedure:

  • Acclimatization: The animal is placed in a transparent observation chamber for a period of acclimatization.

  • Formalin Injection: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of the hind paw.

  • Observation of Nocifensive Behaviors: Immediately following the injection, the animal's behavior is observed and quantified. Nocifensive behaviors include licking, biting, and flinching of the injected paw.

  • Biphasic Response: The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain due to direct activation of nociceptors.[10][11]

    • Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting a combination of peripheral inflammation and central sensitization.[10][11]

  • Data Analysis: The total time spent exhibiting nocifensive behaviors is recorded for each phase, and the effect of a test compound on these behaviors is assessed.[12][13][14]

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is crucial for a comprehensive understanding of the role of T-type calcium channels in pain and the evaluation of their blockers.

T_Type_Channel_Pain_Pathway cluster_periphery Peripheral Nociceptor cluster_spinal_cord Spinal Cord Dorsal Horn Noxious_Stimuli Noxious Stimuli (Mechanical, Thermal, Chemical) TRP_Channels TRP Channels (e.g., TRPV1, TRPA1) Noxious_Stimuli->TRP_Channels activate Depolarization Membrane Depolarization TRP_Channels->Depolarization T_type_CaV32 T-type CaV3.2 Channels Depolarization->T_type_CaV32 activate Ca_Influx_P Ca2+ Influx T_type_CaV32->Ca_Influx_P Action_Potential_Gen Action Potential Generation Ca_Influx_P->Action_Potential_Gen contributes to Signal_to_Spinal_Cord Signal Propagation to Spinal Cord Action_Potential_Gen->Signal_to_Spinal_Cord Presynaptic_Terminal Presynaptic Terminal T_type_CaV32_S T-type CaV3.2 Channels Presynaptic_Terminal->T_type_CaV32_S depolarization Ca_Influx_S Ca2+ Influx T_type_CaV32_S->Ca_Influx_S Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) Ca_Influx_S->Neurotransmitter_Release Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron activate Signal_to_Brain Signal to Brain (Pain Perception) Postsynaptic_Neuron->Signal_to_Brain T_type_Blockers T-type Channel Blockers (Ethosuximide, Mibefradil, Z944) T_type_Blockers->T_type_CaV32 T_type_Blockers->T_type_CaV32_S

Caption: T-type calcium channel signaling in pain transmission.

Experimental_Workflow cluster_model Pain Model Induction cluster_treatment Treatment Administration cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Model_Induction Induce Pain Model (e.g., SNL, CFA, Formalin) Drug_Admin Administer T-type Blocker (Ethosuximide, Mibefradil, or Z944) or Vehicle Control Model_Induction->Drug_Admin Behavioral_Test Perform Behavioral Test (e.g., von Frey, Hot Plate, Formalin Test) Drug_Admin->Behavioral_Test Data_Collection Record Behavioral Responses (e.g., Paw Withdrawal Threshold, Licking Time) Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Compare Efficacy of Blockers Statistical_Analysis->Results

Caption: General experimental workflow for preclinical pain studies.

Discussion and Future Directions

The preclinical data presented here highlight the potential of T-type calcium channel blockers as a promising class of analgesics. Mibefradil and Z944 demonstrate significantly higher potency in blocking CaV3.2 channels compared to ethosuximide.[5][6] In a head-to-head comparison in a neuropathic pain model, mibefradil showed greater efficacy than ethosuximide in reversing mechanical allodynia.[7] Z944 has shown robust, dose-dependent efficacy in a model of inflammatory pain.[8]

While these preclinical findings are encouraging, it is important to note that the clinical development of some of these compounds has faced challenges. Mibefradil was withdrawn from the market due to drug-drug interactions, and the clinical development of some newer T-type blockers has been hampered by side effects such as sedation and dizziness. Ethosuximide, while having a long history of clinical use for absence seizures, has shown limited efficacy in clinical trials for neuropathic pain at doses that were well-tolerated.[15]

Future research should focus on developing T-type calcium channel blockers with improved selectivity for the CaV3.2 isoform and a better side-effect profile. Further head-to-head comparative studies in a wider range of preclinical pain models, including models of visceral and cancer-related pain, are warranted to better delineate the therapeutic potential of different T-type channel antagonists. Additionally, exploring novel delivery systems to target these blockers to specific sites of pain transmission could enhance their efficacy while minimizing systemic side effects. The continued investigation of this target holds significant promise for the development of novel and effective treatments for a variety of debilitating pain conditions.

References

Specificity Under Scrutiny: A Comparative Guide to T-Type Calcium Channel Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of T-type calcium channel modulation, a clear understanding of antagonist specificity is paramount. T-type calcium channels, comprising the subtypes Cav3.1, Cav3.2, and Cav3.3, are implicated in a host of physiological and pathophysiological processes, from neuronal excitability and sleep to epilepsy and chronic pain.[1][2][3] Consequently, the development of selective antagonists is a fervent area of research. This guide provides an objective comparison of the specificity of prominent T-type calcium channel antagonists, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate pharmacological tools.

Quantitative Comparison of Antagonist Potency and Selectivity

The inhibitory potency of various T-type calcium channel antagonists against the three subtypes (Cav3.1, Cav3.2, and Cav3.3) and key off-target channels is summarized in the table below. The half-maximal inhibitory concentration (IC50) values, primarily determined by patch-clamp electrophysiology, serve as the key metric for comparison. It is crucial to note that these values can vary depending on the experimental conditions, such as the cell type used for expression, the holding potential, and the charge carrier.

AntagonistTargetIC50Assay Type / ConditionsReference(s)
Z944 hCav3.150 - 160 nMPatch-clamp[4]
hCav3.250 - 160 nMPatch-clamp[4]
hCav3.350 - 160 nMPatch-clamp[4]
Cav1.2 (L-type)>10 µMPatch-clamp[4]
Cav2.2 (N-type)>10 µMPatch-clamp[4]
hERG>10 µMPatch-clamp[5]
Nav1.5>10 µMPatch-clamp[5]
TTA-A2 hCav3.189 nMPatch-clamp (-80 mV holding potential)[6]
hCav3.292 nMPatch-clamp (-80 mV holding potential)[6]
hCav3.398 nMPatch-clamp (-80 mV holding potential)[6]
Cav1.2 (L-type)>10 µMPatch-clamp[6]
hERG>10 µMPatch-clamp[6]
NNC 55-0396 hCav3.1~7 µMPatch-clamp (in HEK293 cells)[7][8]
High-voltage activated Ca2+ channels>100 µMPatch-clamp (in INS-1 cells)[7][8]
Mibefradil (B1662139) hCav3.1 (in 2mM Ca2+)270 nMPatch-clamp[9]
hCav3.2 (in 2mM Ca2+)140 nMPatch-clamp[9]
Cav1.2 (L-type)~3 µMPatch-clamp (in rat ventricular cells)[10]
Orai152.6 µMPatch-clamp[11]
Orai33.8 µMPatch-clamp[11]
Neuronal Na+ channelsApparent Ki of 17 nMRadioligand binding[12][13]
Ethosuximide (B1671622) hCav3.112 ± 2 mMPatch-clamp[14]
hCav3.23.0 ± 0.3 mMPatch-clamp[14]
hCav3.31.82 ± 0.16 mMPatch-clamp[14]

Key Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The majority of the quantitative data presented in this guide was generated using the whole-cell patch-clamp electrophysiology technique. This gold-standard method allows for the direct measurement of ionic currents flowing through T-type calcium channels in response to controlled changes in membrane voltage. Below is a detailed methodology for assessing the inhibitory activity of a test compound on a specific T-type calcium channel subtype heterologously expressed in a cell line like HEK-293.

I. Cell Preparation and Culture
  • Cell Line Maintenance: Culture HEK-293 cells stably expressing the human T-type calcium channel subtype of interest (e.g., hCav3.1, hCav3.2, or hCav3.3) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.

  • Plating for Electrophysiology: Two to three days prior to recording, plate the cells onto glass coverslips at a low density to ensure the isolation of individual cells for patching.

II. Electrophysiological Recording
  • Solutions:

    • External (Bath) Solution (in mM): 140 CsCl, 10 BaCl₂ (as the charge carrier), 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with CsOH.

    • Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with CsOH.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

    • Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.

  • Data Acquisition:

    • Record ionic currents using a patch-clamp amplifier and a data acquisition system.

    • Compensate for cell capacitance and series resistance to minimize voltage errors.

    • Apply a voltage-clamp protocol to elicit T-type calcium channel currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, available state, followed by a depolarizing step to a test potential (e.g., -30 mV) to activate the channels.

III. Compound Application and Data Analysis
  • Baseline Recording: Record stable baseline T-type currents for several minutes before applying the test compound.

  • Compound Perfusion: Perfuse the recording chamber with the external solution containing the desired concentration of the T-type calcium channel antagonist.

  • Effect Measurement: Record the T-type currents in the presence of the compound until a steady-state block is achieved.

  • Concentration-Response Curve: Repeat steps 1-3 with a range of compound concentrations to generate a concentration-response curve.

  • IC50 Calculation: Fit the concentration-response data to the Hill equation to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal current.

Visualizing Experimental and Signaling Pathways

To further elucidate the processes involved in T-type calcium channel antagonist characterization and their downstream effects, the following diagrams have been generated.

G cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis Cell Culture Cell Culture Transfection Transfection Cell Culture->Transfection Plating on Coverslips Plating on Coverslips Transfection->Plating on Coverslips Whole-Cell Configuration Whole-Cell Configuration Plating on Coverslips->Whole-Cell Configuration Patch Pipette Fabrication Patch Pipette Fabrication Patch Pipette Fabrication->Whole-Cell Configuration Voltage-Clamp Protocol Voltage-Clamp Protocol Whole-Cell Configuration->Voltage-Clamp Protocol Current Recording Current Recording Voltage-Clamp Protocol->Current Recording Baseline Measurement Baseline Measurement Current Recording->Baseline Measurement Compound Application Compound Application Baseline Measurement->Compound Application Concentration-Response Curve Concentration-Response Curve Compound Application->Concentration-Response Curve IC50 Calculation IC50 Calculation Concentration-Response Curve->IC50 Calculation

Figure 1. Experimental workflow for characterizing T-type calcium channel antagonists.

G T-type Ca2+ Channel T-type Ca2+ Channel Ca2+ Influx Ca2+ Influx T-type Ca2+ Channel->Ca2+ Influx Reduced Antagonist Antagonist Antagonist->T-type Ca2+ Channel Blockade Membrane Depolarization Membrane Depolarization Ca2+ Influx->Membrane Depolarization Decreased Gene Expression Gene Expression Ca2+ Influx->Gene Expression Alteration of Cell Proliferation Cell Proliferation Ca2+ Influx->Cell Proliferation Regulation of Neurotransmitter Release Neurotransmitter Release Ca2+ Influx->Neurotransmitter Release Modulation of Neuronal Excitability Neuronal Excitability Membrane Depolarization->Neuronal Excitability Modulation of

Figure 2. Signaling pathways affected by T-type calcium channel blockade.

Conclusion

The specificity of T-type calcium channel antagonists varies significantly, with newer compounds like Z944 and TTA-A2 demonstrating high potency and selectivity for the Cav3 subtypes over other ion channels. In contrast, older drugs such as mibefradil and ethosuximide exhibit a broader pharmacological profile with more pronounced off-target effects. The choice of an appropriate antagonist for research or therapeutic development must, therefore, be guided by a thorough understanding of its specificity profile. The data and protocols presented in this guide are intended to facilitate this critical decision-making process, ultimately advancing our understanding and therapeutic targeting of T-type calcium channels.

References

(Rac)-TTA-P2: A Comparative Analysis Against a Newer Generation T-Type Calcium Channel Blocker, Z944

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-TTA-P2 has been a valuable tool in elucidating the role of T-type calcium channels in various physiological and pathological processes, particularly in pain and epilepsy. However, the advent of newer generation compounds, such as Z944, necessitates a comparative evaluation to guide future research and drug development efforts. This guide provides an objective comparison of this compound and Z944, focusing on their performance, supported by available experimental data.

Executive Summary

This compound is a potent and selective T-type calcium channel blocker that has demonstrated efficacy in preclinical models of pain and epilepsy.[1][2][3][4] Z944, a newer generation compound, also exhibits high potency and selectivity for T-type calcium channels and has advanced to clinical trials, showing promise in treating pain and certain neurological disorders.[5][6][7] While both compounds are effective T-type channel blockers, emerging data suggests that Z944 may offer an improved profile in terms of selectivity and has been more extensively characterized in human studies. This guide will delve into the available data to highlight the limitations of this compound in comparison to Z944.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Z944. It is important to note that the data has been aggregated from multiple studies, and direct head-to-head comparisons within a single study are limited.

Table 1: In Vitro Potency (IC₅₀)
CompoundTargetIC₅₀ (nM)SpeciesCell TypeReference
This compound Native T-currents~22RatVentrobasal thalamocortical neurons[1]
Native T-currents100RatDorsal Root Ganglion (DRG) neurons[2][4][8]
Recombinant Caᵥ3.193HumanHEK293[2]
Recombinant Caᵥ3.2196HumanHEK293[2]
Recombinant Caᵥ3.384HumanHEK293[2]
Z944 Recombinant hCaᵥ3.150HumanNot Specified[9]
Recombinant hCaᵥ3.2160HumanNot Specified[9]
Recombinant hCaᵥ3.3160HumanNot Specified[9]
Table 2: Selectivity Profile
CompoundTargetFold SelectivityComparison Channel(s)Reference
This compound T-type Ca²⁺ Channels100- to 1000-foldHigh-Voltage-Activated (HVA) Ca²⁺ and Na⁺ channels[2][4]
Z944 T-type Ca²⁺ Channels200-foldN-type Ca²⁺ channels[5]
T-type Ca²⁺ Channels50- to 600-foldCaᵥ1.2, hERG, Naᵥ1.5[9]
Table 3: In Vivo Efficacy in Pain Models
CompoundAnimal ModelPain TypeEffective Dose (mg/kg, i.p.)EffectReference
This compound Formalin Test (Mouse)Inflammatory5 - 7.5Reduced pain responses in phase 1 and 2[2][4]
Streptozocin-induced (Rat)Neuropathic10Completely reversed thermal hyperalgesia[2][4]
Spinal Cord Injury (Rat)NeuropathicNot SpecifiedReduced mechanical hypersensitivity and spontaneous pain[10]
Z944 Complete Freund's Adjuvant (Rat)Inflammatory1 - 10Dose-dependently reversed mechanical allodynia[6][7]
Amygdala Kindling (Rat)Epilepsy Model30Delayed progression of seizures

Signaling Pathways and Experimental Workflows

Signaling Pathway of T-type Calcium Channels in Nociception

G Role of T-type Ca²⁺ Channels in Nociceptive Signaling cluster_0 Peripheral Nociceptor cluster_1 Pharmacological Intervention Noxious_Stimuli Noxious Stimuli (e.g., inflammation, nerve injury) Upregulation Upregulation of Caᵥ3.2 Noxious_Stimuli->Upregulation leads to CaV3_2 Caᵥ3.2 T-type Ca²⁺ Channel Upregulation->CaV3_2 increases Ca_Influx Ca²⁺ Influx CaV3_2->Ca_Influx mediates Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Transmission Signal Transmission to Spinal Cord Action_Potential->Signal_Transmission Reduced_Excitability Reduced Neuronal Excitability TTA_P2 This compound Block Blockade of Caᵥ3.2 TTA_P2->Block Z944 Z944 Z944->Block Block->CaV3_2 Block->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

Caption: T-type calcium channel (Caᵥ3.2) signaling in pain and points of pharmacological intervention.

Experimental Workflow for Preclinical Evaluation of T-type Calcium Channel Blockers

G Preclinical Evaluation Workflow Start Start: Compound Synthesis (this compound or Z944) In_Vitro In Vitro Characterization Start->In_Vitro Electrophysiology Patch-Clamp Electrophysiology (IC₅₀ and Selectivity) In_Vitro->Electrophysiology In_Vivo In Vivo Efficacy Studies Electrophysiology->In_Vivo Pain_Models Animal Models of Pain (Formalin, STZ, etc.) In_Vivo->Pain_Models Pharmacokinetics Pharmacokinetic Studies (Blood/Brain Concentration) In_Vivo->Pharmacokinetics Side_Effect_Profile Side Effect Profiling (Sedation, Motor Function) In_Vivo->Side_Effect_Profile Behavioral_Assessment Behavioral Assessment (Paw Licking, Withdrawal Threshold) Pain_Models->Behavioral_Assessment Data_Analysis Comparative Data Analysis Behavioral_Assessment->Data_Analysis Pharmacokinetics->Data_Analysis Side_Effect_Profile->Data_Analysis End End: Candidate Selection Data_Analysis->End

Caption: A generalized workflow for the preclinical evaluation of T-type calcium channel blockers.

Limitations of this compound Compared to Z944

While a direct comparative study is lacking, the available literature suggests several potential limitations of this compound when viewed alongside the development of Z944.

1. Isoform Selectivity: While this compound is selective for T-type channels over other ion channel families, its specific activity across the three T-type isoforms (Caᵥ3.1, Caᵥ3.2, and Caᵥ3.3) shows some variability, with a slightly lower potency for Caᵥ3.2.[2] Z944 is described as a pan-T-type channel blocker with high affinity for all three isoforms in the nanomolar range.[9] For indications where a specific T-type channel isoform is the primary target, subtle differences in isoform selectivity could be a limiting factor for this compound.

2. Pharmacokinetic and CNS Penetrance Data: Z944 has been specifically optimized for oral bioavailability and central nervous system (CNS) penetrance, which is crucial for treating neurological disorders.[5] While this compound is described as CNS-penetrant, detailed pharmacokinetic data in the public domain is less comprehensive compared to that available for Z944, which has undergone Phase 1 clinical trials assessing its pharmacokinetic profile in humans.

3. Clinical Development and Human Data: The most significant limitation of this compound in comparison to Z944 is the lack of progression into human clinical trials. Z944 has been evaluated in Phase 1 and is advancing to Phase 2 trials for pain.[5] This indicates that Z944 has a more established safety and tolerability profile in humans, providing a clearer path for its potential therapeutic application. The absence of clinical data for this compound makes it a less mature candidate for drug development.

4. Adverse Effect Profile: Preclinical studies with Z944 have shown a lack of adverse cardiovascular effects.[9] While no major adverse effects have been reported for this compound in preclinical models, the more extensive safety pharmacology assessment of Z944 as part of its clinical development provides greater confidence in its side effect profile.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology in DRG Neurons

This protocol is a generalized representation based on methodologies described in the literature for characterizing T-type calcium channel blockers.[2][11][12][13][14]

  • Cell Preparation:

    • Isolate Dorsal Root Ganglia (DRG) from adult rats.

    • Enzymatically dissociate the ganglia using a cocktail of collagenase and dispase.

    • Mechanically triturate the ganglia to obtain a single-cell suspension.

    • Plate the neurons on laminin/poly-D-lysine coated coverslips and incubate for 2-24 hours before recording.

  • Electrophysiological Recording:

    • Use an amplifier and data acquisition system for whole-cell patch-clamp recordings.

    • The external solution should contain (in mM): 130 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with TEA-OH.

    • The internal pipette solution should contain (in mM): 108 Cs-methanesulfonate, 9 EGTA, 9 HEPES, 4 MgCl₂, 4 ATP-Mg, and 0.3 GTP-Na, adjusted to pH 7.2 with CsOH.

    • Pull patch pipettes to a resistance of 2-5 MΩ.

    • Establish a whole-cell recording configuration.

    • Hold the cell at a holding potential of -90 mV to ensure the availability of T-type channels.

    • Apply depolarizing voltage steps (e.g., to -30 mV) to elicit T-type currents.

  • Drug Application and Data Analysis:

    • Dissolve this compound or Z944 in the appropriate vehicle (e.g., DMSO) and then dilute to the final concentration in the external solution.

    • Apply the compound via a perfusion system.

    • Record currents before, during, and after drug application.

    • Calculate the percentage of current inhibition at various concentrations to determine the IC₅₀ value by fitting the data to a Hill equation.

    • To assess selectivity, perform similar experiments to measure the effect of the compounds on high-voltage-activated calcium currents (elicited from a holding potential of -40 mV) and sodium currents.

Formalin Test for Inflammatory Pain

This protocol is based on standard procedures for the formalin test.[15][16][17][18][19]

  • Animals: Use adult male mice or rats.

  • Acclimatization: Place the animals in individual observation chambers for at least 30 minutes before the experiment to allow for acclimatization.

  • Drug Administration: Administer this compound, Z944, or vehicle (e.g., intraperitoneally) at the desired time point before the formalin injection.

  • Formalin Injection: Inject a dilute solution of formalin (e.g., 2.5-5% in saline) into the plantar surface of one hind paw.

  • Behavioral Observation:

    • Immediately after the formalin injection, record the cumulative time the animal spends licking or biting the injected paw.

    • The observation period is typically divided into two phases:

      • Phase 1 (0-5 minutes post-injection): Represents acute nociceptive pain.

      • Phase 2 (15-30 minutes post-injection): Represents inflammatory pain.

  • Data Analysis: Compare the time spent licking/biting in the drug-treated groups to the vehicle-treated group for both phases to determine the analgesic effect.

Streptozocin (STZ)-Induced Diabetic Neuropathy Model

This protocol is a generalized method for inducing a diabetic neuropathic pain model.[20][21][22][23][24]

  • Animals: Use adult male rats (e.g., Sprague-Dawley).

  • Induction of Diabetes:

    • Administer a single intraperitoneal injection of streptozotocin (B1681764) (STZ), dissolved in citrate (B86180) buffer. A typical dose is 50-65 mg/kg.

    • Confirm the development of diabetes by measuring blood glucose levels 2-3 days after STZ injection. Animals with blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.

  • Development of Neuropathic Pain:

    • Allow several weeks (e.g., 2-4 weeks) for the development of neuropathic pain symptoms.

    • Assess the development of mechanical allodynia (pain in response to a non-painful stimulus) using von Frey filaments or thermal hyperalgesia (increased sensitivity to heat) using a plantar test apparatus.

  • Drug Testing:

    • Once neuropathic pain is established, administer this compound, Z944, or vehicle.

    • Measure the paw withdrawal threshold (for mechanical allodynia) or latency (for thermal hyperalgesia) at various time points after drug administration.

  • Data Analysis: Compare the changes in withdrawal threshold or latency in the drug-treated groups to the vehicle-treated group to evaluate the anti-hyperalgesic or anti-allodynic effects.

Conclusion

This compound remains a valuable research tool for investigating the function of T-type calcium channels. However, when compared to the newer generation compound Z944, its limitations become apparent, primarily in the lack of comprehensive pharmacokinetic data and the absence of human clinical trial data. Z944's progression through clinical development provides a more robust dataset on its safety, tolerability, and pharmacokinetic profile in humans, making it a more advanced candidate for therapeutic development. For researchers and drug development professionals, while this compound can be useful for initial preclinical studies, Z944 represents a more clinically relevant benchmark for the development of novel T-type calcium channel blockers. Future head-to-head comparative studies are warranted to provide a more definitive assessment of their relative merits.

References

Safety Operating Guide

Navigating the Safe Disposal of (Rac)-TTA-P2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of (Rac)-TTA-P2, a halogenated organic compound. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

This compound is classified as a halogenated organic compound due to the presence of chlorine and fluorine in its molecular structure (C₂₁H₂₉Cl₂FN₂O₂). Such compounds are typically considered hazardous waste and require specific disposal protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including:

  • Safety Goggles: To protect against accidental splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound, whether in solid form or dissolved in a solvent, must be handled as hazardous waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated waste streams.[1][2][3] This is because halogenated compounds require specific incineration processes for safe disposal, and mixing them with other waste types can increase disposal costs and environmental impact.[3]

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled as "Halogenated Organic Waste".[1][2][4]

  • Waste Collection:

    • Solid this compound: Carefully transfer the solid waste into the designated halogenated waste container. Avoid generating dust.

    • This compound in Solution: If this compound is dissolved in a solvent, the entire solution should be treated as halogenated waste. Transfer the solution to the designated liquid halogenated waste container.

  • Labeling: The waste container must be accurately labeled with its contents. Include the full chemical name, "this compound," and list any solvents present.[1][2] The container should also be marked with the words "Hazardous Waste".[3]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1] This area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal Request: Once the container is nearly full, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Follow your institution's specific procedures for requesting a waste pickup.

  • Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is a crucial part of regulatory compliance.[5]

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: If safe to do so, contain the spill using an inert absorbent material.

  • Cleanup: Wearing appropriate PPE, carefully clean up the spill. Place all contaminated materials (absorbent, gloves, etc.) into a sealed container and label it as "Hazardous Waste" containing this compound.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Regulatory Framework

The disposal of hazardous waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[5][6][7][8] These regulations mandate a "cradle-to-grave" approach to hazardous waste management, ensuring that it is handled safely from generation to final disposal.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Step 2: Segregate Waste Is it this compound or contaminated material? A->B C YES B->C Yes D NO B->D No E Step 3: Use Designated 'Halogenated Organic Waste' Container C->E F Follow standard lab waste procedures for non-hazardous materials D->F G Step 4: Label Container Clearly - 'this compound' - 'Hazardous Waste' - List all contents E->G H Step 5: Store Securely in Satellite Accumulation Area G->H I Step 6: Arrange for Professional Disposal (Contact EHS or licensed contractor) H->I J Step 7: Document Waste for Disposal Records I->J

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of (Rac)-TTA-P2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of (Rac)-TTA-P2, a potent T-type calcium channel blocker. The following procedural guidance is designed to be your preferred source for ensuring operational safety and proper disposal of this compound.

This compound, a potent and selective T-type calcium channel blocker, is a valuable tool in neurological research.[1] Due to its biological activity and the presence of chlorinated aromatic and fluorinated piperidine (B6355638) moieties in its structure, a cautious approach to handling is essential. While a comprehensive Safety Data Sheet (SDS) with specific toxicological data for this compound is not publicly available, the following guidelines are based on the known properties of the compound, its structural analogues, and common laboratory safety practices for handling potent, biologically active small molecules.

Essential Safety Information

Given the lack of specific toxicity data, this compound should be handled as a potentially hazardous substance. The primary routes of exposure to be controlled are inhalation of dust or aerosols, skin and eye contact, and ingestion.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is recommended to minimize exposure.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesNitrile or neoprene, double-gloving recommended.Prevents skin contact. Double-gloving provides additional protection against potential tears or contamination.
Body Protection Laboratory CoatFull-length, buttoned.Protects against splashes and spills of the solid compound or solutions.
Disposable GownPolyethylene-coated polypropylene (B1209903) or similar.Recommended when handling larger quantities or during procedures with a higher risk of contamination.
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certified.Protects eyes from dust particles and splashes.
Face Protection Face ShieldRecommended in conjunction with goggles when there is a significant risk of splashes.
Respiratory Protection N95 Respirator or higherNIOSH-approved.Recommended when handling the solid compound to prevent inhalation of dust particles.
Chemical Fume HoodAll handling of the solid and preparation of solutions should be performed in a certified chemical fume hood.

Operational Plans: From Receipt to Disposal

A clear and systematic workflow is crucial for the safe handling of this compound.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Recommended storage for the solid compound is at +4°C.[1]

  • Solutions of this compound in solvents like DMSO or ethanol (B145695) should be stored at -20°C for up to one month.[1]

Preparation of Solutions

This compound is soluble in DMSO and ethanol.[1]

  • Preparation should always be conducted in a chemical fume hood.

  • Ensure all glassware is clean and dry.

  • Use appropriate volumetric flasks and pipettes for accurate measurements.

  • When dissolving, add the solvent to the pre-weighed solid compound slowly to avoid splashing.

  • If sonication is required for dissolution, ensure the container is properly sealed.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

The following diagram outlines the recommended workflow for the safe handling and preparation of this compound solutions.

Workflow for Safe Handling and Preparation of this compound Solutions cluster_prep Preparation Phase cluster_storage Storage cluster_disposal Disposal Don PPE Don PPE Weigh Solid Weigh Solid Don PPE->Weigh Solid Dispose of Contaminated PPE Dispose of Contaminated PPE Don PPE->Dispose of Contaminated PPE Decontaminate/Remove Dissolve in Solvent Dissolve in Solvent Weigh Solid->Dissolve in Solvent Store at +4°C (Solid) Store at +4°C (Solid) Weigh Solid->Store at +4°C (Solid) Label Solution Label Solution Dissolve in Solvent->Label Solution Dispose of Solid Waste Dispose of Solid Waste Dissolve in Solvent->Dispose of Solid Waste Empty Vials Store at -20°C (Solution) Store at -20°C (Solution) Label Solution->Store at -20°C (Solution) Use in Experiment Use in Experiment Label Solution->Use in Experiment Dispose of Liquid Waste Dispose of Liquid Waste Start Start Start->Don PPE Use in Experiment->Dispose of Liquid Waste Use in Experiment->Dispose of Contaminated PPE

Caption: A flowchart illustrating the key steps for the safe handling, preparation, storage, and disposal of this compound and its solutions.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container for hazardous chemical waste. Dispose of through your institution's hazardous waste management program.
Liquid Waste (e.g., DMSO solutions) Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. Dispose of through your institution's hazardous waste management program.
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated, sealed container for solid hazardous waste.
Contaminated PPE Dispose of as solid hazardous waste.

Experimental Protocols

While specific experimental protocols will vary, the following general principles should be applied when using this compound in a research setting.

In Vitro Studies
  • When preparing stock solutions, it has been noted that this compound is soluble in DMSO (up to 50 mM) and ethanol (up to 50 mM).[1]

  • For cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the threshold known to affect cell viability or the experimental endpoint.

  • Prepare and use solutions on the same day if possible.[1]

In Vivo Studies
  • In vivo studies have been conducted in rodents with intraperitoneal (i.p.) injections.

  • For these studies, this compound has been dissolved in vehicles such as 15% cyclodextrin.

  • It is important to note that at effective analgesic doses in mice (5 or 7.5 mg/kg), no significant sensorimotor disturbances were observed, suggesting a lack of overt toxicity at these concentrations.

  • However, the absence of adverse effects at therapeutic doses does not preclude toxicity at higher concentrations or with chronic exposure.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery. Always consult your institution's specific safety protocols and guidelines in conjunction with this information.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.